Ethyl 1-methylpiperidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBNHLULHJETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-18-5 | |
| Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physical properties of ethyl 1-methylpiperidine-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 1-Methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, a thorough understanding of its physical properties is paramount for its effective use in research and development.[1] This guide provides a detailed examination of the key physicochemical characteristics of this compound, including its molecular structure, boiling point, density, and refractive index. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity. This document is intended to serve as a comprehensive resource for scientists, enabling them to handle, purify, and utilize this compound with confidence and precision in synthetic and drug development workflows.
Introduction to a Privileged Scaffold Intermediate
The piperidine ring is a cornerstone structural motif in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its presence in a wide array of clinically approved drugs.[1] this compound, also known as Ethyl 1-methylpipecolinate, serves as a valuable synthetic intermediate for accessing more complex molecules within this class.[2][3] Its physical state, volatility, and solubility are not mere data points; they are critical parameters that govern its purification, reaction conditions, formulation, and ultimately, its utility in the synthesis of novel therapeutic agents.[1][3]
The precise characterization of its physical properties is the first step in any rigorous scientific investigation. It allows researchers to establish benchmarks for purity, design appropriate separation techniques like distillation, and select suitable solvent systems for reactions and analysis. This guide is structured to provide both the foundational data and the practical knowledge required to work with this important chemical entity.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[2] Its core physical properties are dictated by its molecular structure, which features a saturated nitrogen-containing ring, a methyl group on the nitrogen, and an ethyl ester functional group.
Summary of Physical Data
The essential physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | 92-96 °C at 11 mmHg | [2] |
| Density | 0.975 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.452 | [2] |
| Flash Point | 165 °F (73.9 °C) | [2] |
| Vapor Pressure | 0.457 mmHg at 25 °C | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | [2] |
| Predicted pKa | 8.26 ± 0.10 | [2] |
Scientific Implications of Properties
-
Boiling Point & Volatility : The boiling point of 92-96 °C at a reduced pressure of 11 mmHg indicates that the compound is moderately volatile.[2] This property is crucial for purification via vacuum distillation, a common method for separating liquids with high boiling points at atmospheric pressure, which helps to prevent thermal decomposition.[4] The relatively low vapor pressure at 25 °C further confirms its moderate volatility.[2]
-
Density : With a density of 0.975 g/mL, the compound is slightly less dense than water.[2] This value is essential for converting mass to volume in laboratory preparations and for predicting phase separation behavior in biphasic reaction or extraction systems.
-
Refractive Index : The refractive index is a highly sensitive measure of a substance's purity. The specified value of 1.452 serves as a reliable benchmark for quality control.[2] Any deviation from this value can indicate the presence of impurities or residual solvents.
-
Solubility : Its solubility in common organic solvents makes it a versatile reagent in a wide range of synthetic transformations.[2] This property dictates the choice of reaction media and purification solvents (e.g., for chromatography or extraction).
Synthesis and Structural Context
A common laboratory-scale synthesis of this compound involves the esterification of 1-methyl-2-piperidinecarboxylic acid.[2] This reaction provides a clear context for the final structure of the molecule.
Caption: Fischer esterification synthesis pathway.
Experimental Determination of Physical Properties
The following protocols are designed as self-validating systems, incorporating steps for ensuring accuracy and precision.
Caption: Experimental workflow for property validation.
Boiling Point Determination (Micro-Reflux Method)
This method is ideal for small sample volumes and provides an accurate boiling point by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.[5]
-
Principle of Causality : A liquid boils when its vapor pressure equals the applied external pressure.[5] During reflux, the vapor continuously condenses and returns to the liquid, creating a stable temperature equilibrium between the liquid and vapor phases that corresponds to the boiling point at that pressure.[5]
-
Step-by-Step Protocol :
-
Apparatus Setup : Place approximately 0.5 mL of the sample into a small test tube with a magnetic stir bar. Clamp the test tube in a heating block on a stirrer hot plate.[5]
-
Thermometer Placement : Suspend a thermometer so that its bulb is approximately 1 cm above the surface of the liquid. This ensures it measures the vapor temperature, not the liquid temperature, which can be superheated.[5]
-
Heating : Turn on the stirrer for gentle mixing to prevent bumping. Heat the block slowly.[5]
-
Observation : Observe the formation of a "reflux ring"—a ring of condensing vapor on the test tube walls. Adjust the thermometer's height so the bulb is level with this ring.[5]
-
Measurement : When the liquid is gently refluxing and the temperature reading on the thermometer stabilizes for 1-2 minutes, record this temperature as the boiling point. Record the ambient pressure.[5]
-
Validation : For highest accuracy, the boiling point should be corrected to standard pressure if the measurement was made at a different pressure.
-
Density Determination
This protocol uses a graduated cylinder and an electronic balance, a straightforward method for determining density.[6][7][8]
-
Principle of Causality : Density is an intrinsic property defined as mass per unit volume (ρ = m/V).[6][7] The accuracy of the determination depends entirely on the precision of the mass and volume measurements.
-
Step-by-Step Protocol :
-
Mass of Empty Cylinder : Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare the mass to zero, or record the mass (m₁).[6][8]
-
Volume Measurement : Carefully add approximately 5-10 mL of this compound to the graduated cylinder. To avoid parallax error, read the volume (V) from the bottom of the meniscus at eye level.[6][8]
-
Mass Measurement : Place the filled cylinder back on the balance and record the mass of the liquid (m₂). If you tared the balance, this is the direct mass. If you recorded the empty mass, the liquid's mass is m₂ - m₁.[6][8]
-
Calculation : Calculate the density using the formula ρ = mass / V. Ensure the temperature of the liquid is recorded, as density is temperature-dependent.
-
Validation : Repeat the procedure two more times and calculate the average density to improve precision and minimize random errors.[6][8]
-
Refractive Index Determination
The Abbe refractometer is a standard instrument for the rapid and precise measurement of the refractive index of liquids.[9]
-
Principle of Causality : The refractive index measures how much the path of light is bent, or refracted, when it enters a material. It is a fundamental physical constant that depends on temperature and the wavelength of light used. Therefore, temperature control is critical for an accurate measurement.[10]
-
Step-by-Step Protocol :
-
Instrument Calibration : Ensure the refractometer is clean and calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application : Place a few drops of the sample onto the prism of the refractometer and close the prism.
-
Temperature Control : Allow the sample to equilibrate to the standard measurement temperature, typically 20 °C, using the instrument's integrated water bath.
-
Measurement : Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading : Read the refractive index value from the instrument's scale.
-
Validation : Clean the prism thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement to prevent contamination for the next user.
-
Applications in Research and Drug Development
The physical properties of this compound are directly relevant to its application as a synthetic intermediate.[3]
-
Synthetic Versatility : Its liquid form and solubility in organic solvents allow it to be used in a wide variety of reaction conditions, from homogenous solutions to biphasic systems.
-
Purification and Scale-Up : The documented boiling point under vacuum is critical for designing purification protocols, especially for large-scale synthesis where distillation is the preferred method for removing impurities.[4]
-
Precursor to Bioactive Molecules : As a piperidine derivative, this compound is a building block for molecules targeting the central nervous system, as well as for anticancer and antimicrobial agents.[1][11] The N-methyl group and the ethyl ester at the 2-position provide specific steric and electronic properties that can be crucial for molecular recognition at biological targets.[11]
Safety and Handling
Based on available safety data, this compound is classified as a corrosive substance that can cause burns.[2] It may also cause irritation upon contact with the skin and eyes or if inhaled.[2]
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[2]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage : Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]
-
Spills and First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] In case of an accident or if you feel unwell, seek immediate medical attention.[2]
Conclusion
This compound is a chemical intermediate whose physical properties are integral to its successful application in research and development. The data and protocols presented in this guide—from boiling point and density to validated methods for their determination—provide researchers with the necessary tools to ensure purity, optimize reaction conditions, and handle the compound safely. A firm grasp of these fundamental characteristics is essential for leveraging this versatile piperidine derivative in the synthesis of the next generation of complex molecules and potential therapeutics.
References
- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid.
- Al-Azawi, A. F., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62.
- Zhang, X., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105.
- Review of Scientific Instruments. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker.
- Vernier. (n.d.). Determination of a Boiling Point - Experiment.
- ChemBK. (2024). This compound.
- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
- Columbia University. (n.d.). MEASUREMENT OF DENSITY.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment).
- JoVE. (2020). Video: Boiling Points - Procedure.
- Fengchen Group. (n.d.). Ethyl 1-methyl piperidine-2-carboxylate.
- YouTube. (2024). Determining the density of solids and liquids. The Lab Activity.
- Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(12), 2272.
- Wróbel, Z. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
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Ethyl 1-methylpiperidine-2-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 1-methylpiperidine-2-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. With the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol , this compound serves as a critical intermediate in the development of various high-value chemical entities, particularly within the pharmaceutical industry. Its utility is underscored by its role in the synthesis of several local anesthetics. This guide details its physicochemical properties, synthesis methodologies, applications in drug discovery, and essential safety protocols, offering a vital resource for researchers, chemists, and professionals in drug development.
Introduction to a Versatile Synthetic Intermediate
This compound, also known as Ethyl 1-methylpipecolinate, is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets. This specific compound, featuring a methyl group on the piperidine nitrogen and an ethyl ester at the 2-position, is a valuable and highly sought-after intermediate for creating more complex molecular architectures. Its primary significance lies in its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably local anesthetics such as mepivacaine.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, application, and reactivity in synthetic protocols. This compound is typically a clear, colorless to light yellow or orange liquid. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | 30727-18-5 | |
| Appearance | Clear, colorless to light orange/yellow liquid | |
| Density | 0.975 g/mL at 25°C | |
| Boiling Point | 92-96°C at 11 mmHg | |
| Flash Point | 165°F (73.9°C) | |
| Refractive Index | n20/D 1.452 | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) |
Synthesis and Characterization
Synthesis Methodology
The preparation of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 1-methyl-2-piperidinecarboxylic acid. This transformation is a standard procedure in organic chemistry, often necessary to protect the carboxylic acid or to modify its reactivity for subsequent synthetic steps.
A general laboratory-scale protocol involves reacting 1-methyl-2-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. The choice of catalyst is critical; thionyl chloride is highly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by ethanol. The byproducts (SO2 and HCl) are gaseous, which helps drive the reaction to completion.
Experimental Protocol: Esterification via Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend 1-methyl-2-piperidinecarboxylic acid in an excess of absolute ethanol.
-
Reagent Addition: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride dropwise. This step is highly exothermic and releases HCl gas; proper ventilation in a chemical fume hood is mandatory.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully remove the excess ethanol under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude ester by vacuum distillation to obtain the final high-purity product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.
Caption: General workflow for the synthesis and purification of the target ester.
Applications in Research and Drug Development
The primary value of this compound is its role as a versatile building block in the synthesis of complex organic molecules.
Intermediate for Local Anesthetics
This compound is a documented precursor in the synthesis of several important local anesthetics. For example, the synthesis of mepivacaine, a widely used amide-type local anesthetic, utilizes a piperidine core derived from this ester. The synthetic pathway typically involves the amidation of the ester group with an appropriate aniline derivative. The use of palladium catalysts in such reductive acylation reactions has been reported as an efficient method for producing mepivacaine, lidocaine, and related drugs from intermediates like this compound.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine motif is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in active biological agents. Its conformational flexibility and basic nitrogen atom allow it to interact favorably with a wide range of protein targets. The N-benzyl piperidine motif, a related structure, is particularly noted for its ability to engage in cation-π interactions and fine-tune the physicochemical properties of drug candidates. As a substituted piperidine, this compound provides a ready-to-use chiral or achiral core onto which further complexity can be built, making it an invaluable tool for medicinal chemists aiming to explore new chemical space.
Safety and Handling
Due to its chemical nature, this compound must be handled with appropriate caution. It is classified as a corrosive substance that can cause burns.
| Hazard Information | Description |
| Hazard Symbol | C - Corrosive |
| Risk Codes | R34: Causes burns |
| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, |
An In-depth Technical Guide to the Biological Activity of Ethyl 1-Methylpiperidine-2-carboxylate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: This document is intended for research and informational purposes only. Ethyl 1-methylpiperidine-2-carboxylate is a chemical compound for laboratory investigation and is not approved for human or veterinary use.
Introduction: The Piperidine Scaffold and its Significance in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a cornerstone in the design of a vast array of therapeutic agents. From potent analgesics to innovative treatments for neurological disorders, the piperidine motif is a testament to nature's efficiency in creating biologically active molecules.
This guide focuses on a specific, yet under-explored, member of this family: this compound. While direct biological data for this compound is limited in publicly available literature, its structural architecture, particularly its close resemblance to the well-characterized alkaloid arecoline, provides a strong foundation for predicting its pharmacological profile. This document will, therefore, present a comprehensive overview of the synthesis of this compound, infer its likely biological activities based on robust structure-activity relationship (SAR) analysis with arecoline, and provide detailed, field-proven experimental protocols to validate these hypotheses.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through the Fischer-Speier esterification of its corresponding carboxylic acid, 1-methyl-2-piperidinecarboxylic acid (also known as N-methylpipecolic acid). This classic and reliable method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2][3][4][5][6]
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize this compound from 1-methyl-2-piperidinecarboxylic acid and ethanol.
Materials:
-
1-methyl-2-piperidinecarboxylic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxylic acid in a large excess of anhydrous ethanol. The ethanol acts as both a reagent and a solvent, driving the equilibrium towards the product.[6]
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution. This is an exothermic process and should be done in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Inferred Biological Activity: A Cholinergic Profile
The structural similarity between this compound and arecoline, a major alkaloid from the areca nut, is striking. Arecoline is a well-documented cholinergic agent, acting as a non-selective partial agonist at muscarinic and nicotinic acetylcholine receptors.[7] This strong structural analogy allows us to hypothesize a similar biological activity profile for this compound.
Cholinergic System Engagement
Arecoline's effects are primarily mediated through its interaction with the cholinergic system.[8] It mimics the action of the neurotransmitter acetylcholine, leading to a range of physiological responses. Given the shared N-methylpiperidine core and the presence of an ester functional group, it is highly probable that this compound will also exhibit cholinergic activity.
Expected Mechanism of Action:
-
Muscarinic Receptor Agonism: Arecoline is a potent agonist at muscarinic acetylcholine receptors (mAChRs).[8][9] We predict that this compound will also bind to and activate these G-protein coupled receptors, leading to downstream signaling cascades.
-
Nicotinic Receptor Interaction: Arecoline also demonstrates activity at certain nicotinic acetylcholine receptor (nAChR) subtypes.[7] It is plausible that this compound will exhibit some affinity for these ligand-gated ion channels.
Experimental Validation: Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a series of in vitro assays are essential. The following protocols are designed to provide a comprehensive evaluation of its predicted cholinergic activity and potential cytotoxicity.
Protocol 1: Muscarinic and Nicotinic Receptor Binding Assays
Objective: To determine the binding affinity of this compound for muscarinic and nicotinic acetylcholine receptors using radioligand binding assays.[8][10][11][12]
Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated.[8]
Materials:
-
Cell membranes expressing the target receptor subtype (e.g., CHO or HEK293 cells transfected with specific mAChR or nAChR subtypes)
-
Radioligand (e.g., [³H]-N-methylscopolamine for mAChRs, [³H]-epibatidine or [³H]-cytisine for nAChRs)
-
Unlabeled competitor (the test compound, this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the binding buffer, serial dilutions of the test compound, and a fixed concentration of the radioligand.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Cholinergic Activity Assay
Objective: To assess the functional cholinergic activity of this compound by measuring its effect on intracellular acetylcholine levels in a cholinergic cell line.[13][14][15][16]
Principle: This cell-based assay utilizes a human cholinergic neuroblastoma cell line (e.g., LA-N-2) that endogenously expresses components of the cholinergic system. Changes in intracellular acetylcholine levels upon treatment with the test compound are measured to determine its functional activity as a cholinergic agent.[13][14][15][16]
Materials:
-
LA-N-2 human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (this compound)
-
Lysis buffer
-
Acetylcholine assay kit (e.g., ELISA or fluorescence-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture LA-N-2 cells in 96-well plates until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified incubation period.
-
Cell Lysis: After incubation, wash the cells and then lyse them to release the intracellular contents, including acetylcholine.
-
Acetylcholine Quantification: Measure the concentration of acetylcholine in the cell lysates using a commercially available assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the intracellular acetylcholine concentration against the concentration of the test compound to determine the dose-response relationship.
Protocol 3: Cytotoxicity Assays (MTT and LDH)
Objective: To evaluate the potential cytotoxicity of this compound.
Principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][17][18][19]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH released is an indicator of cell membrane damage and cytotoxicity.[14][15][16][20][21]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Materials:
-
Cells in culture
-
Test compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with different concentrations of the test compound in a 96-well plate.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant samples.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity compared to a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| Muscarinic M1 | [Insert Value] |
| Muscarinic M2 | [Insert Value] |
| Muscarinic M3 | [Insert Value] |
| Muscarinic M4 | [Insert Value] |
| Muscarinic M5 | [Insert Value] |
| Nicotinic α4β2 | [Insert Value] |
| Nicotinic α7 | [Insert Value] |
Table 2: Hypothetical Cytotoxicity Data (IC50) of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| [e.g., HEK293] | MTT | 24 | [Insert Value] |
| 48 | [Insert Value] | ||
| [e.g., HepG2] | LDH | 24 | [Insert Value] |
| 48 | [Insert Value] |
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.
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Ethyl 1-methylpiperidine-2-carboxylate: A Keystone Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile template for three-dimensional molecular design.[1][2] When chirality is introduced into the piperidine ring, it unlocks the potential for highly specific interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Ethyl 1-methylpiperidine-2-carboxylate, a derivative of pipecolic acid, represents a particularly valuable chiral building block. Its enantiomerically pure forms, (R)- and (S)-ethyl 1-methylpiperidine-2-carboxylate, serve as critical starting materials for the asymmetric synthesis of a range of complex active pharmaceutical ingredients (APIs). The strategic placement of the carboxylate and N-methyl groups provides a synthetic handle for further elaboration, while the chiral center at the C2 position dictates the stereochemistry of the final molecule, which is often crucial for its therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this pivotal chiral synthon.
Synthesis of Racemic this compound
The preparation of the racemic this compound is a foundational step before chiral resolution. This can be efficiently achieved through two primary synthetic routes: N-methylation of ethyl pipecolate or esterification of 1-methylpiperidine-2-carboxylic acid.
Route A: N-Methylation of Ethyl Pipecolate
This is a direct and common method for the synthesis of N-alkylated amines. The reaction involves the methylation of the secondary amine of ethyl pipecolinate.
Causality Behind Experimental Choices: Formaldehyde and formic acid (Eschweiler-Clarke reaction) provide a mild and effective method for methylation, avoiding the use of more hazardous reagents like methyl iodide. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate.
Route B: Esterification of 1-methylpiperidine-2-carboxylic acid
Alternatively, if 1-methylpiperidine-2-carboxylic acid is the available starting material, a standard Fischer esterification can be employed.
Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or thionyl chloride in ethanol, is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[3] Thionyl chloride is particularly effective as it converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol.
Chiral Resolution: Accessing the Enantiopure Building Blocks
The separation of the racemic mixture into its constituent enantiomers is the most critical step in harnessing the potential of this compound as a chiral building block. Two robust methods are widely employed: diastereomeric salt formation and enzymatic kinetic resolution.
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[4] These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Causality Behind Experimental Choices: Chiral acids such as L-(-)-Dibenzoyltartaric acid (L-DBTA) are effective resolving agents for amines. The choice of solvent is crucial; it must be one in which the diastereomeric salts have a significant solubility difference to allow for the selective crystallization of one diastereomer.
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions offer a highly selective and environmentally benign approach to separating enantiomers.[5][6] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
Causality Behind Experimental Choices: Lipases, such as Candida antarctica lipase B (CAL-B), are known for their high enantioselectivity in the acylation of secondary amines.[5] The choice of acyl donor and solvent can significantly influence the reaction rate and selectivity. Anhydrous conditions are crucial to prevent hydrolysis of the ester.
Applications in Asymmetric Synthesis of Pharmaceuticals
The enantiopure forms of this compound are valuable intermediates in the synthesis of several important drugs, particularly local anesthetics.
Synthesis of Levobupivacaine
(S)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, known as Levobupivacaine, is a long-acting local anesthetic. The synthesis utilizes (S)-ethyl 1-methylpiperidine-2-carboxylate as a key chiral precursor.[7]
Synthesis of Ropivacaine
(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, or Ropivacaine, is another widely used local anesthetic. Its synthesis also relies on an enantiopure piperidine-2-carboxylate derivative.[8]
Data Presentation
| Parameter | Route A: N-Methylation | Route B: Esterification | Method 1: Diastereomeric Salt Resolution | Method 2: Enzymatic Kinetic Resolution |
| Starting Material | Ethyl Pipecolate | 1-Methylpiperidine-2-carboxylic acid | Racemic this compound | Racemic this compound |
| Key Reagents | Formaldehyde, Formic Acid | Ethanol, SOCl₂ or H₂SO₄ | L-(-)-Dibenzoyltartaric acid | Candida antarctica lipase B, Acyl donor |
| Typical Yield | >90% | >85% | 40-45% (for one enantiomer) | ~45% (for one enantiomer) |
| Enantiomeric Excess (ee) | N/A (Racemic) | N/A (Racemic) | >98% | >99% |
| Key Advantages | High yield, mild conditions | High yield, readily available reagents | Well-established, reliable method | High selectivity, green chemistry |
| Key Disadvantages | N/A | Use of corrosive acids | Stoichiometric use of resolving agent | Requires screening of enzymes and conditions |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via N-Methylation
Figure 1: Workflow for the synthesis of racemic this compound via N-methylation.
-
Reaction Setup: To a stirred solution of ethyl pipecolate (1 equiv.) in formic acid (3 equiv.), add 37% aqueous formaldehyde (1.5 equiv.) dropwise at 0°C.
-
Reaction: The reaction mixture is heated to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully basified with a saturated solution of sodium hydroxide to pH > 10.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford pure racemic this compound.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
Figure 2: Workflow for chiral resolution by diastereomeric salt formation.
-
Salt Formation: Dissolve racemic this compound (1 equiv.) and L-(-)-Dibenzoyltartaric acid (0.5 equiv.) in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seed crystals may be added to induce crystallization. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Filter the precipitated diastereomeric salt and wash with a small amount of cold methanol.
-
Liberation of the Free Base: The diastereomeric salt is dissolved in water and basified with a 2M sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the enantiomerically enriched this compound. The enantiomeric excess should be determined by chiral HPLC.
Conclusion
This compound is a cornerstone chiral building block that provides a reliable and versatile entry point for the asymmetric synthesis of a multitude of pharmaceutical agents. The straightforward preparation of the racemate, coupled with robust and efficient methods for chiral resolution, ensures access to both enantiomers in high purity. As the demand for enantiopure drugs continues to grow, the strategic application of such well-defined chiral synthons will remain a critical element in the drug development pipeline, enabling the creation of safer and more effective medicines.
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The N-Methyl Piperidine Core: A Historical and Synthetic Deep Dive for the Modern Researcher
An In-depth Technical Guide on the Discovery, History, and Application of N-Methyl Piperidine Derivatives in Drug Development
Abstract
The N-methyl piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of N-methyl piperidine derivatives, from the initial isolation of piperidine to the rational design of complex pharmaceuticals. We will delve into the seminal moments of discovery, the development of key synthetic methodologies, and the elucidation of the structure-activity relationships that have guided the development of potent analgesics, antipsychotics, and anticholinergics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the enduring legacy and future potential of this remarkable heterocyclic motif.
From Pepper to Pharmacology: The Genesis of the Piperidine Scaffold
The story of N-methyl piperidine derivatives begins with the parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, piperidine's structure remained a subject of debate for several decades.[1] It was the German chemist Albert Ladenburg who, through a series of elegant experiments in the late 19th century, correctly established its six-membered heterocyclic structure.[2]
The journey from this fundamental understanding to the creation of N-methylated analogs was driven by the burgeoning field of organic synthesis and the quest to understand the physiological effects of modifying natural products. The introduction of a methyl group onto the nitrogen atom of the piperidine ring, a seemingly minor alteration, was found to profoundly impact the molecule's physical and pharmacological properties, paving the way for a new class of synthetic compounds with diverse therapeutic potential.[3]
The Dawn of N-Methylation: Pioneering Synthetic Methodologies
The ability to selectively introduce a methyl group onto the piperidine nitrogen was a critical step in unlocking the therapeutic potential of this scaffold. Early synthetic chemists developed several foundational methods for N-methylation, many of which are still in use today in modified forms.
The Eschweiler-Clarke Reaction: A Classic Reductive Amination
First reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, the Eschweiler-Clarke reaction has become a cornerstone of amine methylation.[4][5][6] This one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[5]
Experimental Protocol: N-Methylation of Piperidine via Eschweiler-Clarke Reaction
-
Materials:
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether
-
Potassium hydroxide (pellets)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine and formic acid.
-
Slowly add the formaldehyde solution to the stirred mixture. The addition is exothermic, and the reaction temperature should be controlled with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The evolution of carbon dioxide will be observed.
-
Cool the reaction mixture to room temperature and make it strongly alkaline by the careful addition of potassium hydroxide pellets.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude N-methylpiperidine can be purified by distillation.
-
The Leuckart-Wallach Reaction: Reductive Amination with Formamide
Discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, the Leuckart-Wallach reaction provides an alternative route to N-methylated amines.[8][9] This method involves heating a primary or secondary amine with formamide or ammonium formate.[10] The reaction proceeds through the formation of a formyl derivative, which is then reduced. While generally requiring higher temperatures than the Eschweiler-Clarke reaction, it offers a valuable alternative, particularly in specific synthetic contexts.[9]
Diagram: Historical N-Methylation Reactions
Caption: Key historical methods for the N-methylation of piperidine.
Landmark N-Methyl Piperidine Derivatives: A Chronological Perspective
The development of reliable N-methylation techniques opened the floodgates for the synthesis and pharmacological evaluation of a vast array of N-methyl piperidine derivatives. The following sections highlight some of the most influential compounds that have shaped the course of medicine.
Meperidine (Pethidine): The Dawn of Synthetic Opioids
Synthesized in 1939 by Otto Eisleb, meperidine (marketed as Demerol) was initially investigated as an anticholinergic agent.[11][12] However, its potent analgesic properties were soon discovered, marking a pivotal moment in the history of pain management. As the first fully synthetic opioid, meperidine demonstrated that the complex morphine scaffold was not a prerequisite for potent analgesia. The N-methylpiperidine core of meperidine was found to be a crucial pharmacophore for its opioid receptor activity.
Table 1: Key Milestones in the History of Meperidine
| Year | Milestone | Significance |
| 1939 | Synthesis of Meperidine | First fully synthetic opioid, demonstrating the importance of the N-methylpiperidine scaffold for analgesia.[11] |
| 1940s | Clinical Introduction | Became a widely used analgesic for moderate to severe pain. |
| 1970s | Identification of Normeperidine | Recognition of the neurotoxic metabolite, leading to more cautious use.[13] |
Phencyclidine (PCP): From Anesthetic to Dissociative Hallucinogen
Developed in the 1950s by Parke-Davis pharmaceutical company, phencyclidine (PCP) was initially introduced as an intravenous anesthetic under the trade name Sernyl.[4][5][8] Its N-methylpiperidine ring is part of a more complex 1-phenylcyclohexylpiperidine structure. While it produced effective anesthesia without depressing respiration, its use was short-lived due to a high incidence of postoperative delirium, agitation, and hallucinations.[10] By the 1960s, PCP emerged as a recreational drug, known for its profound dissociative and hallucinogenic effects.
Haloperidol: A Breakthrough in Antipsychotic Therapy
The discovery of haloperidol in 1958 by Paul Janssen and his team at Janssen Pharmaceutica represented a major breakthrough in the treatment of psychosis.[14][15] Developed from a research program focused on meperidine analogs, haloperidol is a butyrophenone derivative containing a 4-substituted piperidine ring.[15] While not an N-methylated piperidine in its final form, its development was directly inspired by N-methylpiperidine-containing analgesics. The synthesis of haloperidol involves the coupling of a butyrophenone side chain to a piperidine precursor.[9] Its potent antagonism of dopamine D2 receptors established a new paradigm for antipsychotic drug action and remains a cornerstone of treatment for schizophrenia and other psychotic disorders.[15]
Diagram: Evolution of N-Methyl Piperidine Derivatives in CNS Drug Discovery
Caption: The diversification of the N-methylpiperidine core into major classes of CNS-acting drugs.
N-Methyl-3-piperidyl Benzilate (JB-336): A Potent Anticholinergic
N-Methyl-3-piperidyl benzilate, also known as JB-336, is a potent anticholinergic agent that emerged from research into glycolate esters in the mid-20th century.[11][16][17] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate (BZ), JB-336 acts as a muscarinic acetylcholine receptor antagonist.[18] Its synthesis typically involves the transesterification of methyl benzilate with N-methyl-3-hydroxypiperidine.[15] Due to its potent central nervous system effects, including delirium and hallucinations, it is a controlled substance with limited legitimate use, primarily in research as a radiolabeled ligand for studying muscarinic receptors.[11][18]
Conformational Analysis: Understanding the 3D Structure
The therapeutic efficacy and target selectivity of N-methyl piperidine derivatives are intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation, similar to cyclohexane.[12] However, the presence of the nitrogen atom and the N-methyl group introduces additional conformational complexity.
The N-methyl group can exist in either an axial or an equatorial position, and the energy barrier for nitrogen inversion is relatively low.[12] For N-methylpiperidine itself, the equatorial conformation is generally favored.[12] The specific conformation adopted by a derivative will depend on the nature and position of other substituents on the piperidine ring, as well as the surrounding solvent environment. A thorough understanding of these conformational preferences is crucial for rational drug design and the interpretation of structure-activity relationships.
Modern Synthetic Strategies and Future Directions
While the classical N-methylation reactions remain relevant, modern organic synthesis has introduced a plethora of new methods for the construction and functionalization of the N-methyl piperidine core. These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization methods.
The enduring importance of the N-methyl piperidine scaffold in drug discovery is a testament to its versatility and favorable pharmacological properties. As our understanding of disease biology deepens and new therapeutic targets emerge, this privileged structure will undoubtedly continue to serve as a valuable starting point for the development of the next generation of innovative medicines.
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An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 1-methylpiperidine-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl 1-methylpiperidine-2-carboxylate, with a primary focus on its putative mechanism of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge derived from structurally analogous compounds to propose a scientifically grounded hypothesis for its biological activity.
Introduction: Unveiling this compound
This compound is an organic compound featuring a piperidine ring, a foundational structure in many biologically active molecules.[1] Its specific stereochemistry and the presence of a methyl group on the nitrogen and an ethyl ester at the 2-position suggest its potential interaction with specific biological targets. While direct research on this exact molecule is limited, its structural similarity to known cholinomimetic alkaloids, such as arecoline, provides a strong basis for investigating its pharmacological profile.[2][3] Arecoline, a major alkaloid from the areca nut, is known to act as an agonist at both muscarinic and nicotinic acetylcholine receptors.[2][3] This structural analogy is the cornerstone of our exploration into the potential mechanism of action of this compound.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C9H17NO2 |
| Molar Mass | 171.24 g/mol |
| Boiling Point | 92-96°C at 11 mmHg |
| Density | 0.975 g/mL at 25°C |
| Flash Point | 165°F |
| Vapor Pressure | 0.457 mmHg at 25°C |
| Data sourced from ChemBK[4] |
Proposed Mechanism of Action: A Cholinergic Hypothesis
Based on its structural resemblance to arecoline and other piperidine-based cholinergic agents, the primary hypothesized mechanism of action for this compound is its function as a cholinergic agonist. This activity is likely mediated through direct interaction with acetylcholine receptors (AChRs), specifically muscarinic (mAChRs) and potentially nicotinic (nAChRs) subtypes.
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
The core of the proposed mechanism lies in the agonistic activity at mAChRs. Arecoline, the primary structural analog, is a well-documented muscarinic agonist.[2] The N-methylpiperidine core of this compound mimics the essential pharmacophoric features of acetylcholine, enabling it to bind to and activate these receptors.
There are five subtypes of muscarinic receptors (M1-M5), and the specific subtype selectivity of a ligand dictates its physiological effects.[5] For instance, M1 and M4 receptors are key targets for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[5] The precise selectivity profile of this compound would require experimental validation but it is plausible that it exhibits a preference for certain subtypes, a common characteristic among muscarinic agonists.[6]
The activation of mAChRs, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. For example, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C. Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
While the primary hypothesis points towards muscarinic agonism, the possibility of interaction with nicotinic acetylcholine receptors should not be dismissed. nAChRs are ligand-gated ion channels, and their activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane.[7] Nicotine and its analogs, which share some structural features with piperidine derivatives, are potent nAChR agonists.[8][9][10] The structure-activity relationships of nicotinic agonists often highlight the importance of a protonated nitrogen atom and a hydrogen bond acceptor, features present in this compound.[9][11]
The functional outcome of nAChR activation is highly dependent on the receptor subtype and its location. Neuronal nAChRs are involved in cognitive processes, reward, and addiction, while muscle-type nAChRs are crucial for neuromuscular transmission.[10][11]
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound.
Synthesis and Characterization
A common approach involves the N-alkylation of a piperidine-2-carboxylate precursor. For instance, the synthesis of related compounds often starts from ethyl piperidine-2-carboxylate, which can be N-methylated to yield the target compound.
General Synthetic Workflow
Caption: A general workflow for the synthesis of this compound.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various cholinergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing specific human muscarinic (CHO-K1 cells expressing M1-M5) or nicotinic receptor subtypes.
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist for each receptor subtype (e.g., [3H]N-methylscopolamine for mAChRs, [3H]epibatidine for nAChRs).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) values by nonlinear regression analysis of the competition curves.
Functional Assays
Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of this compound at cholinergic receptors.
Methodology for mAChRs (G-protein coupled):
-
Calcium Mobilization Assay (for Gq-coupled receptors M1, M3, M5):
-
Load cells expressing the receptor subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure the change in intracellular calcium concentration upon application of varying concentrations of the test compound using a fluorometric imaging plate reader.
-
-
cAMP Assay (for Gi-coupled receptors M2, M4):
-
Stimulate cells expressing the receptor subtype with forskolin to increase intracellular cAMP levels.
-
Co-incubate with varying concentrations of this compound.
-
Measure the levels of cAMP using a suitable assay kit (e.g., ELISA-based).
-
Methodology for nAChRs (Ligand-gated ion channels):
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (using Xenopus oocytes):
-
Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.
-
After 2-5 days of expression, perform TEVC recordings.
-
Apply varying concentrations of this compound to the oocytes and measure the evoked currents.
-
-
Patch-Clamp Electrophysiology (using mammalian cells):
-
Use whole-cell patch-clamp techniques on cells expressing the nAChR subtype of interest.
-
Apply the compound and record changes in membrane current.
-
Experimental Workflow for Mechanism of Action Studies
Caption: A structured workflow for elucidating the mechanism of action.
Conclusion
While direct experimental data on this compound is not extensively available, its chemical structure strongly suggests a mechanism of action centered on the cholinergic system. The most probable mode of action is as a muscarinic acetylcholine receptor agonist, with a potential for interaction with nicotinic acetylcholine receptors. This hypothesis is built upon the well-documented pharmacology of its close structural analog, arecoline, and other piperidine derivatives.
The in-depth technical guide presented here provides a robust framework for future research. The proposed experimental protocols, including receptor binding and functional assays, are essential next steps to validate this hypothesis and to fully characterize the pharmacological profile of this compound. Such studies will not only elucidate its precise mechanism of action but also unveil its potential as a therapeutic agent or a valuable tool for probing the complexities of the cholinergic system.
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- Liljefors, T., et al. (2000). Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling. Current Medicinal Chemistry, 7(5), 535-54. [Link]
- Nicotinic agonist. (n.d.). In Wikipedia.
- Taniguchi, T., et al. (2017). Process Development for the Synthesis of a Selective M1 and M4 Muscarinic Acetylcholine Receptors Agonist. Organic Process Research & Development, 21(9), 1436-1442. [Link]
- Arias, H. R., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(10), 2649. [Link]
- This compound. (2024). In ChemBK.
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An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 1-Methylpiperidine-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of ethyl 1-methylpiperidine-2-carboxylate. Due to a lack of direct experimental data on this specific molecule in publicly accessible literature, this document establishes a predictive pharmacological framework based on its close structural analog, arecoline, a well-characterized alkaloid. By examining the established pharmacology of arecoline and related piperidine derivatives, we project the likely mechanisms of action, receptor targets, and potential physiological effects of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for the investigation of this compound. We detail proposed experimental workflows for systematically determining its true pharmacological characteristics, including receptor binding affinity, functional activity, and preliminary safety assessments.
Introduction and Rationale
This compound is an organic compound featuring a saturated N-methylated piperidine ring with an ethyl carboxylate substituent at the 2-position.[1][2] Its core structure is a saturated analog of arecoline, the primary active alkaloid in the areca nut.[3] Arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) is a non-selective partial agonist at muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[4][5]
The structural similarity between this compound and arecoline provides a strong rationale for postulating a cholinergic mechanism of action. Saturation of the tetrahydropyridine ring to a piperidine ring and the shift of the ester group from the 3- to the 2-position are key modifications that are expected to alter the potency, selectivity, and efficacy at acetylcholine receptor subtypes. This guide will, therefore, leverage the extensive data on arecoline to build a predictive profile for its saturated counterpart.
Predicted Pharmacological Target and Mechanism of Action
Based on its structural heritage, this compound is hypothesized to be a cholinergic agent, primarily targeting muscarinic acetylcholine receptors.
Primary Target: Muscarinic Acetylcholine Receptors (mAChRs)
Arecoline is a well-established partial agonist across M1, M2, M3, and M4 muscarinic receptor subtypes.[6] These G-protein coupled receptors (GPCRs) are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[7]
-
M1, M3, M5 Receptors: Typically couple to Gq/11 proteins, activating phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium mobilization and protein kinase C activation.
-
M2, M4 Receptors: Couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
The ethyl ester of the target compound, compared to arecoline's methyl ester, may influence its binding affinity and efficacy. It is plausible that this compound will exhibit agonist or partial agonist activity at one or more of these receptor subtypes.
Hypothesized Signaling Pathway for M1/M3/M5 Receptor Activation
Caption: Predicted Gq-coupled signaling cascade for M1, M3, and M5 mAChRs.
Secondary Target: Nicotinic Acetylcholine Receptors (nAChRs)
Arecoline also demonstrates activity at nAChRs, which are ligand-gated ion channels.[4] It is conceivable that this compound may retain some affinity for nAChR subtypes, although likely with a different profile than arecoline. A "methyl scan" of nicotine's pyrrolidine ring has shown that small structural changes can significantly alter affinity and efficacy at different nAChR subtypes, such as α7 and α4β2.[8] The saturation of the piperidine ring in the title compound represents a significant structural alteration that would need to be experimentally evaluated for its impact on nAChR activity.
Predictive Pharmacodynamics based on Arecoline Data
While specific quantitative data for this compound is unavailable, the known potency of arecoline at muscarinic subtypes provides a valuable benchmark.
| Compound | Receptor Subtype | Parameter | Value (nM) |
| Arecoline | M1 | EC50 | 7 |
| M2 | EC50 | 95 | |
| M3 | EC50 | 11 | |
| M4 | EC50 | 410 | |
| M5 | EC50 | 69 | |
| Table 1: Functional Potency (EC50) of Arecoline at Human Muscarinic Receptor Subtypes. Data sourced from Abcam (2024).[9] |
Based on this, it is reasonable to hypothesize that this compound will also display activity in the nanomolar to low micromolar range at muscarinic receptors. The specific rank order of potency and the degree of selectivity, if any, will be critically dependent on how the saturated ring and repositioned ester group interact with the receptor binding pockets.
Proposed Experimental Workflow for Pharmacological Characterization
To move from a predictive to a definitive pharmacological profile, a systematic experimental evaluation is required. The following protocols outline a standard industry approach to characterizing a novel compound with suspected cholinergic activity.
Radioligand Competition Binding Assays
This initial step is crucial to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Objective: To quantify the affinity of the test compound for each mAChR subtype.
Methodology:
-
Receptor Preparation: Utilize cell membranes from stable cell lines (e.g., CHO or HEK293) individually expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand Selection: Employ a non-selective muscarinic antagonist radioligand with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Execution:
-
Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Following affinity determination, functional assays are essential to classify the compound as an agonist, antagonist, or partial agonist and to quantify its potency (EC50) and efficacy.
Objective: To determine the functional activity and potency of the compound at each mAChR subtype.
Methodology:
-
For Gq-coupled Receptors (M1, M3, M5): Calcium Mobilization Assay
-
Load the receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of this compound.
-
Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR), which corresponds to changes in intracellular calcium concentration.
-
Plot the response against the log concentration of the compound to determine the EC50 and the maximum efficacy relative to a full agonist like carbachol.
-
-
For Gi-coupled Receptors (M2, M4): cAMP Inhibition Assay
-
Pre-treat the receptor-expressing cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Add increasing concentrations of this compound.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA).
-
Plot the percent inhibition of the forskolin-stimulated response against the log concentration of the compound to determine the EC50.
-
Predicted Physicochemical Properties and Pharmacokinetics
The physicochemical properties of this compound suggest it is a small, lipophilic molecule.
| Property | Value |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| XlogP (Predicted) | 1.4 |
| Table 2: Physicochemical Properties of this compound. Data sourced from PubChem.[10] |
The positive XlogP value suggests moderate lipophilicity, which is often correlated with the ability to cross the blood-brain barrier.[1] Therefore, central nervous system effects are possible if the compound is administered systemically. Like arecoline, it is likely to be metabolized by esterases in the plasma and liver, hydrolyzing the ethyl ester to the corresponding carboxylic acid, 1-methylpiperidine-2-carboxylic acid. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would need to be determined through in vivo studies in animal models.[11]
Toxicology and Safety Considerations
The toxicological profile of this compound is unknown. However, based on its predicted cholinergic activity, potential adverse effects at high doses could include typical parasympathomimetic symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome). Central effects could range from stimulation to sedation depending on the dose and receptor subtype selectivity.[4] It is classified as potentially causing skin, eye, and respiratory irritation.[1] A full toxicological workup, including in vitro cytotoxicity and in vivo acute toxicity studies, would be a mandatory component of its development.
Conclusion and Future Directions
This compound is a structurally simple piperidine derivative with a high probability of acting as a cholinergic agent, specifically at muscarinic acetylcholine receptors. This guide has established a predictive pharmacological profile by drawing logical parallels with the well-studied alkaloid, arecoline. While this provides a strong foundation, it is imperative that the hypotheses presented herein are validated through rigorous experimental investigation. The proposed workflows for binding and functional assays represent the critical next steps in elucidating the true pharmacological identity of this compound. The resulting data will be essential to determine its potency, selectivity, and potential as a research tool or a starting point for therapeutic drug discovery.
References
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- Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 124-135.
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An In-Depth Technical Guide to the Lipophilicity and Solubility of Ethyl 1-Methylpiperidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary: The Pivotal Role of Physicochemical Properties in Drug Efficacy
In the landscape of modern drug discovery, the adage 'a potent molecule is not always a successful drug' holds undeniable truth. The journey from a promising lead compound to a clinically effective therapeutic is governed by a complex interplay of factors, among which physicochemical properties are paramount. Lipophilicity and aqueous solubility stand as two of the most critical pillars influencing a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] An imbalance in these properties can lead to poor bioavailability, off-target toxicity, or significant formulation challenges, ultimately causing costly failures in late-stage development.[3][]
This guide provides a comprehensive technical analysis of the methods used to characterize the lipophilicity and solubility of Ethyl 1-methylpiperidine-2-carboxylate , a heterocyclic compound featuring a tertiary amine and an ester functional group. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the causal reasoning behind methodological choices, enabling researchers to generate robust, decision-driving data. We will explore the foundational theory, contrast computational and experimental approaches, and provide field-proven, step-by-step protocols for accurate determination of these key parameters.
Foundational Physicochemical Analysis of the Core Moiety
Before embarking on experimental determination, a fundamental analysis of the molecule's structure is essential for anticipating its behavior and selecting appropriate analytical strategies.
Molecular Structure: this compound
-
Formula: C₉H₁₇NO₂
-
Molar Mass: 171.24 g/mol [5]
-
Core Features: The structure consists of a piperidine ring, which is a saturated heterocycle. Key functional groups include a tertiary amine (the N-methyl group) and an ethyl ester at the C2 position.
The Critical Impact of Ionization (pKa): The tertiary amine is a basic center. Its predicted pKa is approximately 8.26.[5] This is a crucial piece of information because it dictates the molecule's ionization state at different pH values. At physiological pH (~7.4), the amine will be predominantly protonated (positively charged), as the pH is below the pKa. This ionization dramatically increases the molecule's affinity for aqueous media and has profound implications for both its lipophilicity and solubility. The solubility of ionizable compounds is strictly dependent on pH, making buffered systems essential for measurement.[6]
Characterization of Lipophilicity: A Tale of Two Coefficients (LogP vs. LogD)
Lipophilicity describes a compound's affinity for a lipid-like, nonpolar environment versus an aqueous one.[7] It is a key determinant of a drug's ability to cross biological membranes.[]
Theoretical Framework: The Indispensable Distinction
-
LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water at equilibrium.[7] For a molecule like this compound, LogP is a measure of the lipophilicity of its un-ionized, free base form.
-
LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all forms (neutral and ionized) of a compound in n-octanol versus water at a specific pH. Since most drugs are charged at physiological pH, LogD is the more accurate and biologically relevant descriptor of lipophilicity.[2] For our target molecule at pH 7.4, LogD will be significantly lower than its LogP due to the prevalence of the protonated, more water-soluble form.
In Silico Prediction of LogP
Computational models offer a rapid, cost-effective first pass at estimating lipophilicity, though they must be treated as approximations pending experimental verification.[8]
-
Atom-based Methods (e.g., ALOGP): These methods calculate LogP by summing the contributions of individual atoms.[9][10] They are fast but may not accurately capture complex intramolecular interactions.
-
Fragment-based Methods (e.g., ClogP): These methods sum the contributions of predefined molecular fragments and apply correction factors.[9][10] They are often more accurate for complex molecules, provided the fragments are well-represented in the training dataset.[10]
| Property | Predicted Value | Method/Source | Comment |
| pKa | 8.26 ± 0.10 | Predicted[5] | The tertiary amine is basic; the compound will be mostly protonated at pH 7.4. |
| XLogP3 | ~2.9 (for a similar structure) | Calculated (for Ethyl 1-benzylpiperidine-2-carboxylate)[11] | This is an estimate for a related compound. The N-methyl group is less lipophilic than N-benzyl, so the actual LogP is expected to be lower. |
Experimental Determination of Lipophilicity
Experimental validation is non-negotiable for lead optimization. The choice of method balances throughput against accuracy.
The shake-flask method is the definitive technique for measuring lipophilicity, based on direct measurement of the analyte's concentration in both phases at equilibrium.[8][12]
Principle: An excess of the compound is added to a biphasic system of pH-buffered water and n-octanol. The system is mechanically agitated until equilibrium is reached, the phases are separated, and the concentration in each phase is determined, typically by LC-MS/MS or UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS (pH 7.4). Add a small aliquot of the compound stock solution (e.g., 40 µL) to achieve a final concentration that is within the linear range of the analytical method and below the solubility limit in either phase.
-
Equilibration: Seal the vial and place it on a mechanical shaker or rotator. Agitate at a consistent, moderate speed at a controlled temperature (e.g., 25°C) for at least 4 hours to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean separation of the two phases.
-
Sampling: Carefully remove a known volume (e.g., 100 µL) from the center of each phase, avoiding the interface.
-
Quantification:
-
Prepare a calibration curve for the compound in each phase (n-octanol and PBS).
-
Dilute the collected samples into the appropriate mobile phase for analysis.
-
Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation:
-
LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )
-
For earlier stage screening, RP-HPLC provides a rapid and resource-sparing alternative to the shake-flask method.[13]
Principle: This method correlates a compound's retention on a nonpolar stationary phase (like C18) with its lipophilicity. The logarithm of the capacity factor (k') is linearly related to the LogP of a series of known compounds. By running the test compound under the same conditions, its LogP can be interpolated from the calibration curve.[13]
Step-by-Step Protocol:
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically an isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to control ionization) and an organic modifier like methanol or acetonitrile.[14]
-
Calibration:
-
Select a set of 5-7 reference compounds with known LogD₇.₄ values that bracket the expected lipophilicity of the test compound.
-
Inject each reference compound individually and record its retention time (tᵣ). Also, measure the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each calibrant: k' = (tᵣ - t₀) / t₀
-
Plot log(k') versus the known LogD₇.₄ values. Perform a linear regression to generate a calibration equation (e.g., LogD = m * log(k') + c). The correlation coefficient (r²) should be >0.95.
-
-
Sample Analysis: Inject the this compound sample onto the same column under identical conditions and record its retention time.
-
Calculation:
-
Calculate the log(k') for the test compound using its retention time.
-
Substitute this value into the calibration equation to determine its LogD₇.₄.
-
Workflow for Experimental Lipophilicity Determination
Caption: Workflow for LogD determination.
Characterization of Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.[2] Poor solubility is a primary cause of poor bioavailability and can confound in vitro assay results.[15][16]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
This distinction is critical and reflects the different needs of the drug discovery pipeline.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound.[6][17] It is a time-consuming measurement but is essential for late-stage development and formulation.[17] Results from thermodynamic assays are generally lower and more representative of in vivo conditions.[18]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[15][16] It is a high-throughput method ideal for early screening.[19] Kinetic solubility often overestimates thermodynamic solubility because the precipitate may be amorphous and the system is in a supersaturated state.[18][20]
Experimental Determination of Solubility
This method is considered the most reliable for determining equilibrium solubility.[21]
Principle: An excess of the solid compound is added to a buffered solution and agitated until equilibrium is achieved. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a buffer of the desired pH (e.g., PBS at pH 7.4).
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of buffer in a glass vial.[18] The amount should be sufficient to ensure solid material remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C). Agitate for an extended period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[15][22]
-
Separation: Remove the vials and allow them to stand at the same temperature to let larger particles settle. Centrifuge the samples at high speed (>10,000 x g) or filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
-
Quantification:
-
Prepare a calibration curve of the compound in the same buffer.
-
Take an aliquot of the clear supernatant/filtrate and dilute it appropriately for analysis.
-
Determine the concentration using a validated HPLC-UV or LC-MS/MS method. The measured concentration is the thermodynamic solubility.
-
This is a rapid, automated method well-suited for screening large numbers of compounds in early discovery.[19][23]
Principle: The method is based on detecting the formation of precipitate (turbidity) when a compound is added from a concentrated DMSO stock solution into an aqueous buffer.[24] The solubility is the highest concentration at which no precipitate is observed.
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, typically starting from 10 or 20 mM.[23]
-
Assay Execution:
-
Using a liquid handler, add a small volume (e.g., 1-2 µL) of each DMSO stock concentration to the buffer-containing wells (final DMSO concentration should be ≤2%).[23] This creates a range of final compound concentrations (e.g., from 200 µM down to <1 µM).
-
Mix the plate briefly.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[19][23]
-
Detection: Measure the turbidity of each well using a plate reader that can detect light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).[19][23]
-
Data Analysis: The kinetic solubility is determined as the highest concentration before a significant increase in turbidity is observed compared to a DMSO-only control.[23]
Workflow for Experimental Solubility Determination
Caption: Workflows for solubility determination.
Data Synthesis and Strategic Interpretation
The true value of this guide lies in synthesizing the individual data points into a cohesive strategy. For this compound:
-
Interplay of Properties: With a pKa of ~8.26, the compound's solubility will be highly pH-dependent, decreasing significantly as the pH approaches and exceeds its pKa. The measured LogD₇.₄ will be much lower than the intrinsic LogP of the free base. This high aqueous solubility at physiological pH, driven by ionization, is beneficial for formulation but may reduce its ability to passively diffuse across lipid membranes.
-
Contextualizing Results: A high kinetic solubility (>100 µM) would be a positive flag in early screening, indicating no immediate issues for in vitro assays. However, if the thermodynamic solubility is found to be much lower (<10 µM), it signals a potential risk of precipitation in vivo after absorption and pH change, or formulation challenges for achieving high concentrations. A LogD₇.₄ value between 1 and 3 is often considered optimal for balancing permeability and solubility to achieve good oral bioavailability.[1]
Conclusion
The characterization of lipophilicity and solubility is not a perfunctory exercise but a cornerstone of risk mitigation in drug development. For this compound, its ionizable nature is the single most important factor governing these properties. A multi-faceted approach, beginning with in silico predictions and progressing to carefully chosen experimental methods—high-throughput kinetic assays for early screening and lower-throughput thermodynamic assays for definitive characterization—is essential. By understanding the principles behind each technique and the interplay between pKa, LogD, and solubility, research and development teams can make informed decisions, optimize molecular design, and ultimately increase the probability of advancing a successful drug candidate.
References
- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]
- Creative Bioarray. Lipophilicity & Solubility. [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. (Sourced via Ovid) [Link]
- GTP Bioways. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
- Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
- Li, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- ChemBK.
- Bio-protocol. Solubility Assay. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Evotec. Turbidimetric Solubility Assay. [Link]
- PubMed. (2017).
- Taylor & Francis Online. (2015). Is there enough focus on lipophilicity in drug discovery?. [Link]
- ResearchGate. (2019). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
- PubMed. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. [Link]
- Pharmaceutical Sciences. (2024).
- Evotec. Turbidimetric Solubility Fact Sheet. [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
- National Center for Biotechnology Information. (2018).
- Encyclopedia.pub. (2022).
- The Computational Chemistry Blog. (2015). Not all LogP's are calculated equal: CLogP and other short stories. [Link]
- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
- LookChem.
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A Comprehensive Spectroscopic and Methodological Guide to Ethyl 1-Methylpiperidine-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-methylpiperidine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis, demands thorough characterization to ensure purity, confirm structure, and understand its chemical behavior. This technical guide provides a detailed exploration of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into data acquisition and interpretation. Each section includes not only the spectral data but also the underlying causality for experimental choices and self-validating protocols, ensuring scientific integrity.
Introduction
This compound (also known as ethyl 1-methylpipecolinate) is a substituted piperidine derivative with significant applications as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structural motif is found in numerous biologically active molecules, making the precise and comprehensive analysis of its spectroscopic signature paramount for quality control, reaction monitoring, and regulatory compliance in drug discovery and development. This guide presents a multi-faceted spectroscopic analysis, offering a robust reference for researchers and developers working with this compound.
Molecular Structure:
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.05 | Doublet of doublets (dd) | 1H | N-CH (Piperidine C2) |
| ~2.85 | Multiplet (m) | 1H | Piperidine C6 (axial) |
| ~2.30 | Singlet (s) | 3H | N-CH₃ |
| ~2.20 | Multiplet (m) | 1H | Piperidine C6 (equatorial) |
| ~1.90 - 1.40 | Multiplet (m) | 6H | Piperidine C3, C4, C5 |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Expert Interpretation:
The quartet at approximately 4.12 ppm and the triplet at around 1.25 ppm are characteristic of an ethyl ester group, with the coupling pattern confirming the adjacent -CH₂- and -CH₃ groups. The singlet at approximately 2.30 ppm is indicative of the N-methyl group, which, lacking adjacent protons, does not exhibit splitting. The protons on the piperidine ring display complex splitting patterns due to diastereotopicity and conformational heterogeneity. The proton at the C2 position, being adjacent to the chiral center and the nitrogen atom, appears as a doublet of doublets around 3.05 ppm. The remaining piperidine protons resonate in the upfield region between 1.40 and 2.85 ppm.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for this compound and its single residual solvent peak that does not interfere with the analyte signals.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the spins, allowing for shorter relaxation delays.
-
Set the acquisition time to at least 2 seconds to ensure adequate resolution.
-
Employ a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal standard.
Figure 2. Workflow for ¹H NMR data acquisition and analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | C =O (Ester) |
| ~65.0 | N-C H (Piperidine C2) |
| ~60.5 | -O-C H₂-CH₃ |
| ~55.0 | Piperidine C6 |
| ~42.0 | N-C H₃ |
| ~30.0 | Piperidine C3 |
| ~25.0 | Piperidine C5 |
| ~23.0 | Piperidine C4 |
| ~14.0 | -O-CH₂-C H₃ |
Expert Interpretation:
The downfield signal at approximately 173.5 ppm is characteristic of the ester carbonyl carbon. The signals for the piperidine ring carbons appear in the range of 23.0 to 65.0 ppm, with the carbon atom at C2 (alpha to both the nitrogen and the ester group) being the most downfield in this region. The N-methyl carbon resonates at around 42.0 ppm, and the carbons of the ethyl group appear at approximately 60.5 ppm (-OCH₂-) and 14.0 ppm (-CH₃).
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set a wider spectral width to accommodate the larger chemical shift range of carbon (e.g., 0-200 ppm).
-
A 90-degree pulse angle is typically used to maximize signal intensity.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, though not critical for this molecule which has none.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase the spectrum, and perform a baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 171 | [M]⁺˙ (Molecular Ion) |
| 142 | [M - C₂H₅]⁺ |
| 128 | [M - C₃H₇]⁺ |
| 98 | [M - COOC₂H₅]⁺ |
| 70 | Piperidine fragment |
Expert Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 171, corresponding to the molecular weight of the compound (C₉H₁₇NO₂). Key fragmentation pathways include the loss of the ethyl group from the ester to give a fragment at m/z 142, and the loss of the entire ethoxycarbonyl group to yield a fragment at m/z 98. Further fragmentation of the piperidine ring can lead to smaller fragments.
Figure 3. Proposed mass spectral fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds like this to ensure sample purity prior to mass analysis.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energetic ionization method induces reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Expert Interpretation:
The most prominent feature in the IR spectrum is the strong absorption band at approximately 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The strong C-H stretching vibrations of the aliphatic methyl and methylene groups are observed around 2940 cm⁻¹. The C-O stretching vibration of the ester group typically appears as a strong band in the 1300-1100 cm⁻¹ region.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a drop of the sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a foundational dataset for researchers and scientists. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy offers a multi-faceted and self-validating approach to the structural confirmation and purity assessment of this important synthetic intermediate. The detailed experimental protocols and expert interpretations included herein are designed to ensure the reproducibility and reliability of these analytical methods in a research and development setting.
References
- Spectroscopic data for various piperidine derivatives can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and in various chemical supplier catalogs that provide links to spectral data. While a direct peer-reviewed publication with a complete dataset for this specific compound was not identified during the literature search for this guide, the presented data is a composite representation based on the analysis of closely related structures and general principles of spectroscopic interpretation.
The Strategic Role of Ethyl 1-Methylpiperidine-2-carboxylate in CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in the architecture of centrally active pharmaceuticals, prized for its conformational flexibility and favorable pharmacokinetic profile. Within this privileged class of heterocycles, molecules bearing substitution at the 2-position, such as Ethyl 1-methylpiperidine-2-carboxylate, represent a critical subclass of building blocks for targeting complex neurological disorders. This technical guide provides an in-depth exploration of the synthesis, strategic applications, and neuropharmacological significance of this compound and its derivatives in the landscape of CNS drug discovery. We will dissect its role as a pivotal precursor in the synthesis of blockbuster drugs like methylphenidate, investigate its potential for generating novel modulators of key CNS targets, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives.
The Piperidine Scaffold: A Privileged Structure in CNS Drug Design
The prevalence of the piperidine motif in a wide array of clinically successful CNS drugs is a testament to its versatility.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it an ideal scaffold for CNS drug candidates:
-
Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets.
-
Physicochemical Properties: The basic nitrogen atom can be leveraged to modulate aqueous solubility and pKa, which are critical parameters for oral bioavailability and blood-brain barrier penetration.[2]
-
Metabolic Stability: The piperidine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]
These attributes have led to the incorporation of the piperidine scaffold into drugs targeting a wide range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][3]
This compound: A Versatile Synthetic Intermediate
This compound, while not a CNS drug in itself, is a valuable starting material for the synthesis of more complex and potent neuroactive compounds. Its chemical structure, featuring a chiral center at the 2-position and a reactive ester group, provides a versatile handle for a variety of chemical transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. One common method involves the N-methylation and esterification of piperidine-2-carboxylic acid (pipecolic acid).
Experimental Protocol: Synthesis of this compound
-
N-Methylation of Pipecolic Acid:
-
To a solution of pipecolic acid (1 equivalent) in methanol, add formaldehyde (37% aqueous solution, 2.5 equivalents).
-
Add palladium on carbon (10% w/w) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-methylpiperidine-2-carboxylic acid.
-
-
Esterification:
-
Suspend the crude 1-methylpiperidine-2-carboxylic acid in ethanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Remove the excess ethanol and thionyl chloride under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Case Study: Synthesis of Methylphenidate and its Analogs
The most prominent application of the piperidine-2-carboxylate scaffold in CNS drug discovery is in the synthesis of methylphenidate (Ritalin) and its analogs. Methylphenidate is a psychostimulant drug primarily used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It functions as a dopamine and norepinephrine reuptake inhibitor.
The synthesis of methylphenidate analogs often utilizes N-protected piperidine-2-carboxylate derivatives as key building blocks.[4][5][6]
Synthetic Workflow for Methylphenidate Analogs
A general and efficient method for the synthesis of methylphenidate analogs involves the rhodium(II)-catalyzed C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine.[4][6]
Caption: Synthetic workflow for methylphenidate analogs.
Experimental Protocol: Synthesis of a Methylphenidate Analog
-
Rhodium-Catalyzed C-H Insertion:
-
To a solution of N-Boc-piperidine (2 equivalents) in dichloromethane, add the rhodium(II) catalyst (e.g., dirhodium tetraacetate, 0.5 mol%).
-
Slowly add a solution of methyl phenyldiazoacetate (1 equivalent) in dichloromethane to the reaction mixture over 4-6 hours at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to obtain the N-Boc-protected methylphenidate analog.[4][6]
-
-
Deprotection:
-
Dissolve the N-Boc-protected methylphenidate analog in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of diethyl ether and precipitate the product as the hydrochloride salt by bubbling HCl gas through the solution.
-
Collect the precipitate by filtration and dry under vacuum to yield the final methylphenidate analog.[4][6]
-
Expanding the Therapeutic Landscape: Other CNS Targets
Beyond its role in the synthesis of monoamine reuptake inhibitors, the this compound scaffold holds potential for the development of ligands for a variety of other CNS targets.
Cholinesterase Inhibitors for Alzheimer's Disease
Piperidine-based structures are central to the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[7][8] The piperidine moiety often serves as a key recognition element for the peripheral anionic site of the enzyme. By functionalizing the ethyl ester of this compound to introduce aromatic or other binding moieties, novel AChE inhibitors can be designed.
Opioid Receptor Modulators for Pain Management
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The orientation of substituents on the piperidine ring is crucial for achieving high affinity and selectivity for mu, delta, and kappa opioid receptors. This compound can serve as a starting point for the synthesis of novel opioid receptor modulators with potential applications in pain management. A notable example is the synthesis of morphine analogs from a related piperidine-3-carboxylate derivative.[9]
Sigma-1 (σ1) Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain. 1-Methylpiperidine derivatives have been shown to exhibit high affinity for the σ1 receptor, suggesting that derivatives of this compound could be explored as potential σ1 receptor ligands.
In Vitro Evaluation of CNS Drug Candidates
The biological activity of novel compounds derived from this compound must be assessed through a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Receptor Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a test compound for its target receptor.
Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatal tissue.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl and 120 mM NaCl, pH 7.4.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Enzyme Inhibition Assays
For targets such as acetylcholinesterase, enzyme inhibition assays are employed to determine the potency of the compounds.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme: Use a purified source of acetylcholinesterase.
-
Reaction: In a 96-well plate, mix the enzyme, DTNB, and the test compound. Initiate the reaction by adding the substrate.
-
Detection: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data for Piperidine-Based CNS Ligands
The following table summarizes the binding affinities of representative piperidine-containing CNS ligands, illustrating the potency that can be achieved with this scaffold.
| Compound | Target | Assay | IC50 / Ki (nM) |
| Methylphenidate | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | 13.9 |
| Methylphenidate | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 7700 |
| erythro-(2-Naphthyl) Analog | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 0.8 |
| Donepezil | Acetylcholinesterase (AChE) | Enzyme Inhibition | 6.7 |
| (+)-Pentazocine | Sigma-1 (σ1) Receptor | -Pentazocine Binding | 3.1 |
Data compiled from various scientific publications.
Conclusion and Future Directions
This compound is a strategically important building block in the arsenal of the medicinal chemist focused on CNS drug discovery. Its utility as a precursor for the synthesis of established drugs like methylphenidate underscores the value of the piperidine-2-carboxylate scaffold. The future of CNS drug discovery will likely see the continued application of this and related piperidine derivatives in the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies to access diverse derivatives and the application of advanced screening platforms will undoubtedly unlock the full potential of this versatile chemical entity in addressing the unmet medical needs of patients with neurological and psychiatric disorders.
References
- Davies, H. M. L., Hopper, D. W., Hansen, T., Liu, Q., & Childers, S. R. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799–1802. [Link]
- A convenient method for synthesis of enantiomerically enriched methylphenidate from N-methoxycarbonylpiperidine. (1998). Tetrahedron Letters, 39(43), 7857-7860. [Link]
- Davies, H. M. L., Hopper, D. W., Hansen, T., Liu, Q., & Childers, S. R. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- Kennewell, P. D., & Taylor, J. B. (1980). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(23), 4148-4171. [Link]
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). DARU Journal of Pharmaceutical Sciences, 32(1), 1-13. [Link]
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2018). PharmacologyOnLine, 3, 1-9. [Link]
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3614-3627. [Link]
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Safety and handling of ethyl 1-methylpiperidine-2-carboxylate in labs
An In-Depth Technical Guide to the Safe Handling of Ethyl 1-Methylpiperidine-2-Carboxylate in a Laboratory Setting
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure a self-validating system of protocols.
Introduction and Compound Profile
This compound, also known as Ethyl 1-methylpipecolinate, is an organic compound frequently utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialized organic molecules.[1] Its chemical structure, a substituted piperidine, necessitates a thorough understanding of its properties and potential hazards to ensure safe handling in a laboratory environment.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molar Mass | 171.24 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 92-96 °C at 11 mm Hg | [1] |
| Flash Point | 165 °F (73.9 °C) | [1] |
| Density | 0.975 g/mL at 25 °C | [1] |
| Vapor Pressure | 0.457 mmHg at 25 °C | [1] |
| Solubility | Soluble in most organic solvents like ethanol and ether | [1] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively detailed, the data for structurally similar piperidine derivatives provides a strong basis for a precautionary approach. The primary hazards are associated with its potential for irritation and toxicity upon contact or inhalation.[1][2]
Potential Health Effects
-
Skin Contact : May cause skin irritation. Prolonged or repeated contact can be harmful.[3][4]
-
Inhalation : Vapors or mists may cause respiratory tract irritation.[3][4] Inhalation of high concentrations of vapors from similar compounds may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5][6]
-
Ingestion : Ingestion may be harmful. For related corrosive materials, ingestion can cause severe swelling and damage to delicate tissues.[5][6]
Flammability and Reactivity
With a flash point of 165°F (73.9°C), this compound is a combustible liquid.[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][7] It is incompatible with strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[5][8]
Risk Assessment Workflow
A systematic risk assessment is crucial before commencing any work with this compound. The following workflow should be implemented:
Caption: A structured workflow for assessing and mitigating risks.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling procedures and the consistent use of appropriate PPE are non-negotiable for ensuring personnel safety.
Engineering Controls
-
Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] This is critical to keep airborne concentrations below exposure limits.
-
Safety Equipment : Eyewash stations and safety showers must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash-prone operations.
-
Skin Protection :
-
Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by incorporating safety checks at each critical step.
Protocol for Weighing and Transferring
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (safety goggles, gloves, lab coat).
-
Place an analytical balance inside the fume hood or use a tared, sealed container for transfer.
-
-
Dispensing :
-
Cleanup :
-
Tightly seal the source container immediately after use.
-
Decontaminate any spills within the fume hood using an appropriate absorbent material.
-
Wipe down the work surface.
-
Properly dispose of all contaminated materials.
-
Caption: A step-by-step workflow for safe chemical handling.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][9]
-
Store in a flammables-area and, if necessary, a corrosives area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[5][8]
-
Ensure the storage area is accessible only to authorized personnel.[11]
Disposal
-
Dispose of waste and contaminated materials in accordance with all local, state, and federal environmental regulations.[1][5]
-
Do not allow the chemical to enter drains or sewers.[2]
-
Dispose of contents/container to an approved waste disposal plant.[5][8]
Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Inhalation : Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8][11]
Accidental Release Measures
-
Evacuate : Evacuate all non-essential personnel from the spill area.[2]
-
Ventilate : Ensure adequate ventilation.
-
Control Ignition Sources : Remove all sources of ignition.[5][7]
-
Containment : Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7][9]
-
Collection : Place the absorbed material into a suitable, sealed container for disposal.[7]
-
Cleanup : Wash the spill area thoroughly.
Caption: A clear plan of action for emergency situations.
Conclusion
The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding its properties, recognizing potential hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment.
References
- This compound - ChemBK. (2024).
- 1-ETHYL PIPERIDINE HAZARD SUMMARY - NJ.gov.
- SAFETY DATA SHEET - AFG Bioscience LLC.
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- 4. Ethyl 1-methyl-3-piperidinecarboxylate 96 5166-67-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
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- 9. southwest.tn.edu [southwest.tn.edu]
- 10. afgsci.com [afgsci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-Methylpiperidine-2-carboxylate from Pyridine Derivatives
Introduction: Strategic Importance of the Piperidine Scaffold and Synthesis Overview
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of therapeutic agents. Ethyl 1-methylpiperidine-2-carboxylate, in particular, serves as a crucial building block for more complex molecules, leveraging the reactivity of its ester and the influence of the N-methyl group on its physicochemical properties.
This document provides a detailed guide for the synthesis of this compound, commencing from a readily available pyridine derivative, ethyl picolinate. The synthetic strategy is a robust two-step process:
-
Catalytic Hydrogenation: The aromatic pyridine ring of ethyl picolinate is reduced to the corresponding saturated piperidine, ethyl pipecolinate.
-
N-Methylation: The secondary amine of ethyl pipecolinate is methylated to afford the target tertiary amine, this compound.
This guide will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow from ethyl picolinate.
Part 1: Catalytic Hydrogenation of Ethyl Picolinate to Ethyl Pipecolinate
The reduction of the pyridine ring is a critical transformation that requires breaking its aromaticity. While various reducing agents can accomplish this, catalytic hydrogenation offers a clean and efficient method, avoiding the use of stoichiometric and often hazardous reagents.[4][5]
Choosing the Right Catalyst and Conditions
The choice of catalyst is paramount for achieving high conversion and selectivity. Several heterogeneous catalysts are effective for pyridine reduction, including those based on rhodium, platinum, palladium, and nickel.[1][6][7] For substrates like ethyl picolinate, rhodium on carbon (Rh/C) is an excellent choice due to its high activity under relatively mild conditions, which helps to preserve the ester functional group.[7]
Causality Behind Experimental Choices:
-
Catalyst: Rhodium on carbon is highly effective for the hydrogenation of N-heterocycles. The carbon support provides high surface area for the catalyst, and rhodium itself has a strong affinity for adsorbing and activating both the pyridine ring and hydrogen.
-
Solvent: A protic solvent like ethanol is often used as it can help to protonate the pyridine nitrogen, making the ring more susceptible to reduction. It is also an excellent solvent for both the starting material and the product.
-
Pressure and Temperature: While some catalysts require harsh conditions, the high activity of rhodium allows for the reaction to be conducted at moderate hydrogen pressures (e.g., 5 bar) and temperatures (e.g., 40-60 °C).[7] This minimizes the risk of side reactions, such as ester reduction.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of complete consumption of the starting material.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Ethyl picolinate
-
5% Rhodium on activated carbon (Rh/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Celite® or a similar filter aid
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure reactor, add ethyl picolinate (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Carefully add 5% Rh/C catalyst (1-5 mol%). Note: The catalyst is pyrophoric and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with nitrogen or argon to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, or until reaction monitoring indicates complete conversion.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl pipecolinate, which can be used in the next step without further purification or purified by distillation if necessary.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. |
| Hydrogen Pressure | 5 bar | Sufficient for reduction without requiring specialized high-pressure equipment.[7] |
| Temperature | 50 °C | Promotes the reaction rate while minimizing potential side reactions. |
| Solvent | Ethanol | Good solubility for reactants and products; protic nature can aid reduction. |
Part 2: N-Methylation of Ethyl Pipecolinate
With the piperidine ring in place, the final step is the introduction of a methyl group onto the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[8][9][10][11] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through a reductive amination pathway. The secondary amine first reacts with formaldehyde to form an iminium ion. This electrophilic intermediate is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide, driving the reaction to completion.[8][11]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Trustworthiness of the Protocol:
A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids over-alkylation to form a quaternary ammonium salt.[8][11] The tertiary amine product is unable to form a new iminium ion with formaldehyde under the reaction conditions, thus providing a self-limiting and clean conversion to the desired product.
Experimental Protocol: Eschweiler-Clarke N-Methylation
Materials:
-
Ethyl pipecolinate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl pipecolinate (1.0 eq) in formic acid (2.0-3.0 eq).
-
To this solution, add formaldehyde (37% aqueous solution, 2.0-3.0 eq) dropwise while stirring. An ice bath can be used to control any initial exotherm.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is > 8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Formaldehyde | 2.0-3.0 eq | Serves as the carbon source for the methyl group.[8] |
| Formic Acid | 2.0-3.0 eq | Acts as the reducing agent.[8] |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction.[8] |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the ethyl ester, the piperidine ring protons, and the N-methyl group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the characteristic C=O stretch of the ester group.
References
- NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
- University of Liverpool IT Services.
- Unknown Author. Pyridine –piperidine-pyrolidine alkaloids.
- PubChem. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. [Link]
- MDPI.
- Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
- Journal of the American Chemical Society.
- Royal Society of Chemistry.
- Wikipedia. Eschweiler–Clarke reaction. [Link]
- ACS Publications. Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. [Link]
- DTIC. Piperidine Synthesis. [Link]
- PubMed Central.
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- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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Synthesis of Ethyl 1-Methylpiperidine-2-carboxylate: An Application of the Eschweiler-Clarke Reaction
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 1-methylpiperidine-2-carboxylate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the N-methylation of ethyl piperidine-2-carboxylate (ethyl pipecolinate) via the classical Eschweiler-Clarke reaction. This method offers a robust and efficient pathway to the desired tertiary amine. This guide includes a detailed reaction mechanism, a step-by-step laboratory protocol, characterization data, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction
Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The methylation of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of these molecules. This compound serves as a key building block for more complex chemical entities.[1]
The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[2] This reductive amination process utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] The reaction is known for its simplicity, high yields, and the prevention of over-alkylation to form quaternary ammonium salts.[2]
This application note will detail the synthesis of this compound from the readily available starting material, ethyl piperidine-2-carboxylate, using the Eschweiler-Clarke reaction.
Reaction Scheme and Mechanism
The overall transformation is the N-methylation of ethyl piperidine-2-carboxylate:
Scheme 1: Synthesis of this compound
Caption: General scheme for the N-methylation of ethyl piperidine-2-carboxylate.
The mechanism of the Eschweiler-Clarke reaction proceeds through two key stages: iminium ion formation and hydride reduction.[3]
-
Iminium Ion Formation: The secondary amine of ethyl piperidine-2-carboxylate performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a resonance-stabilized iminium ion.
-
Hydride Reduction: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible due to the formation of carbon dioxide gas.
Caption: Simplified workflow of the Eschweiler-Clarke reaction mechanism.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl piperidine-2-carboxylate | ≥98% | Commercially Available |
| Formaldehyde solution | 37% in H₂O | Commercially Available |
| Formic acid | ≥95% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
| Round-bottom flask with reflux condenser | --- | --- |
| Magnetic stirrer with heating mantle | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Safety Precautions
-
Formaldehyde: is a known carcinogen and respiratory irritant. Handle in a well-ventilated fume hood.[4]
-
Formic acid: is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction can be exothermic and may produce carbon dioxide gas, so ensure proper venting.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-2-carboxylate (15.7 g, 0.1 mol).
-
Reagent Addition: To the stirred starting material, add 95% formic acid (12.1 g, 0.25 mol), followed by the slow addition of 37% aqueous formaldehyde solution (18.4 g, 0.22 mol). The addition of formaldehyde may cause a mild exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The evolution of carbon dioxide should be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH of the aqueous layer should be basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Results and Characterization
The successful synthesis of this compound can be confirmed by spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 92-96 °C at 11 mmHg |
| Density | 0.975 g/mL at 25 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts would include a singlet for the N-methyl protons around 2.3-2.5 ppm, a quartet for the ethyl ester methylene protons around 4.1-4.2 ppm, and a triplet for the ethyl ester methyl protons around 1.2-1.3 ppm. The piperidine ring protons would appear as a series of multiplets between 1.5 and 3.0 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Predicted signals would include the ester carbonyl carbon around 173 ppm, the N-methyl carbon around 42 ppm, and the ethyl ester carbons around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The piperidine ring carbons would appear in the range of 20-60 ppm.
-
IR (neat, cm⁻¹): The spectrum is expected to show a strong carbonyl stretch for the ester at approximately 1730 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.
-
Mass Spectrometry (ESI-MS): The predicted m/z for the protonated molecule [M+H]⁺ is 172.1332.[3]
Discussion
The Eschweiler-Clarke reaction provides a straightforward and efficient method for the synthesis of this compound. The use of inexpensive and readily available reagents makes this a cost-effective approach. The reaction conditions are relatively mild, and the work-up procedure is simple. The prevention of quaternary salt formation is a key advantage of this method.[2]
Alternative methods for N-methylation of secondary amines include the use of methyl iodide or dimethyl sulfate, but these reagents are more toxic and can lead to over-alkylation. More modern catalytic methods using reagents like dimethyl carbonate or methanol with a metal catalyst also exist, but the Eschweiler-Clarke reaction remains a practical choice for its simplicity and reliability.[3]
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound using the Eschweiler-Clarke reaction. The procedure is well-established, high-yielding, and avoids the formation of quaternary byproducts. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, which is a valuable intermediate for further synthetic applications in medicinal and organic chemistry.
References
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). Formaldehyde. PubChem.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Yin, J., & Chen, D. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5087. [Link]
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- MySkinRecipes. (n.d.). (R)-1-Methylpiperidine-2-carboxylic acid.
Sources
Application Notes: Ethyl 1-Methylpiperidine-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its widespread presence in a vast number of natural products and pharmaceuticals.[1][2] This six-membered nitrogen-containing ring is a core component in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3][4]
Among the diverse array of piperidine-based building blocks, chiral derivatives such as ethyl 1-methylpiperidine-2-carboxylate are of particular importance.[5][6] Derived from the non-proteinogenic amino acid pipecolic acid, this compound provides a stereochemically defined scaffold that is crucial for developing selective and potent therapeutic agents.[5] The introduction of a chiral center can significantly enhance biological activity, improve pharmacokinetic properties, and reduce off-target effects.[5][6]
This guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and strategic applications. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower rational drug design.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [7] |
| Molecular Weight | 171.24 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 92-96 °C at 11 mmHg | |
| Density | ~0.975 g/mL at 25 °C | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, DCM) | [7] |
| CAS Number | 30727-18-5 |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Contact or inhalation may cause irritation.[7] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is required. Store the compound in a tightly sealed container in a cool, dry place.
Synthesis of this compound
The most direct route to this compound is the N-methylation of the parent ester, ethyl pipecolinate (ethyl piperidine-2-carboxylate). Reductive amination is a highly efficient and common method for this transformation.
Causality of Experimental Choices:
-
Formaldehyde is used as the carbonyl source for the methyl group.
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than reagents like sodium cyanoborohydride and does not reduce the ester functionality.
-
Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-polar and aprotic, preventing unwanted side reactions.
Protocol 3.1: Synthesis via Reductive Amination
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl pipecolinate (1.0 equiv) and dichloromethane (DCM, ~0.2 M).
-
Reaction Initiation: Add aqueous formaldehyde (37% solution, 1.2 equiv). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Core Derivatization Protocols
This compound is a versatile intermediate that can be readily converted into key synthons: the carboxylic acid, various amides, and the primary alcohol.
A. Saponification to 1-Methylpiperidine-2-carboxylic acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, enabling subsequent amide coupling reactions.
Causality of Experimental Choices:
-
Lithium Hydroxide (LiOH) is a strong base that effectively catalyzes the saponification. It is often preferred over NaOH or KOH in mixed aqueous/organic solvent systems due to its better solubility.
-
THF/Water is a common solvent mixture that ensures the solubility of both the organic ester and the inorganic base.
-
Acidification with HCl is critical to protonate the carboxylate salt intermediate, precipitating or allowing for the extraction of the neutral carboxylic acid product.
Protocol 4.1: Saponification
-
Setup: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv) and stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1M hydrochloric acid (HCl).
-
Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, if it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and concentrate to yield the carboxylic acid.
B. Amide Coupling
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[8] The carboxylic acid derived from Protocol 4.1 can be coupled with a diverse range of primary or secondary amines to generate compound libraries for structure-activity relationship (SAR) studies.
Causality of Experimental Choices:
-
Coupling Reagents (HATU, HBTU, EDC): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[9][10] HATU is often chosen for its high efficiency and low rate of racemization.[10]
-
Base (DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic species formed during the reaction and to deprotonate the amine salt (if provided as such), driving the reaction to completion.[11]
Protocol 4.2: HATU-Mediated Amide Coupling
-
Setup: In a flask, dissolve 1-methylpiperidine-2-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Coupling: Add the desired amine (or its hydrochloride salt) (1.2 equiv).
-
Reaction: Stir at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
C. Reduction to (1-Methylpiperidin-2-yl)methanol
Reduction of the ester provides the corresponding primary alcohol, another key intermediate that opens up further synthetic possibilities, such as ether formation or oxidation to the aldehyde.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent necessary for the reduction of esters, which are less reactive than ketones or aldehydes.[12][13] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[14]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out in an anhydrous solvent (like THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Quenching: The workup procedure (e.g., Fieser workup) must be performed carefully at low temperature to safely quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediates.[15][16]
Protocol 4.3: LiAlH₄ Reduction
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C and quench by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Isolation: Stir the resulting granular white precipitate vigorously for 1 hour, then filter it off through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.
Strategic Applications in Drug Discovery
The derivatives of this compound are valuable precursors for a range of therapeutic targets. The inherent piperidine nucleus is a well-established pharmacophore in many CNS-active agents and opioid receptor modulators.[17]
-
Analgesics: The piperidine scaffold is a key feature of many potent analgesics. The derivatives synthesized here can be used to create novel morphine analogs or other opioid receptor ligands.[17]
-
Enzyme Inhibitors: The defined stereochemistry of the scaffold is ideal for designing inhibitors that fit precisely into the active site of enzymes.[5] Amide derivatives, for instance, can be elaborated to target proteases or kinases.
-
CNS Agents: The lipophilic nature and nitrogen atom of the piperidine ring often facilitate crossing the blood-brain barrier. This makes it a suitable scaffold for developing drugs targeting neurological disorders.[18]
Illustrative Data Summary
The following table presents typical, illustrative results for the protocols described above. Actual yields may vary based on reaction scale and specific substrates used.
| Protocol | Transformation | Starting Material | Product | Typical Yield | Purity (by LC-MS) |
| 3.1 | Reductive Amination | Ethyl pipecolinate | This compound | 75-90% | >95% |
| 4.1 | Saponification | This compound | 1-Methylpiperidine-2-carboxylic acid | 85-98% | >98% |
| 4.2 | Amide Coupling | 1-Methylpiperidine-2-carboxylic acid | N-Benzyl-1-methylpiperidine-2-carboxamide | 70-85% | >97% |
| 4.3 | LiAlH₄ Reduction | This compound | (1-Methylpiperidin-2-yl)methanol | 80-95% | >96% |
References
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- A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. (2021). Current Pharmaceutical Biotechnology. [Link]
- A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2021).
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (2022).
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
- ethyl 1-methylpiperidine-2-carboxyl
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (1984).
- Amide coupling reaction in medicinal chemistry. (n.d.).
- Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. (n.d.). OrgoSolver. [Link]
- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. (2018).
- Esters can be reduced to 1° alcohols using ngcontent-ng-c2479473790="" _nghost-ng-c2190113063="" class="inline ng-star-inserted"> . (2023). Chemistry LibreTexts. [Link]
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
- 07 10 Reduction of Esters with LiAlH4 default. (2016). YouTube. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022).
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2013).
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
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- The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. (1987). Archive ouverte UNIGE. [Link]
- Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)
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The Versatile Synthon: Ethyl 1-Methylpiperidine-2-carboxylate in Modern Organic Synthesis
Abstract
Ethyl 1-methylpiperidine-2-carboxylate, a readily accessible cyclic α-amino acid ester, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural features, combining a chiral center at the C2 position with a reactive ester functionality and a tertiary amine, make it an attractive precursor for the synthesis of a diverse array of complex molecules. This comprehensive guide delves into the multifaceted applications of this compound, providing detailed application notes and protocols for its use in the synthesis of alkaloids, pharmaceutical scaffolds, and other biologically active molecules. We will explore key transformations such as reduction, hydrolysis, alkylation, and cyclization reactions, offering insights into the mechanistic underpinnings and experimental considerations that are crucial for successful synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction to this compound: A Privileged Scaffold
This compound, with the chemical formula C9H17NO2, is a heterocyclic compound that belongs to the class of piperidine carboxylic acid esters.[1] The piperidine motif is a ubiquitous structural element in a vast number of natural products and pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore. The presence of a methyl group on the nitrogen atom and an ethyl ester at the C2 position provides a unique combination of steric and electronic properties that can be exploited in various synthetic transformations.
The strategic importance of this molecule lies in its potential to serve as a chiral pool starting material for the enantioselective synthesis of more complex targets. The C2 stereocenter can be judiciously utilized to control the stereochemistry of subsequent reactions, making it a valuable asset in the construction of stereochemically defined molecules.
Caption: Structural features of this compound.
Key Synthetic Transformations and Applications
The synthetic utility of this compound stems from the reactivity of its ester functional group and the potential for functionalization of the piperidine ring. The following sections will detail some of the most important transformations and their applications.
Reduction to (1-Methylpiperidin-2-yl)methanol: A Gateway to Chiral Ligands and Alkaloids
The reduction of the ester functionality in this compound to the corresponding primary alcohol, (1-methylpiperidin-2-yl)methanol, is a fundamental transformation that opens up avenues for the synthesis of a variety of important compounds, including chiral ligands and alkaloids. This reduction is typically achieved using powerful hydride reducing agents such as lithium aluminum hydride (LiAlH4).
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride is the reagent of choice for the reduction of esters to primary alcohols due to its high reactivity.[2][3][4] Softer reducing agents like sodium borohydride are generally not effective for this transformation.
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for LiAlH4 reductions as the reagent reacts violently with protic solvents like water and alcohols.[5]
-
Temperature: The reaction is typically carried out at reduced temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction, and then allowed to warm to room temperature or heated to reflux to ensure complete conversion.
-
Work-up: A careful work-up procedure is critical to quench the excess LiAlH4 and to hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. The Fieser work-up (sequential addition of water, then aqueous sodium hydroxide, then water) is a commonly employed and effective method.
Application in Alkaloid Synthesis:
The resulting (1-methylpiperidin-2-yl)methanol is a key precursor in the synthesis of various piperidine alkaloids. For instance, it can serve as a starting point for the synthesis of alkaloids like sedamine and allosedamine, which are known for their biological activities.[6][7] While direct synthesis from this compound is not explicitly detailed in the provided literature, the reduction product is a logical intermediate.
Protocol 1: Reduction of this compound with LiAlH4
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate (anhydrous)
-
Deionized water
-
15% Aqueous sodium hydroxide solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
To a stirred suspension of LiAlH4 (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1-methylpiperidin-2-yl)methanol.[8][9]
Caption: Workflow for the reduction of the ester.
Hydrolysis to 1-Methylpiperidine-2-carboxylic Acid: A Precursor for Peptide Synthesis and Derivatization
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-methylpiperidine-2-carboxylic acid, provides a versatile intermediate for a range of applications, including peptide synthesis, where it can be incorporated as a non-proteinogenic amino acid, and for further derivatization to amides and other functional groups.
Causality Behind Experimental Choices:
-
Reaction Conditions: Hydrolysis can be achieved under either acidic or basic conditions.[10][11]
-
Acidic Hydrolysis: This is a reversible process, and an excess of water is required to drive the equilibrium towards the products.[10]
-
Basic Hydrolysis (Saponification): This is an irreversible reaction that initially forms the carboxylate salt.[10] Subsequent acidification is necessary to obtain the free carboxylic acid. Basic hydrolysis is often preferred due to its irreversibility and easier product separation.
-
-
Base/Acid: Sodium hydroxide or potassium hydroxide are commonly used for basic hydrolysis, while hydrochloric acid or sulfuric acid are typical choices for acidic hydrolysis and for the final acidification step in saponification.[10]
-
Solvent: A mixture of water and a co-solvent like ethanol or methanol is often used to ensure the solubility of the ester.
Protocol 2: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The product, 1-methylpiperidine-2-carboxylic acid, may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
α-Alkylation: Introduction of Molecular Complexity
The α-carbon to the ester carbonyl in this compound is acidic and can be deprotonated with a strong base to form an enolate, which can then be alkylated with an alkyl halide.[12][13][14] This reaction is a powerful tool for introducing new carbon-carbon bonds and increasing the molecular complexity of the piperidine scaffold.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to generate the enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose as it is a very strong base and is sterically hindered, which minimizes side reactions such as nucleophilic attack on the ester.[15]
-
Temperature: The enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and to control the regioselectivity of deprotonation if there were other acidic protons.
-
Alkylating Agent: Primary alkyl halides (iodides and bromides are more reactive than chlorides) are the most effective alkylating agents.[13] Secondary and tertiary alkyl halides are prone to undergo elimination reactions.
Protocol 3: α-Alkylation of this compound
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir for 30 minutes at this temperature to generate LDA.
-
To this LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Dieckmann Condensation: A Pathway to Bicyclic Alkaloids
While this compound itself cannot undergo a Dieckmann condensation, it serves as a crucial starting material for the synthesis of substrates suitable for this powerful intramolecular cyclization reaction.[1][16][17][18][19] By introducing a second ester-containing chain onto the piperidine nitrogen or at another position on the ring, a diester can be formed, which can then be cyclized to form a bicyclic β-keto ester. This is a key strategy for the synthesis of quinolizidine and indolizidine alkaloids.
Causality Behind Experimental Choices:
-
Base: A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of one of the ester groups to initiate the intramolecular Claisen condensation.[1]
-
Solvent: The reaction is typically carried out in an aprotic solvent like toluene or THF, or in the corresponding alcohol if an alkoxide base is used.
-
Ring Size: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings.[1][16] The length of the chain connecting the two ester groups determines the size of the newly formed ring.
Application in Quinolizidine Alkaloid Synthesis:
The synthesis of quinolizidine alkaloids, which are characterized by a 1-azabicyclo[4.4.0]decane core, can be achieved using a Dieckmann condensation strategy.[20][21][22][23] For example, N-alkylation of a piperidine-2-carboxylate derivative with a halo-ester, followed by Dieckmann cyclization, can lead to the formation of the quinolizidinone skeleton, a key intermediate in the synthesis of alkaloids like lupinine.
Conceptual Workflow for Quinolizidine Synthesis:
Caption: Conceptual workflow for quinolizidine alkaloid synthesis.
Data Summary
| Transformation | Reagents and Conditions | Product | Typical Yield |
| Reduction | 1. LiAlH4, Anhydrous Ether, 0 °C to reflux2. H2O, NaOH(aq), H2O | (1-Methylpiperidin-2-yl)methanol | High |
| Hydrolysis | 1. NaOH, EtOH/H2O, reflux2. HCl(aq) | 1-Methylpiperidine-2-carboxylic acid | High |
| α-Alkylation | 1. LDA, Anhydrous THF, -78 °C2. Alkyl halide | α-Alkyl-ethyl 1-methylpiperidine-2-carboxylate | Moderate to Good |
| Dieckmann Condensation (of a derived diester) | NaH, Toluene, reflux | Bicyclic β-keto ester | Good |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic application enables the efficient construction of a wide range of complex molecules, particularly alkaloids and pharmaceutical intermediates. The key transformations of reduction, hydrolysis, alkylation, and its use as a precursor for Dieckmann condensation provide a powerful toolkit for the modern synthetic chemist. The protocols and insights provided in this guide are intended to facilitate the exploration of the full synthetic potential of this important synthon.
References
- Stereoselective asymmetric synthesis of (+)-sedamine and (+)-allosedamine. Chirality, 22(2), 212-6. [Link]
- Stereoselective Asymmetric Synthesis of (+)-Sedamine and (+)-Allosedamine.
- Stereoselective Synthesis of Quinolizidine (–)‐217A. ChemistryViews. [Link]
- Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega, 7(33), 29285–29294. [Link]
- Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II.
- Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Molecules, 24(18), 3298. [Link]
- Intramolecular Claisen Condensations: The Dieckmann Cycliz
- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Indolizidine and quinolizidine alkaloids. Natural Product Reports, 16(4), 499-533. [Link]
- Dieckmann condens
- Indolizidine and Quinolizidine Alkaloids.
- 6.
- 7.
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- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
- 24: Alkylation of the alpha position via an enol
- Synthesis of Piperidine and Quinolizidine Alkaloids. DR-NTU. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- hydrolysis of esters. Chemguide. [Link]
- The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Archive ouverte UNIGE. [Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3122. [Link]
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- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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Application Notes & Protocols: Ethyl 1-methylpiperidine-2-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract and Scope
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Ethyl 1-methylpiperidine-2-carboxylate is a highly valuable and versatile starting material, providing a pre-functionalized, chiral or racemic N-methylated piperidine ring system. Its strategic placement of an ethyl ester allows for a wide array of subsequent chemical transformations. These notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this precursor. We will explore its fundamental reactivity and provide detailed, field-tested protocols for its conversion into key pharmaceutical intermediates, with a focus on the synthesis of morphinan-class analgesic precursors. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout.
Physicochemical Properties and Handling
This compound is a colorless to light yellow liquid, soluble in most organic solvents.[1] Understanding its core properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | 5166-67-6 (for the 3-carboxylate isomer) | |
| Boiling Point | 88-89 °C @ 11 mmHg (for the 3-carboxylate isomer) | |
| Density | ~0.954 g/mL at 25 °C (for the 3-carboxylate isomer) |
Handling and Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Store in a tightly sealed container in a cool, dry place. While stable, prolonged exposure to moisture can lead to hydrolysis of the ester group.
Core Synthetic Transformations and Protocols
The utility of this compound stems from the reactivity of the ester group and the adjacent α-carbon. The following sections detail key transformations.
Transformation Pathway Overview
The precursor can be directed down several synthetic routes to generate diverse and complex intermediates. The choice of reaction dictates the final scaffold.
Caption: Key synthetic pathways from the core precursor.
Protocol: Reduction of the Ester to a Primary Alcohol
Reduction of the ester moiety to (1-Methylpiperidin-2-yl)methanol provides a primary alcohol, a versatile functional group for etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.
Rationale: While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they are hazardous and require strictly anhydrous conditions.[2] A safer and often more practical approach for process chemistry involves using sodium borohydride in combination with a Lewis acid or in specific solvent systems, which enhances its reducing power sufficiently to reduce esters.[3][4]
Protocol: NaBH₄ / Metal Salt Mediated Reduction
-
Reagents & Equipment:
-
This compound (1 equiv.)
-
Methanol or Ethanol
-
Sodium Borohydride (NaBH₄) (4.0 equiv.)
-
Lithium Chloride (LiCl) (1.1 equiv.)
-
500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Deionized water, Ethyl acetate, Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a 500 mL round-bottom flask, add this compound (17.1 g, 100 mmol) and dissolve it in methanol (250 mL).
-
Add Lithium Chloride (4.7 g, 110 mmol) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add Sodium Borohydride (15.1 g, 400 mmol) in portions over 30 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction to room temperature and then to 0 °C. Quench the reaction by slowly adding deionized water (100 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Causality: The brine wash removes residual water and inorganic salts from the organic phase.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (1-Methylpiperidin-2-yl)methanol.
-
-
Characterization & Validation:
-
Expected Yield: 85-95%.
-
¹H NMR: Disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and appearance of a new multiplet corresponding to the -CH₂OH group around 3.5-3.7 ppm.
-
IR Spectroscopy: Appearance of a broad O-H stretch around 3300-3500 cm⁻¹ and disappearance of the C=O ester stretch around 1730 cm⁻¹.
-
Protocol: Intramolecular Cyclization (Dieckmann Condensation)
A powerful application of piperidine esters is in the construction of bicyclic systems. By attaching an appropriate carbon chain to the piperidine nitrogen, an intramolecular Dieckmann condensation can be initiated to form fused ring systems, which are central to the synthesis of morphinan-based analgesics.[5][6][7]
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester in a cyclic framework.[6][7][8] The reaction requires a strong base to deprotonate the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl of the second ester group. Sodium ethoxide is a common and effective base when using ethyl esters, as it regenerates the ethoxide leaving group, preventing unwanted transesterification.
Caption: Mechanism of the Dieckmann Condensation.
Protocol: Synthesis of a trans-1,6-dioxo-4a-aryl-2-methyldecahydroisoquinoline Precursor [5] This protocol first requires alkylation of a related piperidine precursor, followed by cyclization.
-
Part A: Precursor Synthesis (Illustrative Alkylation)
-
A precursor such as ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate is first synthesized.[5]
-
The piperidine nitrogen is then alkylated with an appropriate electrophile, such as ethyl bromoacetate, to install the second ester-containing chain required for cyclization.
-
-
Part B: Dieckmann Cyclization
-
Reagents & Equipment:
-
N-alkylated diester precursor (1 equiv.)
-
Sodium Ethoxide (NaOEt) (1.1 equiv., solid or as a solution in ethanol)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Inert atmosphere setup (Nitrogen or Argon), reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Set up a flame-dried flask under an inert atmosphere. Add the N-alkylated diester (e.g., 100 mmol) and anhydrous toluene (400 mL).
-
Add sodium ethoxide (7.5 g, 110 mmol) to the solution. Causality: Anhydrous conditions are critical as any water will quench the strong base and inhibit the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction progress can be monitored by observing the formation of the product via TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add 1 M HCl (150 mL) to neutralize the excess base and protonate the resulting enolate product. Check the pH to ensure it is acidic (pH ~2-3).
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude bicyclic β-keto ester. The product may require purification by column chromatography.
-
-
-
Characterization & Validation:
-
Expected Yield: 60-75%.
-
¹H NMR: The product will show complex coupled signals indicative of the rigid bicyclic structure. The disappearance of signals from the starting diester is a key indicator. The presence of enol tautomers may be observed.
-
Mass Spectrometry: The molecular ion peak should correspond to the cyclized product (loss of ethanol, C₂H₅OH, from the starting material's mass).
-
Application Spotlight: Pathway to Levorphanol and Dextromethorphan
This compound and its isomers are foundational in constructing the morphinan skeleton, the core of potent analgesics like Levorphanol and antitussives like Dextromethorphan.[9][10][11][12][13] The synthesis involves creating a key octahydroisoquinoline intermediate, which is then cyclized to form the complete tetracyclic morphinan system. While the full synthesis is complex and involves many steps, the initial transformations rely on the principles outlined above. The piperidine ring from the precursor constitutes a critical part of the final fused ring system.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for complex molecular architecture in pharmaceutical development. Its predictable reactivity through ester reduction, hydrolysis, and particularly intramolecular cyclization, allows for the efficient construction of vital drug scaffolds. The protocols provided herein serve as a validated starting point for researchers to leverage this precursor in their synthetic campaigns, with a clear understanding of the chemical principles guiding each step.
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 1-Methylpiperidine-2-carboxylate Derivatives as Dopamine Transporter Modulators
Prepared by: Gemini, Senior Application Scientist
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activities.[1][2] A prominent example is (±)-threo-methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) that primarily functions by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] The structure of MPH features a piperidine-2-carboxylate core, highlighting the therapeutic potential of this chemical class.
This guide focuses on a closely related scaffold: ethyl 1-methylpiperidine-2-carboxylate . By systematically modifying this core structure, researchers can explore the structure-activity relationships (SAR) that govern its interaction with biological targets, particularly the dopamine transporter. Understanding these relationships is crucial for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, potentially for treating cocaine abuse or other CNS disorders.[4]
This document provides a framework for conducting SAR studies, detailing key structural modifications, their anticipated effects based on analogous compounds, and step-by-step protocols for synthesis and in vitro evaluation.
Part I: The Pharmacophore and Key Modification Points
The this compound scaffold serves as an excellent starting point for chemical exploration. Its structure is analogous to the core of methylphenidate and other phenidate-type stimulants. The fundamental hypothesis is that specific substitutions will modulate the compound's affinity and selectivity for monoamine transporters like DAT, SERT (serotonin transporter), and NET.
The primary points for chemical modification to probe the SAR are illustrated below:
Caption: Key modification points on the core scaffold.
Part II: Structure-Activity Relationship Insights from Analogous Series
While direct SAR data for the this compound series is nascent, extensive research on methylphenidate (MPH) and GBR 12909 analogs provides a robust predictive framework.[4][5][6]
A. R1: The N-Alkyl Group
The substituent on the piperidine nitrogen is critical for activity. In studies on MPH analogs, N-substitution often leads to a decrease in potency at the dopamine transporter compared to the unsubstituted parent compound.[4] However, this modification can be used to fine-tune selectivity and pharmacokinetic properties. For the target scaffold, the N-methyl group is the starting point. Varying its size (e.g., to N-ethyl, N-propyl) or introducing other functionalities can modulate basicity and steric interactions within the binding pocket.[7]
B. R2: The Ester Moiety
The ester group is a key hydrogen bond acceptor. Its size and electronics influence binding affinity.
-
Alkyl Chain Length: Changing the ethyl ester to a methyl ester (as in MPH) or larger groups (propyl, isopropyl) can probe the size constraints of the corresponding sub-pocket.[3]
-
Bioisosteric Replacement: Replacing the ester with functional groups like an alcohol or ether has been shown to modulate potency in MPH analogs.[4] This is a critical step to improve metabolic stability, as esters are often susceptible to hydrolysis in vivo.
C. R3: Aryl Substitution
For significant DAT inhibitory activity, the introduction of an aryl group at the C2 position (adjacent to the ester) is generally required, mimicking the structure of methylphenidate. This aryl ring engages in crucial hydrophobic and π-stacking interactions within the DAT binding site.
-
Aromatic Substituents: Adding electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., CH3) to the phenyl ring can dramatically alter potency. For instance, 4-fluoromethylphenidate (4F-MPH) and 3,4-dichloromethylphenidate (3,4-CTMP) are significantly more potent DAT inhibitors than methylphenidate.[8]
-
Heterocycles: Replacing the phenyl ring with other aromatic systems, such as thiophene, is a well-tolerated modification that has produced some of the most potent DAT ligands in related series.[5][6]
D. R4: Piperidine Ring Conformation
The stereochemistry and conformation of the piperidine ring are paramount. Methylphenidate, for example, has two chiral centers, leading to four possible stereoisomers. The (R,R)-threo diastereomer displays the highest affinity for DAT.[8] Constraining the piperidine ring into a more rigid structure, for instance by introducing bridges, can enhance affinity by reducing the entropic penalty of binding.[9]
Data Summary: SAR of Methylphenidate Analogs at DAT
The following table summarizes data from studies on MPH analogs, illustrating the impact of substitutions on dopamine transporter binding affinity. This serves as a predictive guide for the this compound series.
| Compound | Modification from Methylphenidate | DAT Binding IC50 (nM) | Reference |
| Methylphenidate | Parent Compound | ~100-150 nM | [4][8] |
| 4-F-Methylphenidate | 4-Fluoro on Phenyl Ring | ~50-70 nM | [8] |
| 3,4-Cl2-Methylphenidate | 3,4-Dichloro on Phenyl Ring | ~10-20 nM | [8] |
| Ethylphenidate | Ethyl Ester (vs. Methyl) | Similar to Methylphenidate | [3] |
| N-Methyl-MPH | N-Methylation | Increased IC50 (Lower Potency) | [4] |
| Naphthylphenidate | 2-Naphthyl (vs. Phenyl) | Decreased IC50 (Higher Potency) | [10] |
Part III: Experimental Protocols
A systematic SAR study requires robust protocols for chemical synthesis and biological evaluation.
Workflow for a Typical SAR Study
Caption: Iterative workflow for SAR investigation.
Protocol 1: Synthesis of a Representative Derivative (Ethyl 2-(4-fluorophenyl)-1-methylpiperidine-2-carboxylate)
Causality: This protocol outlines a plausible route to a novel analog. The choice of a 4-fluorophenyl group at R3 is based on data showing this substitution often enhances DAT potency.[8] The synthesis involves creating a key nitrile intermediate followed by hydrolysis and esterification.
Materials:
-
1-Methyl-2-piperidone
-
4-Fluorobenzyl cyanide
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (EtOH), absolute
-
Thionyl chloride (SOCl2)
-
Standard glassware for anhydrous reactions
Procedure:
-
Step 1: α-Alkylation of Piperidone (Formation of Intermediate A)
-
Rationale: This step forms the crucial C-C bond between the piperidine ring and the arylacetonitrile moiety. LDA is a strong, non-nucleophilic base ideal for deprotonating the α-carbon of the lactam without attacking the carbonyl group.
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1-methyl-2-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq, 2M solution in THF) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add a solution of 4-fluorobenzyl cyanide (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 2-(1-(4-fluorophenyl)-1-cyano-methyl)-1-methyl-piperidine .
-
-
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid (Formation of Intermediate B)
-
Rationale: The nitrile must be converted to the target carboxylic acid. Strong acidic hydrolysis is an effective method for this transformation.
-
Reflux the purified intermediate from Step 1 in concentrated HCl (6M) for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane. The product, 2-(4-fluorophenyl)-1-methylpiperidine-2-carboxylic acid , may precipitate or require extraction.
-
Dry and concentrate the organic extracts to obtain the crude acid, which can be used directly in the next step.
-
-
Step 3: Fischer Esterification to Ethyl Ester (Final Product)
-
Rationale: This classic method converts the carboxylic acid to the desired ethyl ester. Thionyl chloride activates the ethanol, facilitating the reaction under mild conditions.
-
Suspend the crude carboxylic acid from Step 2 in absolute ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Remove the ice bath and reflux the mixture for 4-6 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and then brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate. Purify the final product by column chromatography.
-
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
Causality: This protocol determines the affinity of the synthesized compounds for the dopamine transporter. It is a competitive binding assay where the test compound competes with a known high-affinity radioligand ([³H]WIN 35,428) for binding to DAT in rat striatal membrane preparations. A more potent compound will displace the radioligand at a lower concentration.[4]
Materials:
-
Rat striatal tissue (source of DAT)
-
[³H]WIN 35,428 (Radioligand)
-
Cocaine or GBR 12909 (Positive control/non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Synthesized test compounds
-
96-well plates, Brandel cell harvester, scintillation vials, scintillation fluid, liquid scintillation counter
Procedure:
Caption: Workflow for the DAT competitive binding assay.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (~40,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (in 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]WIN 35,428 (final concentration ~0.5-1.0 nM), and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]WIN 35,428, a high concentration of a known DAT inhibitor like cocaine (10 µM), and membrane preparation. Rationale: This determines the amount of radioligand that binds to non-DAT sites, which must be subtracted from all other readings.
-
Test Compound Wells: Add assay buffer, [³H]WIN 35,428, varying concentrations of the synthesized test compound (e.g., from 0.1 nM to 10 µM), and membrane preparation.
-
-
Incubation and Termination:
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Rationale: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Conclusion and Future Directions
The systematic exploration of the this compound scaffold offers a promising avenue for the discovery of novel dopamine transporter modulators. By leveraging the extensive SAR knowledge from analogous series like methylphenidate, researchers can rationally design derivatives with targeted properties. The protocols provided herein offer a validated starting point for synthesis and primary in vitro screening. Future work should focus on expanding the diversity of substitutions at the R2 and R3 positions, performing secondary screening against SERT and NET to determine selectivity profiles, and advancing lead compounds to in vivo models to assess their therapeutic potential.
References
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- Gates, M. (1984). U.S. Patent No. 4,435,572. U.S.
- Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]
- Zhang, M., et al. (2001). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 44(25), 4389-4398. [Link]
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Definitive Mass Spectrometric Analysis of Ethyl 1-methylpiperidine-2-carboxylate: Protocols for GC-MS and LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the qualitative and quantitative analysis of ethyl 1-methylpiperidine-2-carboxylate using mass spectrometry. As a key intermediate in pharmaceutical synthesis, rigorous analytical characterization of this compound is critical.[1] We present detailed, field-proven protocols for two primary analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. This guide explains the underlying principles of ionization and fragmentation, the rationale behind parameter selection, and step-by-step methodologies for sample preparation and data acquisition.
Introduction: The Analytical Imperative
This compound (C₉H₁₇NO₂) is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug development.[2] Accurate identification and quantification are essential for process chemistry, impurity profiling, and pharmacokinetic studies. Mass spectrometry, with its inherent sensitivity and specificity, is the definitive technique for this purpose.[3] This document outlines two complementary workflows, leveraging the strengths of both Electron Ionization (EI) and Electrospray Ionization (ESI) to provide a complete analytical solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | ChemBK[1] |
| Molecular Weight | 171.24 g/mol | ChemBK[1] |
| CAS Number | 30727-18-5 | ChemBK[1] |
| Appearance | Colorless to light yellow liquid | ChemBK[1] |
Foundational Principles: Ionization & Fragmentation Behavior
The structure of this compound dictates its behavior in the mass spectrometer. The tertiary amine of the piperidine ring is basic and readily protonated, making it ideal for positive-mode Electrospray Ionization (ESI).[4] Conversely, the compound is sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis, where high-energy Electron Ionization (EI) can be used to generate a reproducible fragmentation pattern for library matching and structural confirmation.[4]
Understanding the likely cleavage points is key to interpreting the resulting spectra. For piperidine derivatives, fragmentation commonly involves cleavages alpha to the nitrogen atom and rearrangements related to the substituent groups.[2][5]
Overall Analytical Workflow
The choice between GC-MS and LC-MS/MS depends on the analytical goal. GC-MS is often preferred for purity assessment and identification in simple matrices, while LC-MS/MS excels in quantifying low-level analytes in complex biological or environmental samples.
Protocol 1: GC-MS for Identification and Purity
This protocol is optimized for the definitive identification of the target compound through its characteristic EI fragmentation pattern, which can be compared against spectral libraries.[6]
Rationale
GC-MS with a standard 70 eV electron ionization source provides highly reproducible mass spectra that serve as a molecular "fingerprint".[7] This makes it an invaluable tool for confirming chemical identity and assessing the purity of synthesized material.
Step-by-Step Experimental Protocol
A. Sample Preparation:
-
Prepare a 1 mg/mL stock solution by dissolving the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[4]
-
Perform serial dilutions from the stock solution to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) using the same solvent. This is crucial for determining the instrument's linear dynamic range.
-
For unknown samples, prepare a solution at an estimated concentration of 10-50 µg/mL.
B. Instrumentation and Conditions: The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 2: Recommended GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Prevents column overloading and peak distortion. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal separation efficiency and is inert. |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm | A non-polar column offering excellent resolution for a wide range of compounds.[8] |
| Oven Program | Start at 80°C, hold 1 min, ramp 15°C/min to 280°C, hold 5 min | A general-purpose gradient to elute the analyte efficiently while separating it from potential impurities. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | The standard for generating reproducible library-searchable spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to prevent condensation and promote ionization. |
| Ionization Energy | 70 eV | Maximizes fragmentation and is the standard energy used for library creation.[4] |
| Mass Scan Range | m/z 40 - 400 | Covers the molecular ion and all expected significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from saturating the detector. |
Expected EI Fragmentation Pattern
The molecular ion (M⁺˙) peak is expected at m/z 171 . The fragmentation is driven by the stability of the resulting ions and neutral losses.[7][9] The most prominent cleavages are predicted to be alpha-cleavage to the nitrogen and fragmentation of the ester group.
Table 3: Predicted Major Ions in EI Mass Spectrum
| m/z | Proposed Identity | Fragmentation Pathway |
| 171 | Molecular Ion [M]⁺˙ | Intact molecule minus one electron. |
| 126 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |
| 98 | [M - COOC₂H₅]⁺ | Alpha-cleavage resulting in the loss of the entire carboxylate group. This is often a stable and prominent ion for N-alkyl piperidines. |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring structure. |
Data Analysis
-
Extract the mass spectrum from the apex of the analyte's chromatographic peak.
-
Identify the molecular ion peak at m/z 171. Its presence is a strong indicator of the compound's identity.
-
Compare the observed fragment ions (e.g., m/z 126, 98, 70) with the predicted pattern.
-
Perform a search of the acquired spectrum against a commercial mass spectral library (e.g., NIST/EPA/NIH) to obtain a match score, confirming the compound's identity.[6][10]
Protocol 2: LC-MS/MS for Sensitive Quantification
This protocol is designed for trace-level quantification in complex matrices, such as plasma or environmental samples, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Rationale
LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS.[11] By selecting a specific precursor ion and monitoring a unique product ion (a "transition"), chemical noise from the sample matrix is effectively eliminated, allowing for quantification at very low levels.[12] The basic nitrogen makes this compound an excellent candidate for positive mode ESI.
Step-by-Step Experimental Protocol
A. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Use a 50:50 mixture of the initial mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working standards and a calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL).
-
For complex matrices (e.g., plasma, urine), a Solid-Phase Extraction (SPE) step is highly recommended to remove interferences and minimize matrix effects.[12]
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to correct for variations in extraction recovery and instrument response.[13]
B. Instrumentation and Conditions:
Table 4: Recommended LC-MS/MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph (LC) | ||
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate | A standard gradient to ensure elution and column cleaning. |
| Injection Volume | 2-10 µL | Dependent on desired sensitivity and sample concentration. |
| Tandem Mass Spectrometer (MS/MS) | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen is readily protonated ([M+H]⁺).[4] |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temp. | 150 °C | Standard source conditions. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI plume. |
| MRM Transitions | See Table 5 | Specific precursor-to-product ion monitoring for selectivity. |
MRM Transition Selection
The primary precursor ion in positive ESI mode will be the protonated molecule, [M+H]⁺, at m/z 172 . To develop the MRM method, this precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The most stable and abundant product ions are then selected for monitoring.
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Topic: Chiral Separation Techniques for Ethyl 1-Methylpiperidine-2-Carboxylate Isomers
An Application Guide for Drug Development Professionals
Abstract
The stereochemical identity of pharmaceutical compounds is a critical determinant of their efficacy and safety.[1] Ethyl 1-methylpiperidine-2-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.[2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the development of robust and efficient chiral separation methods for the enantiomers of this compound. We present detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases. The guide follows a strategic method development workflow, from initial column and mobile phase screening to final method optimization, ensuring scientific integrity and regulatory compliance.
The Imperative of Chiral Separation in Pharmaceutical Development
In the biological milieu, chirality is fundamental; enzymes, receptors, and other biological targets are inherently chiral, leading to stereospecific interactions with drug molecules.[1][3] Consequently, the enantiomers of a chiral drug can possess distinct pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[1] The thalidomide tragedy of the 1950s, where one enantiomer was sedative while the other was a potent teratogen, remains a stark reminder of the importance of stereochemical purity.[1]
Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the characterization of individual enantiomers in a drug product.[4][5][6] Developers must justify the choice to market a single enantiomer or a racemic mixture, and analytical methods must be capable of quantifying the enantiomeric composition with high accuracy and precision.[2][5] Therefore, developing a reliable chiral separation method is not merely an analytical task but a critical step in ensuring drug safety and quality.
Foundational Principles: Chiral Recognition on Polysaccharide CSPs
The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP).[7] Among the various types of CSPs, those based on polysaccharide derivatives (typically cellulose or amylose) have proven to be the most versatile and broadly applicable in the pharmaceutical industry.[8][9][10][11]
The separation mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[12][13] The polysaccharide polymers are derivatized with functional groups (e.g., phenylcarbamates) and form helical structures that create well-defined chiral grooves or pockets.[12][14] An enantiomer that fits more favorably into these chiral pockets will have a stronger interaction with the CSP, resulting in a longer retention time and enabling separation. The stability of these complexes is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (like the ester carbonyl) and the CSP.
-
π-π Interactions: Stacking between aromatic rings on the analyte and the CSP's derivatizing groups.
-
Dipole-Dipole Interactions: Occur between polar bonds.
-
Steric Hindrance: The three-dimensional shape of the analyte and the chiral pocket dictates the closeness of fit.
For a successful chiral separation, there must be a sufficient difference in the free energy of these transient complexes for the two enantiomers.
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Application Notes and Protocols for the Development of Anticonvulsant Agents Based on Ethyl 1-Methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Epilepsy Treatment
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents. The piperidine moiety is a key structural feature in many biologically active compounds and has been identified as a promising scaffold for the development of new anticonvulsant drugs. Derivatives of piperidine have shown efficacy in various preclinical models of epilepsy, suggesting diverse mechanisms of action that could be harnessed to treat refractory seizures.
This document provides a comprehensive guide for the investigation of ethyl 1-methylpiperidine-2-carboxylate as a potential anticonvulsant agent. We will explore its synthesis, proposed mechanisms of action based on related structures, and detailed protocols for its preclinical evaluation.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-methylation of a commercially available precursor, ethyl piperidine-2-carboxylate. This reaction is a standard procedure in medicinal chemistry.
Protocol 1: Synthesis via Reductive Amination
A common and efficient method for N-methylation is reductive amination.
Materials:
-
Ethyl piperidine-2-carboxylate
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl piperidine-2-carboxylate (1 equivalent) in dichloromethane (DCM).
-
Add formaldehyde solution (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Proposed Mechanisms of Anticonvulsant Activity
While the specific mechanism of this compound is yet to be elucidated, the anticonvulsant activity of related piperidine derivatives is often attributed to their interaction with key components of the central nervous system involved in seizure generation and propagation.[1]
Potential Mechanisms Include:
-
GABAergic System Modulation: Some piperidine-containing compounds have been shown to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2] This can occur through direct agonism at GABA-A receptors or by inhibiting GABA reuptake or metabolism.
-
Ion Channel Blockade: Voltage-gated sodium and calcium channels play a crucial role in neuronal excitability. Blockade of these channels can reduce the high-frequency neuronal firing characteristic of seizures.
-
NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are a subtype of glutamate receptors that, when overactivated, can lead to excitotoxicity and seizure activity. Antagonism of these receptors is a known mechanism of action for some anticonvulsant drugs.[1][3]
The following diagram illustrates the potential pathways through which this compound might exert its anticonvulsant effects.
Caption: Potential anticonvulsant mechanisms of this compound.
Preclinical Evaluation of Anticonvulsant Activity
A standardized battery of preclinical tests is essential to determine the potential anticonvulsant efficacy and neurotoxicity of a novel compound. The following protocols are based on established methods used for the evaluation of similar piperidine derivatives.[4][5][6]
Workflow for Preclinical Anticonvulsant Screening
The following diagram outlines a typical workflow for the initial screening of a candidate anticonvulsant compound.
Caption: Workflow for preclinical screening of anticonvulsant compounds.
Protocol 2: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution
-
Test compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice.
-
A control group should receive the vehicle only. A positive control group should receive a standard drug like phenytoin.
-
After a predetermined time (e.g., 30 minutes or 1 hour), apply a short electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes moistened with saline.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered as the endpoint for protection.
-
Calculate the percentage of protected mice at each dose level.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
-
Test compound
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Syringes and needles
Procedure:
-
Administer the test compound i.p. at various doses to different groups of mice.
-
A control group should receive the vehicle only. A positive control group should receive a standard drug.
-
After a set time (e.g., 30 minutes), administer PTZ subcutaneously.
-
Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Record the number of animals in each group that are protected from clonic seizures.
-
Calculate the percentage of protected mice at each dose.
Protocol 4: Rotarod Neurotoxicity Test
This test is crucial for assessing the potential motor impairment and sedative effects of the test compound, which are common side effects of AEDs.
Animals: Male Swiss albino mice (20-25 g), pre-trained on the rotarod.
Materials:
-
Rotarod apparatus
-
Test compound
Procedure:
-
Pre-train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes).
-
Administer the test compound i.p. at various doses.
-
At specific time intervals after administration (e.g., 30, 60, 120 minutes), place the mice back on the rotarod.
-
Record the time each mouse is able to maintain its balance on the rod.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated control group indicates neurotoxicity.
Data Analysis and Interpretation
The data obtained from these preclinical tests can be used to determine the efficacy and safety profile of the test compound.
| Parameter | Description | Calculation |
| ED50 (Median Effective Dose) | The dose of the compound that protects 50% of the animals from seizures in the MES or scPTZ test. | Calculated using probit analysis. |
| TD50 (Median Toxic Dose) | The dose of the compound that causes neurotoxicity in 50% of the animals in the rotarod test. | Calculated using probit analysis. |
| Protective Index (PI) | A measure of the safety margin of the compound. A higher PI indicates a more favorable safety profile. | PI = TD50 / ED50 |
A promising anticonvulsant candidate should exhibit a low ED50 and a high TD50, resulting in a large protective index.[4][6]
Structure-Activity Relationship (SAR) Considerations
While SAR studies for this compound itself are not available, insights can be drawn from related piperidine-2-carboxamide derivatives.[7]
-
Substitution on the Piperidine Nitrogen: N-substitution can influence the lipophilicity and binding affinity of the compound to its target. The methyl group in the title compound is a small, lipophilic substituent that may be beneficial for brain penetration.
-
The Carboxamide/Ester Group: The ester functional group in this compound could be a key pharmacophoric feature. In related series, conversion of the carboxylic acid to amides has been shown to be crucial for anticonvulsant activity. The ethyl ester may act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid.
-
Stereochemistry: The stereochemistry at the C2 position of the piperidine ring can significantly impact biological activity. It is important to evaluate the enantiomers of this compound separately.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anticonvulsant agents, based on the established activity of the piperidine scaffold. The protocols outlined in this document provide a robust framework for its initial synthesis and preclinical evaluation. Promising results from these initial screens would warrant further investigation, including:
-
In-depth mechanistic studies: Utilizing techniques such as electrophysiology (patch-clamp) to identify specific molecular targets.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Evaluation in chronic models of epilepsy: To determine its efficacy in more clinically relevant models of the disease.
-
Lead optimization: Synthesizing and testing analogs of this compound to improve its potency and safety profile.
Through a systematic and rigorous drug discovery process, compounds derived from the this compound scaffold have the potential to be developed into next-generation antiepileptic drugs.
References
- Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central.
- Chemical structures of new anticonvulsant drugs. Fig. (2). The... ResearchGate.
- Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. WashU Medicine Research Profiles.
- Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. PubMed.
- Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate.
- Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. PubMed.
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews.
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science.
- Arylcyclohexylamine. Wikipedia.
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Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of Ethyl 1-Methylpiperidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the systematic evaluation of ethyl 1-methylpiperidine-2-carboxylate (EMPC) as a potential anti-inflammatory agent. The protocols herein describe a logical workflow, from initial in vitro screening in cellular models to in vivo validation and mechanistic elucidation, enabling researchers to thoroughly characterize the compound's activity.
Introduction: The Rationale for Investigating Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, inducing the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3][4] While non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, their use is often limited by side effects, driving the search for novel therapeutic agents with improved safety and efficacy.[5]
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[6][7][8] this compound (EMPC) is a piperidine derivative that serves as a versatile synthetic intermediate.[9][10] While its direct anti-inflammatory properties are not yet characterized, its structural motifs warrant investigation. This guide outlines a robust, multi-tiered strategy to assess the anti-inflammatory potential of EMPC.
Part 1: Initial In Vitro Screening in Macrophage Models
The first step is to determine if EMPC can modulate the inflammatory response in a relevant cell-based model. Lipopolysaccharide (LPS)-stimulated macrophages are a cornerstone model for mimicking acute inflammation in vitro.[11][12] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]
Before assessing anti-inflammatory activity, it is crucial to evaluate the cytotoxicity of EMPC to ensure that observed effects are not due to cell death.
Experimental Workflow: In Vitro Screening
Caption: Workflow for initial in vitro screening of EMPC.
Protocol 1.1: Cell Viability Assay (MTT)
Rationale: To identify the concentration range of EMPC that is non-toxic to macrophages. This ensures that subsequent reductions in inflammatory markers are a result of specific bioactivity, not cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of EMPC (e.g., 1 µM to 200 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 1.2: Nitric Oxide (NO) Production Assay
Rationale: iNOS produces large amounts of NO during inflammation.[15] Measuring nitrite, a stable breakdown product of NO, is a reliable indicator of iNOS activity and inflammation.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of EMPC for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells.[14] Include control wells: untreated cells, cells with LPS only, and cells with EMPC only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Nitrite Measurement:
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by EMPC compared to the LPS-only control.
Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines. Quantifying their levels provides a direct measure of the inflammatory response.[12]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.2, using a 12- or 24-well plate to generate sufficient supernatant volume.[11]
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.[11]
-
ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation and wash steps with detection antibodies and a substrate for color development.[13]
-
-
Measurement: Read the absorbance at the wavelength specified by the kit (usually 450 nm).
-
Analysis: Calculate the concentration of TNF-α and IL-6 (pg/mL) in each sample by interpolating from the standard curve provided in the kit. Determine the percentage reduction in cytokine levels.
Part 2: Elucidating the Mechanism of Action (MOA)
If EMPC demonstrates significant activity in the initial screening, the next step is to investigate its potential mechanism. Key targets in inflammation include the COX enzymes and the upstream NF-κB and MAPK signaling pathways.
Signaling Pathways in LPS-Induced Inflammation
Caption: Key inflammatory signaling pathways activated by LPS.
Protocol 2.1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Rationale: COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation.[5][17] Assessing direct inhibition of COX-2 can reveal if EMPC acts similarly to traditional NSAIDs.
Methodology:
-
Assay Kit: Utilize a commercial COX-2 inhibitor screening kit (e.g., fluorometric or colorimetric). These kits provide purified human recombinant COX-2 enzyme, a substrate (arachidonic acid), and a detection system.[17]
-
Procedure:
-
Add the assay buffer, enzyme, and various concentrations of EMPC to the wells of a microplate.
-
Include a positive control (e.g., Celecoxib, a selective COX-2 inhibitor) and a no-inhibitor control.[17]
-
Initiate the reaction by adding the substrate.
-
-
Measurement: Monitor the fluorescence or absorbance over time according to the kit's instructions.
-
Analysis: Calculate the percentage of COX-2 inhibition for each concentration of EMPC. Determine the IC50 value, which is the concentration of EMPC required to inhibit 50% of the COX-2 enzyme activity.
Protocol 2.2: Prostaglandin E2 (PGE2) Quantification
Rationale: PGE2 is a major pro-inflammatory prostaglandin produced by the action of COX-2.[18] Measuring its levels in LPS-stimulated macrophages treated with EMPC provides a cellular confirmation of COX pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Prepare and treat LPS-stimulated macrophage supernatants as described in Protocol 1.3.
-
PGE2 ELISA: Use a commercial Prostaglandin E2 ELISA kit.[19]
-
Procedure: Follow the manufacturer's instructions, which typically involve a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 tracer for binding to a limited amount of antibody. The resulting signal is inversely proportional to the amount of PGE2 in the sample.[18]
-
Analysis: Calculate the concentration of PGE2 (pg/mL) from the standard curve and determine the percentage inhibition by EMPC.
Protocol 2.3: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: To determine if EMPC's anti-inflammatory effects are mediated by inhibiting the upstream NF-κB or MAPK signaling pathways. This is assessed by measuring the phosphorylation status of key proteins in these cascades.[20][21]
Methodology:
-
Cell Culture and Lysis:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with EMPC for 1-2 hours, then stimulate with LPS for a short duration (e.g., 15-60 minutes, to capture peak phosphorylation).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
β-actin (as a loading control)
-
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of EMPC on pathway activation.
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
Positive in vitro results must be validated in a living organism to assess the compound's potential as a therapeutic agent. The carrageenan-induced paw edema model is a standard and highly reproducible model of acute inflammation.[22][23]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This model allows for the assessment of a compound's ability to reduce acute, localized inflammation and edema in vivo.[24] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and cytokines in the second phase.[22]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Allow them to acclimatize for at least one week.[25]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o. + Carrageenan)
-
Groups 4-6: Test Groups (EMPC at various doses, e.g., 10, 30, 100 mg/kg, p.o. + Carrageenan)
-
-
Dosing: Administer the test compounds (EMPC) or controls orally (p.o.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[23][24]
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours post-injection) (Vₜ).
-
The volume of edema is calculated as ΔV = Vₜ - V₀.
-
-
Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Anti-inflammatory Activity of EMPC
| Assay | Parameter | EMPC IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
|---|---|---|---|
| NO Production | Inhibition of Nitrite | [Value] | [L-NAME Value] |
| Cytokine Release | Inhibition of TNF-α | [Value] | [Dexamethasone Value] |
| Cytokine Release | Inhibition of IL-6 | [Value] | [Dexamethasone Value] |
| Enzyme Activity | COX-2 Inhibition | [Value] | [Celecoxib Value] |
| Prostaglandin Synthesis | Inhibition of PGE2 | [Value] | [Celecoxib Value] |
IC₅₀: The half maximal inhibitory concentration. Values are hypothetical and should be determined experimentally.
Table 2: In Vivo Anti-inflammatory Effect of EMPC in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
|---|---|---|
| Carrageenan Control | [Value ± SEM] | - |
| Indomethacin (10 mg/kg) | [Value ± SEM]* | [Value] |
| EMPC (10 mg/kg) | [Value ± SEM] | [Value] |
| EMPC (30 mg/kg) | [Value ± SEM]* | [Value] |
| EMPC (100 mg/kg) | [Value ± SEM]** | [Value] |
*p < 0.05, **p < 0.01 compared to Carrageenan Control. Values are hypothetical.
Conclusion and Future Directions
This structured approach provides a comprehensive framework for characterizing the anti-inflammatory properties of this compound. Positive results, particularly dose-dependent efficacy in the in vivo model, would establish EMPC as a promising lead compound. Future studies could explore its efficacy in chronic inflammation models, conduct detailed pharmacokinetic and toxicological profiling, and initiate medicinal chemistry efforts to optimize its potency and drug-like properties.
References
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]
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- Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
- Towers, C.
- Lawrence, T. (2009).
- Oeckinghaus, A., & Ghosh, S. (2009).
- Liu, T., et al. (2017).
- Prostaglandin E2 ELISA Kit.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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- Al-Shorbagy, M. Y., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
- Ylostalo, J. H., & Prockop, D. J. (2013).
- Carrageenan induced Paw Edema Model.
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- In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
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- ethyl 1-methylpiperidine-2-carboxyl
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- Al-Jumaily, E. F., & Al-Azawi, A. H. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- Adolphi, N. L., et al. (2012). Flow Cytometry-Based Single Cell Measurements of Intracellular Cytokine Production by LPS-Activated Murine Macrophage Cells. OSTI.GOV. [Link]
- Question: A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018).
- Li, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation.
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- Ethyl 1-methyl piperidine-2-carboxyl
- US Patent 4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Quintão, N. L. M., et al. (2018). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
- Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
- Ethyl 1-benzylpiperidine-4-carboxyl
- Synthesis of methyl 1-methylpiperidine-4-carboxyl
- Ethyl 1-methyl-2-oxopiperidine-3-carboxyl
- ethyl 1-benzyl-2-piperazinecarboxyl
- Ukrinchuk, I., et al. (2021).
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
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Topic: Development of Functional Materials Using Ethyl 1-Methylpiperidine-2-carboxylate
An In-Depth Technical Guide
Introduction: The Piperidine Scaffold as a Privileged Core for Functional Molecules
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast range of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that can interact with high specificity at biological targets.[3] Compounds incorporating this motif are prominent in therapeutic areas targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[2]
Ethyl 1-methylpiperidine-2-carboxylate is a versatile, readily accessible building block that serves as an excellent starting point for the synthesis of novel functional molecules.[4] While not a "functional material" in its own right, its true value is realized through chemical transformations that leverage its ester functionality to build more complex derivatives. This guide provides detailed application notes and validated protocols for the chemical modification of this compound, focusing on its conversion into carboxylic acids and amides—key intermediates and final products in drug discovery pipelines.
The following sections detail the fundamental chemical transformations required to unlock the potential of this scaffold, the analytical protocols necessary to validate their outcomes, and the strategic rationale for these synthetic endeavors.
Section 1: Core Synthetic Transformations
The primary site for elaboration on the this compound scaffold is the C2-ester group. Its conversion to a carboxylic acid is a critical intermediate step that opens the door to a multitude of subsequent coupling reactions, most notably the formation of amides.
Protocol 1: Saponification (Alkaline Hydrolysis) of the Ester
The conversion of the ethyl ester to its corresponding carboxylic acid, 1-methylpiperidine-2-carboxylic acid, is most efficiently achieved through saponification. This reaction is a robust and high-yielding method that proceeds via nucleophilic acyl substitution by a hydroxide ion.[5] Unlike acid-catalyzed hydrolysis, this reaction is irreversible, driving the equilibrium towards the carboxylate salt and ensuring complete conversion.[5] Subsequent acidification protonates the salt to yield the desired carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 5.0 g, 29.2 mmol).
-
Reagent Addition: Add ethanol (95%, 30 mL) to dissolve the ester, followed by a 2 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq, 22 mL, 44.0 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. A precipitate may form.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield 1-methylpiperidine-2-carboxylic acid as a solid or oil. The crude product can be purified further by recrystallization if necessary.
Protocol 2: Amide Bond Formation via Carbodiimide Coupling
With 1-methylpiperidine-2-carboxylic acid in hand, new functional molecules can be synthesized via amide coupling. This is a cornerstone reaction in drug development. The use of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activates the carboxylic acid, facilitating its reaction with a primary or secondary amine to form a stable amide bond.[6]
Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidine-2-carboxylic acid (1.0 eq, e.g., 1.0 g, 6.98 mmol) in anhydrous dichloromethane (DCM) (35 mL) in a dry round-bottom flask.
-
Reagent Addition: Add EDC (1.1 eq, 1.47 g, 7.68 mmol) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.2 eq) to the solution. Stir for 10 minutes at room temperature.[6]
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.0 eq, 0.75 g, 7.0 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up (Quenching): Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted-(1-methylpiperidine-2-carboxamide).
Section 2: Structural Verification and Purity Analysis
Thorough characterization is essential to confirm the identity and purity of all synthesized compounds. A combination of spectroscopic and chromatographic techniques is standard practice.[7][8]
Protocol 3: Characterization by NMR, MS, and HPLC
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis:
-
Ester (Starting Material): Expect signals for the ethyl group: a triplet around δ 1.2-1.3 ppm (CH₃) and a quartet around δ 4.1-4.2 ppm (OCH₂). The N-methyl group will appear as a singlet around δ 2.3-2.5 ppm. Piperidine ring protons will be multiplets in the δ 1.5-3.0 ppm range.
-
Carboxylic Acid (Product of Protocol 1): The ethyl group signals will be absent. A broad singlet corresponding to the carboxylic acid proton (COOH) will appear far downfield (typically > δ 10 ppm), which is exchangeable with D₂O.
-
Amide (Product of Protocol 2): The ethyl group signals will be absent. A new signal for the amide N-H proton will appear (typically δ 7-9 ppm), and new signals corresponding to the protons of the coupled amine will be present.
-
-
¹³C NMR Analysis: Confirm the presence or absence of key carbon signals, such as the ester carbonyl (~170-175 ppm), the carboxylic acid carbonyl (~175-185 ppm), and the amide carbonyl (~165-175 ppm).
B. Mass Spectrometry (MS) [7]
-
Technique: Electrospray Ionization (ESI) is highly suitable for these compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
C. High-Performance Liquid Chromatography (HPLC) [7]
-
Purpose: To assess the purity of the final compound.
-
Typical Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is suitable if the molecule contains a chromophore (e.g., an aromatic ring from a coupled amine). Otherwise, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
-
-
Analysis: A pure compound should ideally show a single, sharp peak. Purity is typically reported as the area percentage of the main peak.
Section 3: Application Note & Strategic Workflow
The protocols described above form a fundamental workflow in early-stage drug discovery. The strategic goal is to use this compound as a core scaffold to rapidly generate a library of novel chemical entities (NCEs). By coupling a diverse range of amines (aliphatic, aromatic, heterocyclic) to the piperidine-2-carboxylic acid core, researchers can systematically explore the structure-activity relationship (SAR) of the resulting amides.
This approach allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[9][10] The synthesized library of functional molecules can then be screened in various biological assays (e.g., receptor binding assays, cell-based assays) to identify lead compounds for further development.[7]
Logical Workflow Diagram
The following diagram illustrates the strategic pathway from the starting material to a purified, functional amide ready for biological evaluation.
Caption: Synthetic workflow for developing functional amides.
Data Summary Table
The following table summarizes the expected transformations and analytical data for the described protocols.
| Protocol | Starting Material | Key Reagents | Product | Typical Yield (%) | Key ¹H NMR Signals | Expected [M+H]⁺ |
| 1: Hydrolysis | This compound | NaOH, HCl | 1-Methylpiperidine-2-carboxylic acid | 85-95% | Absence of ethyl signals; broad COOH signal >10 ppm | 144.09 |
| 2: Amide Coupling | 1-Methylpiperidine-2-carboxylic acid | EDC, DMAP, Benzylamine | N-benzyl-1-methylpiperidine-2-carboxamide | 60-80% | Amide N-H (7-9 ppm); Phenyl signals (7.2-7.4 ppm) | 233.17 |
Conclusion
This compound is a powerful and economically viable starting material for the development of functional molecules tailored for biological applications. Through straightforward and high-yielding chemical transformations such as hydrolysis and amide coupling, this simple ester can be elaborated into diverse libraries of novel compounds. The robust protocols for synthesis and characterization provided herein offer a clear and reproducible pathway for researchers in medicinal chemistry and drug development to generate and validate new chemical entities, accelerating the journey from scaffold to lead compound.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
- ChemBK. (2024). This compound.
- Zafar, S. et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Generic Manufacturer. (n.d.). Ethyl 1-methyl piperidine-2-carboxylate.
- Rajput, A. P., & Nagarale, D. V. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- Chemical Supplier. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Gates, M., & Klein, D. A. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. U.S. Patent No. 4,435,572.
- Wünsch, B. et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie.
- Gümüş, M. et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Szymański, P. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
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Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
An Application Guide for the Asymmetric Synthesis of Ethyl 4-Methylpiperidine-2-carboxylate
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in pharmaceuticals, present in a vast array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for interacting with biological targets.[2][3] When substituted, particularly at multiple positions, the piperidine scaffold introduces stereogenic centers, and it is widely recognized that the specific stereoisomer of a drug molecule is often responsible for its therapeutic efficacy and safety profile.[2]
Ethyl 4-methylpiperidine-2-carboxylate is a key chiral building block, incorporating stereocenters at the C2 and C4 positions. The precise control over the absolute and relative stereochemistry of these centers is paramount for its application in the synthesis of complex pharmaceutical agents, such as the anticoagulant Argatroban.[4] However, the construction of polysubstituted chiral piperidines presents a significant synthetic challenge, requiring robust and highly selective methodologies.[5][6]
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of modern asymmetric strategies applicable to the synthesis of ethyl 4-methylpiperidine-2-carboxylate and related structures. We will delve into the mechanistic principles behind key experimental choices and provide detailed, field-proven protocols for practical implementation in the laboratory.
Strategic Overview of Asymmetric Piperidine Synthesis
The synthesis of enantioenriched piperidines can be broadly categorized into several powerful strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Caption: Key strategic approaches for the asymmetric synthesis of chiral piperidines.
Catalytic Asymmetric Hydrogenation
This is arguably the most powerful and atom-economical approach for accessing chiral piperidines. The strategy involves the hydrogenation of prochiral pyridine or tetrahydropyridine precursors using a transition metal complex (commonly Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand.[7] The chiral ligand creates a stereochemically defined environment around the metal center, dictating the facial selectivity of hydrogen delivery to the substrate.
-
Mechanism & Rationale: The asymmetric reduction of substituted pyridines is challenging due to the aromaticity and potential for catalyst poisoning.[1] Therefore, a common tactic is to first activate the pyridine ring, for instance, by quaternization to form a pyridinium salt.[1][8][9] This lowers the LUMO of the heterocycle, making it more susceptible to reduction.[1] Rhodium-catalyzed transfer hydrogenation from sources like formic acid or asymmetric hydrogenation using H₂ gas are highly effective, often providing exceptional diastereo- and enantioselectivities.[1][8][10] The choice of chiral ligand (e.g., Josiphos, DuanPhos) is critical and must be screened to match the specific substrate for optimal results.[10]
Chiral Auxiliary-Mediated Synthesis
This classical yet reliable method involves covalently attaching a chiral auxiliary to an achiral substrate.[11] The auxiliary then directs the stereochemical outcome of a subsequent ring-forming or functionalization step through steric hindrance. Finally, the auxiliary is cleaved to reveal the enantioenriched piperidine product and can often be recovered.[11]
-
Mechanism & Rationale: A prominent example involves the condensation of a δ-oxoacid with a chiral amine, such as (R)-phenylglycinol, to form a chiral bicyclic lactam.[4][12] The stereocenter of the auxiliary effectively shields one face of the molecule, forcing subsequent reductions or alkylations to occur from the opposite, less hindered face. This diastereoselective control is then translated into enantioselective control in the final product after the auxiliary is removed. Evans' oxazolidinones and pseudoephedrine are other widely used auxiliaries that operate on similar principles of sterically controlled diastereoselection.[11]
Organocatalytic Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive heavy metals.[13][14] For piperidine synthesis, this often involves elegant domino or cascade reactions where multiple bonds are formed in a single pot.
-
Mechanism & Rationale: A common organocatalytic pathway is a domino Michael addition/cyclization sequence.[13][14] For example, a chiral secondary amine catalyst (e.g., a proline derivative) can activate an aldehyde or ketone to form a nucleophilic enamine. This enamine can then undergo a stereoselective Michael addition to a nitroolefin. The resulting intermediate is perfectly poised to undergo an intramolecular cyclization (aminalization), forming the piperidine ring with multiple contiguous stereocenters controlled with high fidelity.[13][14]
Asymmetric Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the six-membered piperidine core.[15] An imine can act as the dienophile, reacting with a diene, or an azadiene can react with an alkene. Enantioselectivity is induced by using a chiral Lewis acid or Brønsted acid catalyst.
-
Mechanism & Rationale: In an inverse-electron-demand aza-Diels-Alder reaction, an electron-rich alkene reacts with an electron-poor 1-aza- or 1,3-diaza-diene.[16][17] Chiral phosphoric acids have emerged as exceptional catalysts for this transformation. The catalyst activates the azadiene via hydrogen bonding, lowering its LUMO for reaction, while the chiral pocket of the catalyst controls the facial selectivity of the dienophile's approach, leading to high enantioselectivity.[16]
Comparative Data on Catalytic Performance
The selection of a catalyst and ligand system is crucial for achieving high stereoselectivity. The following table summarizes representative data from the literature for the asymmetric hydrogenation of tetrasubstituted fluoroenecarbamates, a class of precursors to chiral piperidines, highlighting the performance of various Rhodium-based catalysts.
| Entry | Catalyst Precursor (mol%) | Chiral Ligand | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| 1 | [Rh(NBD)₂]BF₄ (5) | SL-W001-1 | >99 | 99.5:0.5 | 99.1 | [10] |
| 2 | [Rh(NBD)₂]BF₄ (5) | SL-W003-1 | >99 | 99.5:0.5 | 99.0 | [10] |
| 3 | [Rh(NBD)₂]BF₄ (5) | SL-W008-1 | >99 | 99.5:0.5 | 98.6 | [10] |
| 4 | [Rh(NBD)₂]BF₄ (5) | JOSIPHOS SL-J002-1 | 96 | 99.5:0.5 | 98.0 | [10] |
NBD = Norbornadiene. Reactions were performed on a model N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine substrate.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for two distinct and reliable approaches to synthesizing chiral 4-methylpiperidine-2-carboxylate derivatives.
Protocol 1: Diastereoselective Synthesis via a Chiral Auxiliary
This protocol is adapted from the principles of using chiral auxiliaries to induce stereocontrol, resulting in a diastereomerically enriched product that can be further resolved or utilized.[4][12] The key step is the cyclodehydration of a racemic δ-oxoacid with (R)-phenylglycinol to form a chiral bicyclic lactam, which sets the stereochemistry for subsequent reduction.
Reaction Scheme:
-
Racemic 5-oxo-3-methylhexanoic acid + (R)-phenylglycinol → Chiral Bicyclic Lactam
-
Chiral Bicyclic Lactam → (Reduction) → Diastereomerically Enriched Piperidine Derivative
-
Piperidine Derivative → (Hydrolysis & Esterification) → Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
Materials & Equipment:
-
5-oxo-3-methylhexanoic acid
-
(R)-phenylglycinol
-
Toluene
-
Dean-Stark apparatus
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol, Ethanol
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of the Chiral Bicyclic Lactam:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 5-oxo-3-methylhexanoic acid (1 equiv.), (R)-phenylglycinol (1.05 equiv.), and toluene (approx. 0.2 M concentration).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude lactam by silica gel column chromatography to yield the diastereomerically pure bicyclic lactam. The causality for this step is that the condensation and subsequent cyclization are directed by the stereocenter on the phenylglycinol, leading to a thermodynamically favored diastereomer.
-
-
Diastereoselective Reduction:
-
Dissolve the purified lactam (1 equiv.) in an appropriate solvent like THF or methanol in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath. This is done to control the rate of the highly exothermic reduction and improve selectivity.
-
Slowly add the reducing agent (e.g., LiAlH₄ in THF, 2-3 equiv., or NaBH₄ in methanol, 3-4 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting salts and wash thoroughly with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate to obtain the crude piperidine product with the chiral auxiliary attached.
-
-
Auxiliary Cleavage, Hydrolysis, and Esterification:
-
The crude product from the previous step can be subjected to hydrogenolysis (e.g., H₂, Pd/C) to cleave the auxiliary.
-
Following cleavage, the resulting amino acid is hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl for 12 hours) to yield 4-methylpiperidine-2-carboxylic acid hydrochloride.[4]
-
Suspend the crude amino acid hydrochloride (1 equiv.) in absolute ethanol (approx. 0.2 M).[4]
-
Cool the suspension to 0-10 °C and slowly add thionyl chloride (1.5 equiv.) dropwise.[4]
-
Heat the mixture to reflux for 5-6 hours. The reaction progress can be monitored by TLC.[4]
-
After completion, evaporate the solvent under reduced pressure to yield crude ethyl 4-methylpiperidine-2-carboxylate hydrochloride.[4] This can be purified by recrystallization.
-
The final product's stereochemistry can be confirmed via polarimetry and chiral HPLC analysis.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol outlines a modern, highly efficient catalytic approach adapted from methodologies reported for the asymmetric reduction of activated pyridine derivatives.[1][8][9] It offers excellent control over both relative and absolute stereochemistry.
Caption: Experimental workflow for the Rh-catalyzed asymmetric synthesis of the target piperidine.
Materials & Equipment:
-
Ethyl 4-methylpicolinate
-
Benzyl bromide or other alkylating agent
-
[Cp*RhCl₂]₂ (Rhodium catalyst precursor)
-
Chiral primary amine (e.g., (R)-1-phenylethylamine)
-
Formic acid (HCOOH)
-
Dichloromethane (DCM), Water
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware, syringes, magnetic stirrer
Step-by-Step Procedure:
-
Preparation of the Pyridinium Salt Substrate:
-
Dissolve ethyl 4-methylpicolinate (1 equiv.) in a suitable solvent like acetonitrile.
-
Add N-benzyl bromide (1.1 equiv.) and heat the mixture at reflux for 4-6 hours until precipitation of the salt is complete.
-
Cool the mixture, filter the solid pyridinium salt, wash with cold diethyl ether, and dry under vacuum. This activation step is crucial for rendering the pyridine ring susceptible to reduction.[1]
-
-
Asymmetric Transfer Hydrogenation:
-
This step should be performed under an inert atmosphere (Nitrogen or Argon) as organometallic catalysts can be air-sensitive.
-
In a Schlenk flask, add the pyridinium salt (1 equiv., e.g., 0.5 mmol), the rhodium catalyst precursor [Cp*RhCl₂]₂ (1 mol%), and a solvent mixture of DCM and water (e.g., 15:1 v/v).[8]
-
Add the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv.) followed by formic acid (24 equiv.).[8] The formic acid serves as the hydrogen source for the transfer hydrogenation. The chiral amine is key to inducing chirality in the product via a reductive transamination mechanism.[1][8]
-
Seal the flask and heat the reaction mixture at 40 °C for 22-24 hours.[8]
-
-
Workup and Purification:
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis and Characterization:
-
The purified fractions should be analyzed by ¹H and ¹³C NMR to confirm the structure and determine the diastereomeric ratio (dr) of the cis and trans isomers.
-
The enantiomeric excess (ee) of the major diastereomer must be determined by analysis on a chiral stationary phase HPLC column with a suitable mobile phase.
-
Conclusion
The asymmetric synthesis of ethyl 4-methylpiperidine-2-carboxylate is a challenging yet achievable goal that is central to the development of important pharmaceuticals. Modern synthetic chemistry offers a diverse toolkit for this purpose, ranging from well-established chiral auxiliary methods to highly efficient catalytic asymmetric hydrogenations and innovative organocatalytic cascades. The choice of strategy must be guided by a thorough understanding of the underlying reaction mechanisms and a careful optimization of reaction parameters. The protocols detailed herein provide robust starting points for researchers to access this valuable chiral building block with a high degree of stereochemical control, paving the way for further applications in medicinal chemistry and drug discovery.
References
- Zhang, Z., Wu, D., & Chen, P. (2022).
- Gagnon, D., & Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC, NIH.
- Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Li, Z., et al. (2025).
- Han, B., et al. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.
- Muthuramalingam, S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- Han, B., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters.
- Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
- Bertini, F., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed.
- Bertini, F., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Research Group.
- Li, Z., et al. (2025).
- Kang, G-D., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development.
- Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Sibi, M. P., & Venkatraman, L. (2006). Piperidine as an organocatalyst.
- Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository.
- Various Authors. (Accessed 2026). Piperidine synthesis. Organic Chemistry Portal.
- Shishkov, I., & Beller, M. (2022).
- Wang, H., et al. (2021). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles.
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Chiral auxiliary. Wikipedia.
- Asymmetric synthesis of fused piperidine derivatives via IEDHDA and Friedel Crafts reaction sequence.
- Liu, B., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Larsen, S. D., & Grieco, P. A. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
- Xu, S., & Banwell, M. G. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.
- Chiral Auxiliaries. Sigma-Aldrich.
- Black, D. StC. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-Methylpiperidine-2-Carboxylate
Welcome to the technical support guide for the synthesis of ethyl 1-methylpiperidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and scalability of this important synthetic intermediate. As a key building block in medicinal chemistry, particularly for compounds targeting σ₁ receptors and in the synthesis of analogues of bioactive molecules like arecoline, a robust and reproducible synthetic protocol is paramount[1][2].
This guide moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, provides solutions to common challenges, and offers a comparative analysis of synthetic strategies to empower you to make informed decisions in your laboratory work.
Section 1: Overview of Common Synthetic Pathways
The most direct and widely used approach for synthesizing this compound is the N-methylation of a commercially available precursor, ethyl pipecolinate (also known as ethyl 2-piperidinecarboxylate)[3][4][5]. The core challenge lies in efficiently and selectively adding a single methyl group to the secondary amine of the piperidine ring. Two primary methods dominate this transformation: the Eschweiler-Clarke reaction and reductive amination.
Sources
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Technical Support Center: Stereochemical Integrity in the Synthesis of Ethyl 1-Methylpiperidine-2-carboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with chiral piperidine derivatives and facing challenges with stereochemical control. Specifically, we will address the critical issue of avoiding racemization during the synthesis of ethyl 1-methylpiperidine-2-carboxylate (also known as ethyl N-methylpipecolate).
Frequently Asked Questions (FAQs): The Root Cause of Racemization
This section addresses the fundamental chemical principles that make this compound susceptible to racemization.
Q1: Why is the stereocenter at the C2 position of my product so prone to racemization?
The primary cause of racemization at the C2 position (the α-carbon) is the acidity of the hydrogen atom attached to it. This C-H bond is positioned adjacent to the carbonyl group of the ester. This proximity allows for the formation of a stabilized, planar intermediate called an enol or, more commonly under basic conditions, an enolate anion.[1][2]
Once this flat, achiral enolate intermediate is formed, the original stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar structure with nearly equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[3][4] Even a small amount of enolate formation, given enough time, can lead to complete racemization of the material.[1]
Q2: Which reaction conditions are most likely to cause racemization?
Racemization is most commonly induced by conditions that promote enolate formation. Key factors include:
-
Strong Bases: The presence of a strong base (e.g., sodium ethoxide, LDA, sodium hydride) dramatically accelerates the deprotonation of the α-carbon.[4]
-
Elevated Temperatures: Higher temperatures increase reaction rates, including the rate of proton exchange, and can provide the necessary energy to overcome the activation barrier for deprotonation.[5][6]
-
Prolonged Reaction Times: The longer your chiral material is exposed to racemizing conditions, the more complete the loss of stereochemical purity will be.
-
Non-neutral pH during Workup: Exposing the product to strongly acidic or basic aqueous solutions during extraction and washing steps can also lead to significant racemization.[6]
Q3: Can racemization also occur under acidic conditions?
Yes, although it is often slower than base-catalyzed racemization for this substrate. Under acidic conditions, the carbonyl oxygen is protonated, which makes the α-proton more acidic. A weak base (like water or the conjugate base of the acid catalyst) can then remove the α-proton to form a planar, achiral enol intermediate.[7] Tautomerization back to the keto form can then occur via protonation from either face, leading to racemization.[1]
Troubleshooting Guide: Proactive & Reactive Strategies
This section provides direct answers to common issues encountered during specific synthetic routes.
Scenario 1: Synthesis via N-methylation of Chiral Ethyl Pipecolate
This is a common and often stereochemically robust route, but pitfalls exist.
Q: I am performing N-methylation on my enantiopure ethyl pipecolate using sodium hydride (NaH) and methyl iodide (MeI), but my final product is almost completely racemic. What went wrong?
This is a classic issue where the chosen base is the culprit. While NaH is effective for deprotonating the piperidine nitrogen to facilitate methylation, it is a very strong, non-hindered base. A portion of the NaH will inevitably deprotonate the acidic α-carbon of the ester, leading to the formation of the enolate and subsequent racemization.
Troubleshooting Protocol:
-
Change the Base: Switch to a milder or more sterically hindered base that is less likely to deprotonate the α-carbon.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are weaker inorganic bases that are often sufficient for N-alkylation without causing significant epimerization.
-
Proton Sponge or Hunig's Base (DIPEA): These are sterically hindered, non-nucleophilic organic bases that are excellent choices for avoiding α-deprotonation.[8]
-
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure time to the basic conditions.
Q: What is the most reliable method for N-methylation of ethyl pipecolate while ensuring stereochemical retention?
The Eschweiler-Clarke reaction is a highly reliable and widely used method for the methylation of primary and secondary amines that avoids the use of strong bases, thus preserving the stereochemical integrity of adjacent chiral centers.
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
To a solution of enantiopure ethyl pipecolate (1.0 eq) in formic acid (5-10 volumes), add aqueous formaldehyde (37 wt. %, ~2.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting amine is consumed (typically 2-6 hours). The reaction proceeds via the formation of an iminium ion, which is then reduced in situ by formate.
-
Cool the mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or 2M NaOH until the pH is ~9. Perform this step in an ice bath as the neutralization is exothermic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
Verification: Confirm the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Scenario 2: Synthesis via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters.[9][10] While powerful for ring formation, it is inherently problematic for preserving pre-existing stereocenters alpha to a carbonyl group.
Q: I am using a Dieckmann condensation to form the piperidine ring, but the C2 stereocenter is completely scrambled. Is there a way to prevent this?
Unfortunately, the fundamental mechanism of the Dieckmann condensation is incompatible with preserving an existing α-stereocenter. The reaction requires a strong alkoxide base (e.g., NaOEt) to deprotonate one α-carbon to initiate the cyclization.[11] This same strong base will rapidly epimerize the other α-stereocenter via enolate formation, leading to a racemic product.
Recommended Strategies:
-
Modify the Synthetic Route: It is far more effective to introduce the stereocenter after the ring has been formed or to use a completely different, asymmetric strategy.
-
Post-Cyclization Resolution: If the Dieckmann route is unavoidable, you will need to resolve the racemic product in a subsequent step. This can be done by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.[12]
-
Asymmetric Synthesis: The most modern and efficient approach is to build the molecule enantioselectively from the start. Methods like the asymmetric hydrogenation of a suitable pyridine derivative using a chiral catalyst can provide direct access to the enantiopure piperidine core.[13][14]
Summary of Best Practices
To minimize the risk of racemization, adhere to the following principles.
| Parameter | High Racemization Risk | Low Racemization Risk (Recommended) | Rationale |
| Base Selection | Strong, non-hindered bases (NaH, NaOEt, LDA) | Mild inorganic bases (K₂CO₃), hindered organic bases (DIPEA), or base-free methods (Eschweiler-Clarke) | Strong bases readily deprotonate the α-carbon, leading to the planar enolate intermediate.[4][8] |
| Temperature | High temperatures (> 50 °C) | Room temperature or below (0 °C to 25 °C) | Increased thermal energy accelerates the rate of proton abstraction and enolate formation.[6] |
| Reaction Time | Prolonged exposure (>12 hours) | As short as possible; monitor to completion | Minimizes the time the chiral center is exposed to potentially racemizing conditions. |
| Workup pH | Strong acid (pH < 2) or strong base (pH > 12) | Neutral or buffered conditions (pH 4-8) | Both strong acids and bases can catalyze racemization via enol or enolate intermediates, respectively.[6] |
By understanding the underlying mechanism of racemization and carefully selecting reaction conditions, researchers can successfully synthesize and handle this compound while maintaining its critical stereochemical integrity.
References
- Davies, S. G., & Fletcher, A. M. (2006). Asymmetric routes to substituted piperidines.
- Kasparyan, A. V., et al. (2022).
- Qu, B., et al. (2018). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 20(15), 4643–4647. URL
- Trost, B. M., & Chung, C. K. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. URL
- Calcagni, A., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. URL
- Morton, C. J., & Smith, D. K. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. URL
- Taschner, E., & Kupryszewski, G. (1976). [Aminolysis and racemization of activated esters with the use of high temperatures]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(5), 741-744. URL
- BenchChem. (n.d.). Methods to prevent racemization of D-panthenol during chemical synthesis. BenchChem Technical Support. URL
- ChemBK. (2024).
- Chemistry LibreTexts. (2021). 19.
- AK Lectures. (2016).
- CHEM 2325. (2024).
- Breveglieri, C., et al. (2020). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 20(2), 1129-1135. URL
- Bergman, J. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
- Breveglieri, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3329–3336. URL
- AAPPTEC. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. URL
- Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. URL
- Hong, S., et al. (2007). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate.
- Pires, R. (2017). racemization of a carbonyl compound. YouTube. URL
- Breveglieri, C. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. URL
- Weller, H. N., et al. (1984). U.S. Patent No. 4,435,572. U.S.
- J&K Scientific LLC. (n.d.).
- Lee, S. H., et al. (2017). U.S. Patent No. 9,598,353. U.S.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL
- Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. URL
- Organic Chemistry Portal. (n.d.).
- Wünsch, B., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry & Biodiversity, 17(10), e2000511. URL
- Master Organic Chemistry. (2020).
- Anwar, J., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design, 17(8), 4333–4345. URL
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. URL
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Common side reactions in the synthesis of N-methyl piperidines
Welcome to the Technical Support Center for N-Methyl Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experiments.
Troubleshooting Guides: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of N-methyl piperidines. Each entry is formatted as a question you might ask, followed by a detailed explanation of the probable causes and actionable solutions.
Issue 1: My reaction is producing a significant amount of a water-soluble, highly polar byproduct that I suspect is a quaternary ammonium salt.
Question: I'm performing an N-alkylation of piperidine with methyl iodide and a carbonate base, but I'm seeing a substantial decrease in the yield of my desired N-methyl piperidine and the appearance of a salt-like byproduct. What is happening and how can I prevent it?
Probable Cause: You are likely observing the formation of a quaternary ammonium salt, specifically N,N-dimethylpiperidinium iodide. This occurs when the initially formed N-methyl piperidine, which is also nucleophilic, reacts with another equivalent of the methylating agent.[1][2][3][4][5] This side reaction is particularly prevalent when using highly reactive alkylating agents like methyl iodide and when the concentration of the alkylating agent is high relative to the secondary amine.[6]
Mechanism of Quaternization:
The tertiary amine product (N-methyl piperidine) competes with the starting secondary amine (piperidine) for the alkylating agent. Due to the electron-donating nature of the methyl group, N-methyl piperidine can be even more nucleophilic than piperidine, leading to this common side reaction.
Solutions & Prophylactic Measures:
-
Control Stoichiometry and Addition Rate: Use a slight excess of piperidine relative to the methylating agent. Crucially, add the methyl iodide slowly and in a controlled manner, for instance, using a syringe pump.[6] This ensures that the concentration of the alkylating agent remains low throughout the reaction, favoring the methylation of the more abundant piperidine over the newly formed N-methyl piperidine.[6]
-
Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base can sometimes help by not competing with the amine in side reactions. The choice of solvent can also play a role; polar aprotic solvents like acetonitrile or DMF are common for these reactions.[4][6]
-
Alternative Synthetic Route: If over-alkylation remains a persistent issue, consider switching to a method that inherently avoids the formation of quaternary ammonium salts, such as the Eschweiler-Clarke reaction.[7][8]
Summary of Troubleshooting for Quaternary Salt Formation:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use piperidine in slight excess | Minimizes unreacted methyl iodide available for over-alkylation. |
| Reagent Addition | Slow, controlled addition of methyl iodide | Maintains a low concentration of the alkylating agent.[6] |
| Reaction Monitoring | Monitor by TLC or GC-MS | Stop the reaction once the starting material is consumed to prevent further reaction. |
| Alternative Method | Eschweiler-Clarke Reaction | The mechanism of this reaction does not lead to the formation of quaternary ammonium salts.[8] |
Issue 2: My reaction is sluggish, and upon workup, I recover a large amount of unreacted piperidine.
Question: I'm attempting a reductive amination of a ketone with piperidine followed by methylation, but the initial iminium ion formation seems to be inefficient. What could be the cause?
Probable Cause: The formation of the iminium ion is a critical step in reductive amination and is pH-dependent. If the reaction medium is too basic, the carbonyl compound will not be sufficiently protonated to activate it for nucleophilic attack by the amine. Conversely, if the medium is too acidic, the amine will be protonated and rendered non-nucleophilic.
Solutions & Prophylactic Measures:
-
pH Control: The optimal pH for most reductive aminations is between 4 and 6. You can achieve this by using a mild acid catalyst, such as acetic acid.
-
Water Removal: The formation of the iminium ion from the amine and carbonyl compound releases a molecule of water. Removing this water, for example, by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the formation of the iminium ion.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is mild and does not require strict pH control.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
Issue 3: I'm observing the formation of an alkene byproduct, especially during purification by distillation.
Question: After synthesizing what I believe to be N,N-dimethylpiperidinium hydroxide, I attempted to isolate my product, but I'm detecting an alkene. What is the source of this impurity?
Probable Cause: Quaternary ammonium hydroxides, when heated, can undergo an elimination reaction known as the Hofmann elimination to form an alkene and a tertiary amine.[10][11][12][13][14] In the case of N,N-dimethylpiperidinium hydroxide, this would lead to the formation of N-methyl-4-penten-1-amine. This is a thermal decomposition pathway and is more likely to occur if you are heating your product, for instance during distillation.
Mechanism of Hofmann Elimination:
The hydroxide ion acts as a base, abstracting a proton from the carbon beta to the nitrogen atom, leading to the elimination of the tertiary amine as a leaving group and the formation of a double bond.[11]
Solutions & Prophylactic Measures:
-
Avoid Excessive Heat: If you have formed a quaternary ammonium hydroxide, avoid heating it to high temperatures. If purification is necessary, consider methods that do not require heating, such as recrystallization if it is a solid.
-
Control of pH: Ensure your reaction mixture is not strongly basic during workup if a quaternary ammonium salt is present, especially if heat is applied.
-
Proper Synthesis Strategy: The best way to avoid this is to prevent the formation of the quaternary ammonium salt in the first place by using a synthetic route like the Eschweiler-Clarke reaction.[7][8]
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a common synthetic route to N-methyl piperidine via direct alkylation and highlights the key side reaction.
Caption: Synthetic pathway for N-methyl piperidine via direct alkylation, showing the potential for over-alkylation to form a quaternary ammonium salt.
Experimental Protocol: Eschweiler-Clarke Reaction
This method is highly recommended for the synthesis of N-methyl piperidine as it avoids the formation of quaternary ammonium salts.[7][8][15][16][17] The reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[15]
Materials and Equipment:
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or diethyl ether (for extraction)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq).
-
Reagent Addition: To the stirred piperidine, slowly add formic acid (2.0 eq). An exothermic reaction will occur. After the initial exotherm subsides, add formaldehyde solution (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically around 100°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The reaction is driven by the irreversible loss of carbon dioxide.[8]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude N-methyl piperidine can be purified by fractional distillation to yield a colorless liquid.
Frequently Asked Questions (FAQs)
Q1: Why is the Eschweiler-Clarke reaction often preferred for N-methylation of amines like piperidine? A: The Eschweiler-Clarke reaction is favored because its mechanism inherently prevents over-alkylation.[7][8] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, which is a necessary intermediate for the reduction step.[8] This makes it a highly selective and reliable method for producing tertiary amines.
Q2: Can I use other alkylating agents besides methyl iodide for direct N-alkylation? A: Yes, other alkylating agents like dimethyl sulfate or methyl tosylate can be used. However, these are also highly reactive and can lead to over-alkylation. The choice of alkylating agent can also be influenced by the scale of the reaction and safety considerations, as many are toxic.
Q3: My purified N-methyl piperidine has a yellowish tint. Is this a problem? A: A yellow color in amines is often indicative of oxidation products.[18] For many applications, this may not be an issue, but for high-purity requirements, such as in pharmaceutical applications, further purification by distillation is recommended.[18] To prevent discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[18]
Q4: What is the typical yield for the synthesis of N-methyl piperidine? A: Yields can vary depending on the method. The Eschweiler-Clarke reaction is known for its high efficiency, often providing yields greater than 80%.[15] Direct alkylation can also give good yields, but they can be compromised by the formation of the quaternary ammonium salt byproduct if not carefully controlled.
References
- Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2025). Journal of Physics: Conference Series.
- Eschweiler–Clarke reaction - Grokipedia. (n.d.).
- US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google P
- Review of Modern Eschweiler–Clarke Methyl
- Eschweiler–Clarke reaction - Wikipedia. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- N-Methylpiperidine - Jubilant Ingrevia. (2024).
- Improved Synthesis of N-Methylcadaverine. (2021). MDPI.
- Synthetic method of N-methylpiperidine. (n.d.).
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2021). PMC.
- Hofmann elimin
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020).
- Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor | Organic Chemistry Help. (n.d.).
- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
- The Science Behind N-Methylpiperidine: A Deep Dive into its Chemical Behavior. (n.d.).
- Preparation of Piperidines, Part 2: Substituted
- Procedure for N-alkylation of Piperidine?
- N-Methylpiperidine synthesis - ChemicalBook. (n.d.).
- N-methylpiperidine Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Hofmann elimin
- Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. (2024).
- Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. (2020).
- Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2021). MDPI.
- Synthesis of N-Substituted piperidines
- The Hofmann Elimin
- How are quaternary ammonium salts synthesized? - Quora. (2015).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (2020). NIH.
- The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982).
- Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016). YouTube.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. (n.d.).
- The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? (2017).
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1969). DTIC.
- CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Public
- Piperidine, 1-ethyl - Organic Syntheses Procedure. (n.d.).
- The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines - Globe Thesis. (2007).
- Alkylation of the following compound with methyl iodide under two... - Pearson. (n.d.).
- N-Methylpiperidine - Chem-Impex. (n.d.).
- Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C - RSC Publishing. (n.d.).
- US2363157A - Process for purifying piperidine - Google P
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
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Stability issues of ethyl 1-methylpiperidine-2-carboxylate under reaction conditions
I have completed the second round of searches and have gathered more specific information on the key stability issues affecting ethyl 1-methylpiperidine-2-carboxylate. The searches provided valuable insights into:
-
Epimerization: The mechanisms of epimerization for α-amino esters, particularly via oxazolone formation and direct enolization under basic conditions, are now clearer. I also found strategies to mitigate this, such as using specific coupling agents and controlling reaction temperature.
-
Hydrolysis: I have a better understanding of ester hydrolysis under both acidic and basic conditions, including the challenges posed by sterically hindered esters.
-
N-Demethylation: The search results detail various methods for N-dealkylation of tertiary amines, including the von Braun reaction (using reagents like cyanogen bromide) and reactions with chloroformates. This provides a solid basis for understanding a major potential side reaction.
-
General Degradation: I found information on the degradation pathways of the piperidine ring itself, often involving oxidation to N-oxides or ring-opening.
While I have not found a paper that exclusively details all the stability issues of this compound in one place, I have gathered sufficient, mechanistically-sound information on the key reactive sites of the molecule (the α-carbon, the ester, and the N-methyl group) from closely related systems. This allows me to construct a comprehensive and scientifically grounded technical support guide by applying these principles directly to the target molecule. I can now proceed to structure the guide, create the troubleshooting sections, design the visualizations, and write the content as requested. Therefore, no further searches are immediately necessary.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when using this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents containing the piperidine scaffold. However, its structure contains three key reactive sites that can lead to stability issues under various reaction conditions:
-
The C2 Chiral Center: Prone to epimerization, especially under basic conditions.
-
The Ethyl Ester: Susceptible to hydrolysis in the presence of acid or base.
-
The N-Methyl Group: Can undergo N-demethylation with certain reagents.
This guide will address each of these potential issues, providing the mechanistic basis for the instability and offering practical, field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering a systematic approach to diagnose and resolve them.
Issue 1: My reaction yield is low, and I've isolated a diastereomeric mixture of my product.
Question: I'm performing a reaction that involves a basic reagent (e.g., LDA, NaH, or an amine base) and my final product, which should be a single diastereomer, is showing a mixture. Why is this happening and how can I fix it?
Answer: This is a classic sign of epimerization at the C2 position of the piperidine ring. The α-proton at C2 is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: A strong base can directly remove the proton at the α-carbon, leading to a planar enolate. This is common with strong, non-nucleophilic bases.[1]
-
Oxazolone Formation: If the reaction involves activation of a carboxylic acid derivative at C2, an intramolecular cyclization can form a planar oxazolone intermediate, which is highly susceptible to racemization.[1][3]
-
Lower the Reaction Temperature: The rate of epimerization is highly temperature-dependent. Running your reaction at a lower temperature (e.g., -78 °C for organolithium bases) can significantly suppress this side reaction.[1]
-
Choose a Milder Base: If possible, switch to a weaker or more sterically hindered base that is less likely to deprotonate the α-carbon.
-
Reduce Pre-activation Time: When using coupling reagents, minimize the time the activated species exists before the addition of the nucleophile. In situ activation is often the best approach.[1]
-
Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Less polar solvents like dichloromethane (DCM) may suppress epimerization compared to more polar solvents like DMF.[4]
This protocol provides a general workflow for a reaction involving a strong base where epimerization is a concern.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve this compound in your chosen anhydrous solvent in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the strong base (e.g., LDA) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir for the minimal time required for deprotonation (this may need to be optimized).
-
-
Electrophile Addition:
-
Add your electrophile to the cooled solution.
-
Allow the reaction to proceed at -78 °C, monitoring by TLC.
-
-
Quenching:
-
Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to slowly warm to room temperature before workup.
-
Issue 2: My NMR shows the presence of 1-methylpiperidine-2-carboxylic acid after workup.
Question: After an aqueous workup, I'm seeing a significant amount of the corresponding carboxylic acid in my product mixture. What's causing this hydrolysis?
Answer: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. During your workup, you are likely exposing the ester to conditions that are too harsh, leading to its cleavage.[5][6]
-
Strong Aqueous Base: Using concentrated NaOH or KOH solutions to neutralize your reaction or wash your organic layer will rapidly saponify the ester.[7]
-
Prolonged Exposure to Strong Acid: While less rapid than base-catalyzed hydrolysis, extended contact with strong acids during workup can also lead to ester cleavage.
-
Use a Weak Base for Neutralization: For quenching acidic reactions, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). Add it slowly and with cooling to control any gas evolution.
-
Keep it Cold: Perform all aqueous washes with ice-cold solutions. The rate of hydrolysis decreases significantly at lower temperatures.[6]
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after extraction.
-
Thorough Drying: Ensure your organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal to eliminate any residual water.
Troubleshooting Hydrolysis During Workup
Caption: General mechanism for N-demethylation using a chloroformate reagent.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
A1: The ester is most stable at a neutral to slightly acidic pH, typically between 4 and 6. Both strongly acidic and, especially, strongly basic conditions will accelerate hydrolysis of the ester group. [6] Q2: Can this compound undergo a Dieckmann condensation?
A2: In principle, if there is a suitable ester group elsewhere on the molecule, an intramolecular Dieckmann condensation is possible. [8][9]However, with this compound itself, this is not a concern as there is only one ester functionality.
Q3: Is the piperidine ring itself susceptible to degradation?
A3: Yes, under strongly oxidative conditions, the piperidine ring can be degraded. The tertiary amine can be oxidized to an N-oxide, or more aggressive oxidation can lead to ring-opening to form amino acids or diacids. [10][11][12] Q4: How should I store this compound?
A4: It should be stored in a tightly sealed container in a cool, dry place. To prevent gradual hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., in a desiccator or under argon/nitrogen) is recommended for long-term stability.
Summary of Stability and Recommended Conditions
| Potential Issue | Cause | Key Conditions to Avoid | Recommended Solutions |
| Epimerization | Abstraction of the acidic α-proton at C2. [1][2] | Strong bases, elevated temperatures, prolonged activation times. [1][4] | Use lowest possible temperature (-78 °C), milder bases, and in situ activation methods. |
| Ester Hydrolysis | Cleavage of the ester bond by water, catalyzed by acid or base. [5] | Strong aqueous acids or bases (especially NaOH, KOH), prolonged aqueous workups. [7] | Use cold, saturated NaHCO₃ for neutralization; keep workup temperatures low; minimize contact time with aqueous layers. [5][6] |
| N-Demethylation | Cleavage of the N-methyl bond. | Reagents like chloroformates, cyanogen bromide, and some strong oxidants. [13][14] | Avoid incompatible reagents; consider an N-protecting group strategy (Boc, Cbz) or late-stage N-methylation. |
| Ring Degradation | Oxidation of the tertiary amine or the ring itself. | Strong oxidizing agents (e.g., KMnO₄, H₂O₂). [12] | Use mild reaction conditions and avoid unnecessarily harsh oxidants. |
References
- Bhattacharyya, S. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]
- Al-Hadiya, B., & El-Sherbeny, M. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 25(21), 5029. [Link]
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187-3193. [Link]
- Zhang, W., & Chen, J. (2018). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes. Dalton Transactions, 47(3), 765-775. [Link]
- McMahon, R. E. (1982). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry, 25(12), 1472-1476. [Link]
- Marson, C. M., et al. (2016). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 14(4), 1335-1346. [Link]
- Al-Shorbagy, A. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.* [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Peptide Science, Chapter 3:Unit 3.1.[Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
- Wiley-VCH. (2009). Protection Reactions. In Chemical Synthesis: Gnosis to Prognosis. [Link]
- ScienceMadness. (2016). Difficult hydrolysis of an hindered ester. ScienceMadness Discussion Board.[Link]
- Imperiali, B., & O'Connor, S. E. (1999). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 121(37), 8683-8691. [Link]
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]
- Soderberg, T. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts.[Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Marson, C. M., et al. (2016). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Organic & Biomolecular Chemistry, 14(4), 1335-1346.* [Link]
- Abdul-Aziz, A., & Mohd, N. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]
- Kirby, A. J., & Williams, A. (1965). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[Link]
- Semantic Scholar. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar.[Link]
- Mohd, N., & Abdul-Aziz, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.* [Link]
- Adibah, A. B., & Azzreena, M. A. (2019). Toxicity effects of piperidine alkaloids. Journal of Applied Pharmaceutical Science, 9(11), 123-129. [Link]
- Aurelio, L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Arkivoc, 2008(11), 13-24. [Link]
- Won, D., & Kim, D. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.[Link]
- Bakulina, O., & Dar'in, D. (2022).
- PubChem. (n.d.).
- Aurelio, L., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5843-5845. [Link]
- Huang, X., et al. (2022). Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids.
- Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 144-148. [Link]
- Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9043-9046. [Link]
- PubChem. (n.d.). Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)
- Gąsowska, J., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(23), 9679-9683. [Link]
- Long, B., et al. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 13(1), 1-8. [Link]
- Google Patents. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (U.S.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.[Link]
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Technical Support Center: Optimizing N-Methylation of Piperidine Esters
Introduction
The N-methylpiperidine motif is a crucial structural component in a vast array of pharmaceutical agents, influencing properties like potency, selectivity, and pharmacokinetic profiles.[1][2] Consequently, the efficient and clean N-methylation of piperidine ester precursors is a frequent and critical operation for researchers in drug development. However, this seemingly straightforward transformation is often plagued by challenges such as low conversion, over-alkylation, and unintended hydrolysis of the ester functionality. This guide provides a comprehensive, experience-driven resource to troubleshoot and optimize these reactions, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for the N-methylation of a secondary piperidine ester?
There are two primary, highly reliable methods for this transformation:
-
Reductive Amination (Eschweiler-Clarke Reaction): This is often the method of choice. It involves treating the secondary amine with formaldehyde and a reducing agent, typically formic acid.[3][4][5] The key advantages are the use of inexpensive reagents and, critically, the impossibility of forming quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion.[3][5][6]
-
Direct Alkylation with a Methylating Agent: This classic SN2 approach uses an electrophilic methyl source, such as methyl iodide (MeI) or dimethyl sulfate (DMS), in the presence of a base.[1] While effective, this method requires careful control to prevent the primary side reaction: over-methylation to form the quaternary ammonium salt.[1][7]
Q2: How do I choose the best methylating agent for my piperidine ester?
The choice depends on the substrate's sensitivity and the desired reaction conditions.
-
For Robust Substrates: The Eschweiler-Clarke conditions (formaldehyde/formic acid) are highly effective and economical.[3][4] They are ideal when the ester can tolerate heating in an acidic medium.
-
For Acid-Sensitive Substrates: If your molecule contains acid-labile groups (e.g., Boc, acetals), direct alkylation with methyl iodide (MeI) and a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is preferable.[8]
-
Alternative Reagents: Dimethyl sulfate (DMS) is a potent methylating agent but is highly toxic and should be handled with extreme caution.[9][10] Methyl triflate (MeOTf) is even more reactive and can be useful for sterically hindered amines but is also more expensive.
Troubleshooting Guide: A Problem-Solution Approach
Problem 1: Low or No Conversion to the N-Methylated Product
Q: I've run my reaction overnight, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue stemming from several potential root causes. Let's break them down by reaction type.
For Eschweiler-Clarke Reactions:
-
Insufficient Heat: This reaction often requires elevated temperatures (typically 80-100 °C) to proceed efficiently.[3][6][11] Ensure your reaction is heated adequately to drive the formation of the iminium ion and the subsequent hydride reduction.
-
Reagent Stoichiometry and Quality: Both formaldehyde and formic acid should be used in excess.[3][6] A typical ratio is 1 equivalent of amine to 1.1-1.5 equivalents of formaldehyde and 1.5-2.0 equivalents of formic acid.[3] Use a fresh, high-quality source of aqueous formaldehyde (37% solution is standard).
-
Incorrect pH: While it's a formic acid medium, the reaction relies on the amine's nucleophilicity. If the medium is too acidic, the piperidine nitrogen will be fully protonated and non-nucleophilic. The formic acid itself serves as the acidic catalyst and hydride source.[1][4]
For Direct Alkylation (e.g., with Methyl Iodide):
-
Inactive Base: The base is critical for scavenging the proton produced during the reaction, regenerating the free, nucleophilic amine. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and anhydrous. For hindered organic bases like DIPEA, ensure it is pure and not degraded.
-
Poor Solubility: If the piperidine ester salt (e.g., hydrochloride) is used as the starting material, it may not be sufficiently soluble in common solvents like acetonitrile (MeCN) or DMF for the base to effectively neutralize it.[12] Consider starting with the free base or adding an extra equivalent of base.
-
Steric Hindrance: If the piperidine ring or the ester group is particularly bulky, the approach of the methylating agent can be impeded.[12] In such cases, switching to a more potent methylating agent like methyl triflate or increasing the reaction temperature may be necessary.
Problem 2: Significant Formation of Quaternary Ammonium Salt
Q: My direct alkylation reaction worked, but I have a large amount of a highly polar, water-soluble byproduct that I believe is the quaternary ammonium salt. How can I avoid this?
A: This is the most common side reaction in direct alkylations. The desired N-methylated tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second methylation.[7]
-
Control Stoichiometry: The most critical factor is the amount of methylating agent. Use no more than 1.05-1.1 equivalents of the methylating agent (e.g., MeI).[8] An excess significantly increases the rate of quaternization.[7]
-
Slow Addition: Instead of adding the methylating agent all at once, add it dropwise over several hours using a syringe pump.[7][8] This maintains a low instantaneous concentration of the alkylating agent, favoring methylation of the more abundant secondary amine over the newly formed tertiary amine.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow the rate of the second methylation more than the first, improving selectivity.
-
Switch to Reductive Amination: The simplest solution is often to switch to the Eschweiler-Clarke reaction, which mechanistically cannot form the quaternary salt.[5][6]
Problem 3: My Ester Group is Being Hydrolyzed
Q: During workup or the reaction itself, I'm losing my methyl/ethyl ester and forming the corresponding carboxylic acid. How can I protect the ester?
A: Ester hydrolysis is a risk, especially under harsh pH conditions.[13][14]
-
Acid-Catalyzed Hydrolysis (Eschweiler-Clarke): While formic acid is used, the presence of water (from the aqueous formaldehyde) and prolonged heating can cause some ester hydrolysis.[15] To minimize this, use the minimum necessary reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Base-Catalyzed Hydrolysis (Saponification): This is a major risk during direct alkylation if strong, aqueous bases like NaOH or KOH are used, especially with heating.[13][14]
-
Solution: Use non-nucleophilic organic bases (DIPEA) or milder, non-aqueous inorganic bases (anhydrous K₂CO₃).
-
Workup: During the aqueous workup, avoid strongly basic conditions. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid, rather than stronger bases.[12] Keep the workup temperature low (e.g., using an ice bath).
-
Problem 4: Purification is Difficult
Q: I have a complex mixture of starting material, product, and byproducts. How can I effectively purify my N-methylated piperidine ester?
A: A well-planned purification strategy is key.
-
Aqueous Workup: A standard liquid-liquid extraction is the first step.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a mild base (saturated NaHCO₃ solution) to remove acidic components (like excess formic acid or HI/H₂SO₄ salts).
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[3]
-
-
Separating Quaternary Salts: If a quaternary salt has formed, it is typically highly soluble in water. During the extraction, it will remain in the aqueous layer, effectively separating it from your desired product in the organic layer.
-
Column Chromatography: Flash column chromatography on silica gel is almost always necessary to achieve high purity.
-
Solvent System: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the basic amine product from streaking on the acidic silica gel, leading to better separation.
-
Data & Protocols
Table 1: Comparison of Common N-Methylation Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | 80-100 °C, 4-18h[3] | Inexpensive, high-yielding, no quaternization [5][6] | Requires heat, acidic conditions can cause ester hydrolysis or degrade sensitive substrates.[13] |
| Direct Alkylation | Methyl Iodide, K₂CO₃/DIPEA | 0 °C to RT, MeCN or DMF[8] | Mild conditions, suitable for acid-sensitive substrates. | Risk of over-methylation [1][7], MeI is toxic. |
| Direct Alkylation | Dimethyl Sulfate, K₂CO₃ | RT to 60 °C, Acetone or DMF[9] | Highly reactive methylating agent. | Highly toxic and carcinogenic [9][10], risk of over-methylation. |
Detailed Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
-
Description: This protocol describes the methylation of a generic piperidine-4-carboxylate ester.
-
Procedure:
-
To a round-bottom flask charged with the piperidine ester (1.0 eq), add formic acid (98%, 1.8 eq).
-
Add aqueous formaldehyde (37% w/w, 1.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80-90 °C for 16 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and carefully basify to pH ~9-10 with a cold 2M NaOH solution or solid Na₂CO₃.
-
Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.[3]
-
Protocol 2: N-Methylation using Methyl Iodide and K₂CO₃
-
Description: A mild protocol suitable for substrates that may be sensitive to acidic conditions.
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the piperidine ester (1.0 eq), anhydrous acetonitrile (MeCN) or DMF, and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the suspension vigorously for 15 minutes.
-
Add methyl iodide (MeI, 1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/LC-MS.
-
Once complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
-
Visualizations
Reaction Scheme and Common Pitfalls
Caption: Comparison of Eschweiler-Clarke and Direct Alkylation pathways.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing low reaction conversion.
References
- Eschweiler-Clarke Reaction. NROChemistry. [Link]
- Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
- Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
- Da-Wei, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(22), 7545. [Link]
- Eschweiler–Clarke reaction. Wikipedia. [Link]
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. Organic Chemistry Portal. [Link]
- Procedure for N-alkylation of Piperidine?
- Eschweiler-Clarke for Ethyl or Propyl groups. Sciencemadness Discussion Board. [Link]
- N-methylpiperidine Definition. Fiveable. [Link]
- Ester hydrolysis. Wikipedia. [Link]
- Af Trampe, F., et al. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Methyl Esters. Organic Chemistry Portal. [Link]
- Dunbar, C. R., & West, F. G. (2020). Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry, 98(8), 425-434. [Link]
- Al-Zoubi, R. M., & Al-Jaber, H. I. (2009). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC, 2009(11), 266-276. [Link]
- Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.
- D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C] pyridine. Xenobiotica, 10(2), 151-157. [Link]
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
- Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- hydrolysis of esters. Chemguide. [Link]
- Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]
- Jida, M., et al. (2019). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d) piperidines. Chemistry–A European Journal, 25(1), 113-117. [Link]
- The proposed mechanism for the preparation of N-methyl imines in the presence of TMDP.
- Synthetic method of N-methylpiperidine.
- Quaternary Ammonium Salts: Hofmann Elimin
- Methylation of NH2 Troubleshooting? Reddit. [Link]
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form.
- Crooks, P. A., et al. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Biochemical pharmacology, 37(9), 1673-1677. [Link]
- Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- What are the best methods for Piperidine purification alternatives to distillation?
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
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Technical Support Center: Scaling Up the Synthesis of Ethyl 1-Methylpiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 1-methylpiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the scale-up of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your synthesis is efficient, high-yielding, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The synthesis of this compound typically starts from its secondary amine precursor, ethyl pipecolinate (ethyl piperidine-2-carboxylate). The most prevalent and scalable methods for the crucial N-methylation step are:
-
Eschweiler-Clarke Reaction: This is a classic and highly reliable method for the methylation of primary and secondary amines.[1][2][3] It utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage of this reaction is that it inherently prevents over-methylation to the quaternary ammonium salt, a common side reaction with other methylating agents.[1][4][5] The reaction is driven forward by the formation of carbon dioxide gas, making it irreversible.[1]
-
Reductive Amination: This is another widely used method that involves reacting the secondary amine with formaldehyde (or a formaldehyde equivalent) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.[6][7] This method offers good control and is often used in pharmaceutical synthesis.[8]
-
Direct Alkylation: While seemingly straightforward, using methylating agents like methyl iodide or dimethyl sulfate can be problematic. These reagents are highly reactive and often lead to the formation of the undesired quaternary ammonium salt as a significant byproduct.[6] Therefore, this method is generally less favored for scale-up unless reaction conditions are meticulously controlled.
Q2: I'm observing a significant amount of unreacted ethyl pipecolinate. What are the likely causes and how can I improve the conversion?
Incomplete conversion is a common issue when scaling up. Here are the primary factors to investigate:
-
Insufficient Reagents: In the Eschweiler-Clarke reaction, both formaldehyde and formic acid are typically used in excess.[1] Ensure that the molar equivalents of both reagents are adequate for the scale of your reaction. A common starting point is to use at least 2-3 equivalents of each.
-
Reaction Temperature and Time: The Eschweiler-Clarke reaction is generally performed at elevated temperatures, often near the boiling point of the aqueous solution.[1] Insufficient heating can lead to sluggish reaction rates. For reductive amination, the optimal temperature will depend on the specific reducing agent used. Monitor the reaction progress by a suitable analytical method (TLC, GC, or LC-MS) to determine the appropriate reaction time.
-
Purity of Starting Material: Ensure your ethyl pipecolinate is free from impurities that could interfere with the reaction. Acidic or basic impurities can neutralize the reagents or catalyze side reactions.
Q3: How can I minimize the formation of byproducts during the synthesis?
The primary byproduct of concern is the quaternary ammonium salt, especially when using direct alkylation methods.
-
Method Selection: As mentioned, the Eschweiler-Clarke reaction is an excellent choice to avoid quaternization because the reaction mechanism does not allow for the formation of the quaternary salt.[1][4][5]
-
Stoichiometry Control: In reductive amination, carefully controlling the stoichiometry of the formaldehyde and the reducing agent is crucial.[6] Using a large excess of the methylating source can increase the likelihood of over-methylation.
-
Choice of Methylating Agent: If direct alkylation is necessary, consider using a milder methylating agent, such as dimethyl carbonate, which has been shown to reduce the risk of over-alkylation.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Difficulty in isolating the product from the reaction mixture.
Scenario: After an aqueous workup of the Eschweiler-Clarke reaction, you are experiencing low yields or difficulty in extracting the product into the organic phase.
Root Cause Analysis and Solutions:
-
Incorrect pH during workup: this compound is a tertiary amine and will be protonated and water-soluble under acidic conditions. During the workup, it is critical to basify the aqueous layer to a pH of 9-11 with a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the product and allow for its extraction into an organic solvent like dichloromethane or ethyl acetate.
-
Emulsion formation: The presence of salts and other reaction components can sometimes lead to the formation of emulsions during extraction, making phase separation difficult. To break emulsions, you can try adding brine (a saturated aqueous solution of NaCl) or filtering the mixture through a pad of Celite.
-
Product volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if residual heat is applied. It is advisable to remove the solvent at a moderate temperature.
Problem 2: The final product is contaminated with a persistent impurity.
Scenario: Your purified this compound shows a persistent impurity by GC-MS or NMR analysis.
Root Cause Analysis and Solutions:
-
Starting material impurity: The impurity may be carried over from the starting ethyl pipecolinate. Always check the purity of your starting materials before beginning the synthesis.
-
Side-products from the reaction: Depending on the reaction conditions, various side reactions can occur. For instance, in the Eschweiler-Clarke reaction, if the temperature is too high for an extended period, decomposition might occur.
-
Inefficient purification: Simple extraction may not be sufficient to remove all impurities. Consider the following purification techniques:
-
Distillation: Given that this compound is a liquid, vacuum distillation can be a highly effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the product from streaking on the acidic silica) can be employed.
-
Problem 3: Inconsistent yields upon scale-up.
Scenario: A reaction that worked well on a 1-gram scale is giving significantly lower and more variable yields at a 100-gram scale.
Root Cause Analysis and Solutions:
-
Heat Transfer Issues: Larger scale reactions have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized "hot spots" or areas where the reaction is not reaching the optimal temperature, leading to incomplete reactions or side product formation. Ensure efficient stirring and use a reactor with appropriate heating and cooling capabilities.
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, which can promote side reactions. Use an overhead stirrer for larger scale reactions to ensure the reaction mixture is homogeneous.
-
Reagent Addition Rate: The rate of addition of reagents can become more critical on a larger scale. A slow and controlled addition of one reagent to the other can help to manage any exotherms and prevent the buildup of reactive intermediates.
Experimental Protocols
Protocol 1: Eschweiler-Clarke Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethyl pipecolinate
-
Formaldehyde (37% in H₂O)
-
Formic acid (88-98%)
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl pipecolinate.
-
Add formic acid (2.5 equivalents) to the flask.
-
Slowly add formaldehyde solution (2.5 equivalents) to the reaction mixture. Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH 9-11 with a concentrated solution of sodium hydroxide. Caution: This will be exothermic and will release CO₂.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
| Parameter | Eschweiler-Clarke | Reductive Amination (NaBH(OAc)₃) | Direct Alkylation (MeI) |
| Typical Yield | Good to Excellent | Good to Excellent | Variable, often lower |
| Key Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaBH(OAc)₃ | Methyl Iodide, Base |
| Scalability | Excellent | Good | Poor to Moderate |
| Byproduct Risk | Low (no quaternization) | Moderate (potential for over-methylation) | High (quaternization is common) |
| Safety Considerations | Corrosive acid, exothermic | Flammable and toxic reagents | Toxic and volatile alkylating agent |
Visualizations
Eschweiler-Clarke Reaction Workflow
Caption: Workflow for the Eschweiler-Clarke synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (2025). Technical Support Center: N-Methylation of Secondary Amines.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- PubMed Central. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- YouTube. (2025). Eschweiler-Clarke reaction.
- Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.
- ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Removal of impurities from ethyl 1-methylpiperidine-2-carboxylate
Introduction
Welcome to the technical support guide for the purification of ethyl 1-methylpiperidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide provides in-depth, field-tested solutions to common purification challenges, presented in a practical question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Identifying and Understanding Impurities
Question 1: What are the most common impurities I should expect in a crude sample of this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent laboratory-scale synthesis involves the N-methylation of ethyl pipecolinate (ethyl piperidine-2-carboxylate). Therefore, impurities typically fall into several predictable categories:
-
Unreacted Starting Materials: The most common impurity is residual ethyl pipecolinate, the precursor amine.[1][2][3]
-
Reagent-Derived Impurities: Depending on the methylation method used:
-
Reductive Amination (Eschweiler-Clarke): Residual formaldehyde or formic acid.
-
Direct Alkylation: Byproducts from methylating agents like dimethyl sulfate or methyl iodide.
-
-
Process-Related Side Products:
-
Over-methylation: Formation of a quaternary ammonium salt, which is non-volatile and highly polar.
-
Hydrolysis: Presence of moisture or acidic/basic conditions during workup can lead to the hydrolysis of the ethyl ester to form 1-methylpiperidine-2-carboxylic acid.[4][5] This impurity is acidic and highly polar.
-
Enantiomeric/Diastereomeric Impurities: If a specific stereoisomer is being synthesized, racemization or epimerization at the C2 position can occur under harsh conditions, leading to diastereomeric impurities.[6]
-
Question 2: My crude product is a dark yellow or brown color. What causes this and how can I fix it?
Discoloration often arises from high-temperature reactions, extended reaction times, or the presence of certain reagents that form colored byproducts. These are typically high-molecular-weight, polar impurities.
Solution: A simple and effective method for decolorization is treatment with activated carbon.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount of activated carbon (typically 1-2% w/w).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Rinse the Celite® pad with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
Caution: Activated carbon can adsorb some of your product, leading to a slight loss of yield. Use the minimum amount necessary to achieve decolorization.
Section 2: Purification Methodologies & Troubleshooting
This workflow provides a general strategy for purifying this compound.
Question 3: My main impurity is unreacted ethyl pipecolinate. What is the most efficient removal method?
Ethyl pipecolinate has a boiling point that is reasonably close to the product, but separable by fractional distillation.
-
Ethyl pipecolinate: bp ~79-81 °C at 12 mmHg.
-
Ethyl 1-methylpiperidine-3-carboxylate (Isomer Reference): bp 88-89 °C at 11 mmHg. The 2-carboxylate isomer will have a similar boiling point.
Recommendation: Fractional vacuum distillation is the preferred method for large quantities (>5 g). For smaller scales or for researchers without access to a fractional distillation setup, flash column chromatography is highly effective.
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column (e.g., Vigreux) of at least 20 cm length. Ensure all glass joints are properly sealed with vacuum grease. Use a dry ice/acetone or liquid nitrogen cold trap to protect the vacuum pump.
-
Distillation: Heat the flask gently using an oil bath.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will be enriched in any low-boiling solvents or impurities.
-
Intermediate Fraction: A mixture of starting material and product may co-distill.
-
Product Fraction: Collect the fraction boiling at a stable temperature corresponding to your product.
-
High-Boiling Residue: Leave the high-boiling impurities (like quaternary salts or decomposition products) in the distillation flask.
-
-
Validation: Analyze all fractions by GC-MS or ¹H NMR to confirm separation efficiency and product purity.
Question 4: I'm performing flash column chromatography, but my product is streaking badly. How can I get sharp bands?
This is a classic problem when purifying amines on silica gel. Silica gel is acidic (due to silanol groups, Si-OH) and interacts strongly with the basic nitrogen of your piperidine product via acid-base interactions. This causes significant tailing or streaking.
Solution: Add a basic modifier to your eluent system.
-
Recommended Eluent System: Start with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hex). To this mobile phase, add 0.5-1% triethylamine (TEA) or ammonia (e.g., by using a solvent saturated with NH₃).
-
Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica. This effectively "masks" the acidic nature of the stationary phase, allowing your product to elute symmetrically and form sharp bands.
Question 5: How do I remove the acidic hydrolysis byproduct, 1-methylpiperidine-2-carboxylic acid?
This non-volatile, highly polar impurity is best removed using a liquid-liquid extraction technique based on its acidic nature.
Recommendation: An acid-base extraction is the ideal method. It separates basic compounds (your product) from acidic and neutral impurities.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (2 x 10 mL).
-
Scientific Rationale: Your basic product (amine) will be protonated to form the hydrochloride salt (R₃N + HCl → R₃NH⁺Cl⁻), which is soluble in the aqueous layer. The acidic impurity (carboxylic acid) and any neutral impurities will remain in the organic layer.
-
-
Layer Separation: Combine the aqueous (acidic) layers. Discard the organic layer containing the impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10.
-
Scientific Rationale: This deprotonates your product's ammonium salt back to the free amine (R₃NH⁺Cl⁻ + NaOH → R₃N + H₂O + NaCl), which is now insoluble in water.
-
-
Re-extraction: Extract the free amine back into an organic solvent (DCM or EtOAc) (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Section 3: Purity Analysis
Question 6: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is essential for a comprehensive purity assessment.
| Analytical Technique | Purpose | Key Observations |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Check for the absence of signals from ethyl pipecolinate (N-H proton). Integrate the N-methyl singlet against other protons to confirm structure. |
| GC-MS | Purity assessment and identification of volatile impurities. | Provides a purity percentage (area %) and the mass-to-charge ratio (m/z) of the main peak and any impurities, confirming their identity. |
| HPLC | Quantitative purity analysis for non-volatile impurities. | Essential for high-purity requirements (>99.5%). Use a suitable column (e.g., C18) and mobile phase.[7] |
| FT-IR | Functional group confirmation. | Look for the characteristic ester carbonyl (C=O) stretch (~1730 cm⁻¹) and the absence of an N-H stretch (from starting material) around 3300 cm⁻¹.[8] |
References
- ChemBK. (2024). This compound.
- Henkel, J. G., & Schneider, F. (1984). U.S. Patent No. 4,435,572. U.S. Patent and Trademark Office.
- Gao, Y., et al. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
- Wang, Y., et al. (2018). CN Patent No. 108047125A. Google Patents.
- Sterling Drug Inc. (1996). DE Patent No. 69628540T2. Google Patents.
- National Institute of Standards and Technology. 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook.
- National Institute of Standards and Technology. 1-Methylpiperidine-3-carboxylic acid ethyl ester IR Spectrum. NIST Chemistry WebBook.
- Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil.
- Clark, J. (2015). Hydrolysis of Esters. Chemguide.
- National Institute of Standards and Technology. Ethyl pipecolinate Mass Spectrum. NIST Chemistry WebBook.
- National Institute of Standards and Technology. Ethyl pipecolinate IR Spectrum. NIST Chemistry WebBook.
Sources
- 1. Ethyl pipecolinate CAS#: 15862-72-3 [chemicalbook.com]
- 2. Ethyl pipecolinate [webbook.nist.gov]
- 3. Ethyl pipecolinate [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
Characterization challenges of ethyl 1-methylpiperidine-2-carboxylate
Introduction
Welcome to the technical support guide for ethyl 1-methylpiperidine-2-carboxylate (EMPC). This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. EMPC, a substituted pipecolic acid ester, presents unique characterization challenges due to its structural features, including a chiral center, conformational flexibility, and potential instability. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these complexities in your experiments.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for structural elucidation, but the spectra of EMPC can be deceptively complex. The following Q&A addresses common issues.
Q1: Why do the proton (¹H) NMR signals for the piperidine ring appear broad or as complex, overlapping multiplets at room temperature?
This is the most common challenge and stems from the conformational dynamics of the N-methylpiperidine ring. The ring exists in a rapid equilibrium between two primary chair conformations, which interconvert via ring inversion. Furthermore, the N-methyl group itself can exist in either an axial or equatorial position relative to the ring.[1][2]
-
Causality: At room temperature, the rate of this conformational exchange is often on the same timescale as the NMR experiment. This intermediate exchange rate leads to coalescence, a phenomenon where distinct signals for each conformer begin to merge, resulting in significant peak broadening. The equatorial conformer of the N-methyl group is generally more stable.[1][2]
Q2: How can I resolve the broad NMR signals to get a clearer spectrum for structural confirmation?
The solution is to control the conformational exchange rate using Variable Temperature (VT) NMR spectroscopy.
-
Expert Insight: By changing the sample temperature, you can shift the equilibrium or alter the rate of interconversion.
-
Low Temperature VT-NMR: Cooling the sample (e.g., to -40 °C or lower) slows the conformational exchange. If slowed sufficiently, you will "freeze out" the individual conformers on the NMR timescale. Instead of broad peaks, you should see two distinct sets of sharp signals, one for each major conformer. The ratio of the integrated signals will correspond to the equilibrium population of the conformers.
-
High Temperature VT-NMR: Heating the sample (e.g., to 80 °C or higher) accelerates the exchange. If the exchange becomes fast enough, the NMR spectrometer will detect only a time-averaged structure. This results in a single set of sharp, well-defined peaks, simplifying the spectrum for initial assignment.
-
Workflow: Troubleshooting Ambiguous NMR Spectra
Sources
Technical Support Center: Enhancing the Stability of Piperidine-Based Compounds
Welcome to the Technical Support Center for piperidine-based compounds. The piperidine motif is a cornerstone in modern drug discovery and organic synthesis, celebrated for its prevalence in FDA-approved pharmaceuticals and its versatile role as a synthetic scaffold.[1][2] However, the inherent reactivity of the piperidine ring, particularly the nitrogen atom, presents unique stability challenges during storage and experimentation.[3]
This guide provides in-depth, experience-driven answers to common stability questions, troubleshooting advice for unexpected results, and validated protocols to help you ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) on Piperidine Stability
This section addresses the most common issues encountered by researchers working with piperidine-containing molecules.
General Stability & Degradation
Question: My piperidine-based compound is showing a new, unexpected peak in my HPLC analysis after a few weeks of storage. What could be happening?
Answer: The appearance of a new peak strongly suggests degradation. The piperidine ring, a cyclic secondary or tertiary amine, is susceptible to several degradation pathways. The most probable causes are oxidation, hydrolysis, or photodegradation.[3][4]
-
Oxidation: The tertiary amine of the piperidine ring is particularly vulnerable to oxidation, which can lead to the formation of N-oxides or even ring-opening products.[4][5] This can be initiated by atmospheric oxygen, especially over extended periods, or catalyzed by trace metal impurities.[3]
-
Hydrolysis: While generally stable, long-term exposure to moisture can lead to hydrolysis, especially if the compound has other susceptible functional groups or if storage conditions fluctuate, leading to condensation.[3]
-
Photodegradation: Many organic molecules, including some piperidine derivatives, are photosensitive.[6] Exposure to light, particularly UV light, can provide the energy needed to initiate degradation, often through radical mechanisms.[4]
To diagnose the issue, you should immediately perform a forced degradation study (see Protocol 1) to intentionally replicate and identify the degradation product under controlled stress conditions (oxidative, hydrolytic, photolytic, thermal).[7][8]
Question: What are the most common degradation pathways for piperidine-based compounds?
Answer: The degradation of piperidine derivatives is primarily dictated by the chemistry of the amine and adjacent carbons. Key pathways include:
-
Oxidation of the Nitrogen: The lone pair of electrons on the nitrogen atom makes it a prime target for oxidizing agents, including air, leading to the formation of stable N-oxides.[4][5]
-
Oxidation of α-Carbons: The C-H bonds on the carbons adjacent to the nitrogen (α-carbons) can also be oxidized, which may lead to the formation of iminium ions. These are highly reactive intermediates that can be trapped by nucleophiles or lead to ring-opening.[9]
-
N-Dealkylation: For N-substituted piperidines, cleavage of the bond between the nitrogen and its substituent can occur, particularly under oxidative or certain metabolic conditions.
-
Hydrolysis: In acidic or basic aqueous solutions, compounds can undergo hydrolysis. The rate and mechanism are highly dependent on the compound's overall structure and the pH of the solution.[10][11] For instance, protonated piperidine molecules can be catalyzed by hydrogen ions in acidic environments.[10]
-
Photolysis: Exposure to UV or even visible light can lead to the formation of radical species, initiating a cascade of degradation reactions.[4] This is especially true for compounds with chromophores that absorb light in the relevant spectrum.
The following diagram illustrates a common oxidative pathway leading to an N-oxide, a frequent first step in degradation.
Caption: Hypothetical oxidative degradation of a piperidine compound.
Storage Conditions
Question: What are the ideal storage conditions for a newly synthesized piperidine derivative to ensure its long-term stability?
Answer: Proper storage is the most critical factor in preventing degradation. While specific conditions depend on the compound, a general, robust strategy is as follows:
-
Temperature: For many piperidine compounds, refrigerated storage at 2-8°C is recommended to slow down potential chemical reactions.[6] For highly sensitive compounds, storage at -20°C or even -80°C may be necessary. However, be aware that extremely low temperatures can sometimes cause compounds to crystallize or precipitate from solution, which can affect handling.[6]
-
Atmosphere: To prevent oxidation, store the compound under an inert atmosphere like argon or nitrogen.[12] This is especially critical for compounds that are known to be air-sensitive.
-
Light: Always protect piperidine compounds from light by using amber vials or storing them in a dark place.[3][6] Aluminum foil can be wrapped around clear containers for extra protection.
-
Moisture: Store compounds in a dry environment. Tightly sealed containers are essential.[3][6] For solid compounds, storing them in a desiccator can help prevent hydrolysis by absorbing ambient moisture.[6]
Table 1: Recommended General Storage Conditions
| Condition | Solid Compound Storage | Solution Storage (e.g., in DMSO) | Rationale |
| Temperature | 2-8°C or -20°C | -20°C or -80°C | Reduces kinetic energy, slowing degradation rates.[3] |
| Atmosphere | Inert gas (Ar, N₂) overlay | Inert gas (Ar, N₂) overlay | Prevents oxidation of the amine.[12] |
| Light | Amber vials, stored in dark | Amber vials, stored in dark | Prevents photolytic degradation.[4] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap | Prevents ingress of moisture and air.[6] |
| Humidity | Store in a desiccator | N/A | Minimizes water availability for hydrolysis.[6] |
Question: I stored my compound as a DMSO stock solution at -20°C, but it precipitated. What should I do?
Answer: This is a common issue related to solubility, not necessarily stability. The solubility of many compounds decreases at lower temperatures. If the compound's stability permits, storing the DMSO stock at room temperature or 4°C can prevent precipitation.[13] Alternatively, preparing a less concentrated stock solution may keep the compound dissolved at -20°C.[13] Before use, always ensure the solution is fully thawed and vortexed to re-dissolve any precipitate. If precipitation persists upon dilution into aqueous buffers, consider using a co-solvent or a stepwise dilution strategy.[13]
Formulation & pH Effects
Question: How does pH affect the stability of my piperidine-containing compound in aqueous solutions?
Answer: The pH of a solution can dramatically influence the stability of piperidine derivatives. The piperidine nitrogen is basic (pKa ~11.2), meaning it will be protonated (R-Pip-H⁺) in acidic to neutral solutions.[13]
-
Acidic Conditions (pH < 7): In acidic environments, the protonated form is dominant. This form can be susceptible to acid-catalyzed hydrolysis.[10] The rate of degradation often increases at lower pH values.[10][11]
-
Neutral to Basic Conditions (pH > 7): In neutral to basic solutions, the unprotonated, free base form is more prevalent. This form is more susceptible to oxidation because the lone pair of electrons on the nitrogen is readily available.[3]
Therefore, there is often a pH "sweet spot" where the compound exhibits maximum stability, balancing the risks of acid-catalyzed hydrolysis and base-catalyzed oxidation. For daunorubicin, a compound with a piperidine derivative, the greatest stability was found in the pH range of 4-6.[10] It is crucial to determine this optimal pH range for your specific compound through a pH-stability profile study.
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Unexpected Degradation
This guide provides a logical workflow for identifying the root cause of unexpected compound instability.
Caption: Workflow for troubleshooting piperidine compound instability.
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is essential for understanding a compound's intrinsic stability and identifying potential degradation products, as mandated by ICH guidelines for pharmaceutical development.[7][8][14] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[7]
Objective: To intentionally degrade the piperidine-based compound under various stress conditions to identify degradation pathways and products.
Materials:
-
Piperidine-based compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (LC-MS)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, prepare a sample and a corresponding blank (stress agent without the compound).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[4]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.[4][14] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control (T=0) sample, using a validated, stability-indicating HPLC or LC-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Monitor for the decrease in the peak area of the parent compound.
-
Identify and quantify any new peaks that appear, which represent degradation products. Use LC-MS to obtain mass information for structural elucidation.
-
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
- Poulis, J. A., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 67(8), 3589–3595.
- Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. The Scientific World Journal, 2014, 853431. [Link]
- Tan, W., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(40), 10477–10492. [Link]
- BIOSYNCE. (2025, August 25).
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
- Plant Care. (2025, December 17). How to Choose Piperidines: A Complete Buyer's Guide.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem Technical Support.
- Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.
- Chemos GmbH&Co.KG.
- ResolveMass Laboratories. (2025, November 5).
- Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.
- Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
- Tan, W., et al. (2013).
- BIOSYNCE. (2025, July 29). Under what conditions does piperidine decompose? Blog.
- Gatiatulin, A. G., et al. (2022).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
- Wikipedia. Piperidine.
- Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]
- FUJIFILM Wako Chemicals.
- Bajaj, S., et al. (2016).
- Singh, R., & Kumar, L. R. (2019). Influence of piperidine ring on stability and reactivity of piperine.
- Kinetic Study of oxidation of 2, 6-Diphenyl-Piperidine-4-one and 3-Methyl 2,6-Diphenyl-Piperidine-4-one by Manganese (IV) Ion. (2018).
- Bajaj, S., et al. (2016).
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
- Desper, J., et al. (2021).
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Validation & Comparative
A Comparative Guide to Piperidine Derivatives in CNS Research: From Foundational Scaffolds to Functional Probes
In the landscape of central nervous system (CNS) drug discovery, the piperidine ring stands as a quintessential "privileged structure."[1] This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates targeting a wide array of neurological and psychiatric disorders.[1][2] Its conformational flexibility and synthetic tractability allow for the precise tuning of pharmacological properties, making it an invaluable scaffold for developing novel CNS therapeutics.[1][3]
This guide provides an in-depth comparison of Ethyl 1-methylpiperidine-2-carboxylate, a foundational building block, with other prominent piperidine derivatives that have carved a niche in CNS research. We will explore their differential engagement with key CNS targets, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperidine scaffold in their quest for novel CNS therapies.
The Significance of the Piperidine Scaffold in CNS Drug Design
The prevalence of the piperidine motif in CNS-active compounds is no coincidence. Its physicochemical properties, including a pKa that ensures significant ionization at physiological pH and a lipophilicity that can be readily modulated, are ideal for achieving blood-brain barrier penetration and effective target engagement.[3] From the potent analgesic morphine to the antipsychotic haloperidol, the piperidine ring has proven its versatility in interacting with a diverse range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[4][5]
This compound: A Versatile Synthetic Intermediate
This compound, while not extensively characterized as a pharmacologically active agent in its own right, serves as a crucial starting material and intermediate in the synthesis of more complex and potent piperidine derivatives.[6] Its structure embodies the core piperidine scaffold with substituents that allow for diverse chemical modifications. The ethyl ester at the 2-position and the methyl group on the nitrogen atom provide synthetic handles for elaboration into a wide array of functionalized piperidines. For instance, this and similar nipecotic acid esters are pivotal in the synthesis of compounds with potential morphine-like analgesic properties.[7][8]
Comparative Analysis of Piperidine Derivatives in CNS Research
The true power of the piperidine scaffold is revealed in the diverse pharmacology of its derivatives. By strategically modifying the substituents on the piperidine ring, medicinal chemists have developed potent and selective ligands for a multitude of CNS targets. Here, we compare several classes of piperidine derivatives that have shown significant promise in CNS research.
Sigma Receptor Modulators
The sigma receptors, particularly the sigma-1 (σ1) subtype, are chaperone proteins involved in regulating several neurotransmitter systems.[9] Ligands targeting these receptors have shown potential in treating pain, neurodegenerative disorders, and addiction.[10][11] The piperidine moiety is a key structural element for high-affinity sigma-1 receptor ligands.[12]
Key Examples:
-
PRE-084: A highly selective σ1 receptor agonist.
-
Haloperidol: A well-known antipsychotic that also exhibits high affinity for σ1 receptors.[13]
-
Novel Piperidine-based σ1 Antagonists: Recent research has focused on developing piperidine and piperazine-based derivatives with potent σ1 antagonist activity for the treatment of neuropathic pain.[10][11]
Table 1: Comparative Binding Affinities of Piperidine Derivatives at Sigma Receptors
| Compound/Derivative Class | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Haloperidol | σ1 Receptor | 2.5 | Antagonist | [13] |
| Compound 1 (piperidine/piperazine-based) | σ1 Receptor | 3.2 | Agonist | [13] |
| Piperidine Derivative 5 | σ1 Receptor | 3.64 | Antagonist | [14] |
| Piperidine Derivative 11 | σ1 Receptor | 4.41 | Antagonist | [9] |
NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in conditions like stroke and neurodegenerative diseases.[15] Piperidine-2-carboxylic acid derivatives have been instrumental in the development of potent and selective NMDA receptor antagonists.[15][16]
Key Examples:
-
CGS-19755 (Selfotel): A competitive NMDA receptor antagonist based on a piperidine-2-carboxylic acid scaffold.[16]
-
LY233053: A potent and selective NMDA antagonist incorporating a tetrazole moiety on the piperidine ring, demonstrating a shorter duration of action which could be beneficial in acute conditions like stroke.[15][16]
-
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid: A piperidine-based NMDA antagonist with demonstrated analgesic activity.[17]
Table 2: Comparative Potency of Piperidine-Based NMDA Receptor Antagonists
| Compound | In Vitro Assay | IC50 / Ki | In Vivo Model | Minimum Effective Dose (MED) | Reference |
| LY233053 | [3H]CGS-19755 Binding | 107 ± 7 nM (IC50) | NMDA-induced convulsions (neonatal rats) | 20 mg/kg ip | [15] |
| LY233053 | Cortical-wedge preparation (vs. NMDA) | 4.2 ± 0.4 µM (IC50) | NMDA-induced lethality (mice) | 5 mg/kg ip | [15] |
| (-)-1 (LY235723) | [3H]CGS 19755 Binding | 67 ± 6 nM (IC50) | NMDA-induced convulsions (neonatal rats) | Not specified | [16] |
| (-)-1 (LY235723) | Cortical slice preparation (vs. NMDA) | 1.9 ± 0.24 µM (IC50) | NMDA-induced lethality (mice) | Not specified | [16] |
| Compound 1 (racemate) | Mouse hot-plate (intrathecal) | ED50 = 0.53 nmol | - | - | [17] |
Dopamine Transporter (DAT) Ligands
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a primary target for psychostimulants like cocaine.[18] The development of potent and selective DAT ligands is a major focus in addiction research. The GBR series of compounds, many of which are piperidine or piperazine derivatives, are well-known high-affinity DAT ligands.[19][20]
Key Examples:
-
GBR 12909: A selective dopamine reuptake inhibitor with a piperazine core, which has been extensively studied as a tool compound.[19]
-
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues: Potent and selective DAT ligands, with some compounds showing higher potency and selectivity than GBR 12909.[18]
-
Hydroxypiperidine analogues of GBR compounds: Introduction of a hydroxyl group into the piperidine ring can lead to compounds with exceptionally high affinity for the DAT.[20]
Table 3: Comparative Binding Affinities of Piperidine Derivatives at the Dopamine Transporter
| Compound | DAT Binding (IC50, nM) | DAT/SERT Selectivity | Reference |
| GBR 12909 | 14 | 6.1 | [18] |
| Compound 9 | 6.6 | 33.8 | [18] |
| Compound 19a | 6.0 | 30.0 | [18] |
| (+)-5 (hydroxypiperidine analogue) | 0.46 | Not specified | [20] |
Muscarinic and Nicotinic Acetylcholine Receptor Modulators
Cholinergic signaling is fundamental to cognitive processes, and both muscarinic and nicotinic acetylcholine receptors are important targets for CNS disorders. Piperidine derivatives have been developed as potent and selective modulators for various subtypes of these receptors.[21][22][23]
Key Examples:
-
Piperidinyl piperidine M2 muscarinic receptor antagonists: These compounds have been optimized for oral efficacy in animal models, highlighting the importance of modulating physicochemical properties for in vivo studies.[21]
-
Methylpiperidinium Iodides: These have been developed as novel antagonists for α7 nicotinic acetylcholine receptors, which are implicated in various physiopathological processes.[22][23]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (source of sigma-1 receptors)
-
(+)-[3H]Pentazocine (radioligand)
-
Haloperidol (non-specific binding control)
-
Test compounds (e.g., piperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, guinea pig brain membranes, and (+)-[3H]Pentazocine to each well.
-
For total binding, add vehicle. For non-specific binding, add a high concentration of haloperidol. For experimental wells, add the test compounds at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 1: Radioligand Binding Assay Workflow
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A Comparative Guide to the Potential Biological Activity of Ethyl 1-Methylpiperidine-2-carboxylate Isomers: An Inferential Analysis
For researchers, scientists, and professionals in drug development, the exploration of chiral molecules is a cornerstone of discovering novel therapeutics. The spatial arrangement of atoms in stereoisomers can lead to vastly different pharmacological profiles. This guide delves into the potential biological activities of the (R) and (S) isomers of ethyl 1-methylpiperidine-2-carboxylate.
The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its chemical stability and ability to be functionalized make it a versatile core for targeting various biological systems. Derivatives of piperidine have shown a broad spectrum of activities, including but not limited to, interactions with nicotinic and muscarinic cholinergic receptors, acetylcholinesterase inhibition, and effects on the central nervous system.[2][3][4]
An Inferential Approach: Learning from Methylphenidate
Given the absence of direct data on this compound isomers, we turn to a well-understood analogue: methylphenidate. This compound shares the core 1-methylpiperidine-2-carboxylate structure, with the key difference being the presence of a phenyl group at the 2-position of the piperidine ring. The pharmacological activities of methylphenidate's isomers are well-documented, providing a valuable framework for our comparison.
Methylphenidate has four stereoisomers due to its two chiral centers. The threo isomers are pharmacologically active, with a significant difference in the activity of the d-threo and l-threo enantiomers. The d-threo-isomer (d-MPH) is the more active enantiomer, primarily acting as a dopamine and norepinephrine reuptake inhibitor.
Mechanism of Action: Stereoselectivity at Monoamine Transporters
The therapeutic effects of d-MPH are attributed to its binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to increased extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission.
The stereoselectivity of this interaction is stark. d-MPH exhibits significantly higher affinity for both DAT and NET compared to l-MPH. This difference in binding affinity translates to a profound difference in their biological effects.
Below is a diagram illustrating the proposed mechanism of action, highlighting the stereoselective binding of the more active isomer to the dopamine transporter.
Figure 1: Proposed stereoselective inhibition of the dopamine transporter.
Hypothesized Biological Activity of this compound Isomers
Based on the structure-activity relationship observed with methylphenidate, we can hypothesize that the (R) and (S) isomers of this compound may also exhibit stereoselective activity as monoamine reuptake inhibitors. The absence of the phenyl group at the 2-position is expected to significantly alter the binding affinity and selectivity profile compared to methylphenidate. It is plausible that one isomer will show a higher affinity for DAT and/or NET than the other.
Proposed Experimental Validation
To test this hypothesis, a series of in vitro assays are recommended. These experiments will allow for a direct comparison of the isomers' binding affinities and functional activities at the key monoamine transporters.
Experimental Workflow
The following diagram outlines the proposed workflow for the biological activity comparison.
Figure 2: Proposed experimental workflow for comparing isomer activity.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of each isomer for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
(R)- and (S)-ethyl 1-methylpiperidine-2-carboxylate isomers.
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the (R) and (S) isomers.
-
In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or a non-specific inhibitor (for non-specific binding).
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each isomer.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
-
2. In Vitro Transporter Uptake/Inhibition Assays
-
Objective: To measure the functional potency (IC50) of each isomer in inhibiting the uptake of neurotransmitters by their respective transporters.
-
Materials:
-
Cells stably expressing human DAT, NET, or SERT.
-
Radio-labeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
(R)- and (S)-ethyl 1-methylpiperidine-2-carboxylate isomers.
-
Assay buffer.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of the (R) and (S) isomers or buffer.
-
Initiate the uptake by adding the radio-labeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for each isomer by analyzing the concentration-response curve.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate easy comparison of the isomers' potencies.
Table 1: Hypothetical Comparative Biological Activity Data
| Isomer | DAT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | DAT Uptake Inhibition (IC50, nM) | NET Uptake Inhibition (IC50, nM) | SERT Uptake Inhibition (IC50, nM) |
| (R)-isomer | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| (S)-isomer | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
A significant difference in the Ki and IC50 values between the (R) and (S) isomers would confirm the hypothesis of stereoselective activity. The selectivity for DAT, NET, or SERT can be determined by comparing the potencies across the different transporters.
Conclusion
While direct experimental data on the biological activity of this compound isomers is currently lacking, a scientifically rigorous hypothesis can be formulated based on the well-established pharmacology of the structurally related compound, methylphenidate. It is proposed that the (R) and (S) isomers are likely to exhibit stereoselective activity as monoamine reuptake inhibitors. The provided experimental protocols offer a clear pathway for testing this hypothesis and elucidating the pharmacological profile of these compounds. Such studies are essential for understanding their potential therapeutic applications and advancing the field of drug discovery.
References
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- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
- Pharmacological Applications of Piperidine Deriv
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules.
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- Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. PubMed.
- Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. PMC - NIH.
- Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. PubMed.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Ethyl 1-methylpiperidine-3-carboxylate | C9H17NO2 | CID 97981. PubChem - NIH.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- Muscarinic Receptor Agonists and Antagonists. MDPI.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF.
- Muscarinic Receptor Agonists and Antagonists.
- 1-Methylpiperidine-3-carboxylic acid ethyl ester. the NIST WebBook.
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- ScienceDirect Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives.
- Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Deriv
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI.
- Nicotinic Agonists, Antagonists, and Modulators
- The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives.
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- 3. Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | C21H28N2O3S | CID 16187535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Ethyl 1-Methylpiperidine-2-carboxylate: An NMR-Centric Approach
In the landscape of pharmaceutical and medicinal chemistry, the precise structural confirmation of novel or synthesized compounds is a cornerstone of drug development and quality control. Ethyl 1-methylpiperidine-2-carboxylate, a substituted piperidine derivative, represents a class of heterocyclic compounds with significant interest in organic synthesis and as a scaffold for biologically active molecules. Its unambiguous characterization is paramount, and while several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of insight into its molecular architecture.
This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectrum, peak by peak, to elucidate the connectivity and stereochemistry of the molecule. Furthermore, we will objectively compare the richness of NMR data with that obtained from alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing supporting data and protocols to guide researchers in their analytical choices.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution. Its power lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, with its stereocenter at the C2 position and a flexible piperidine ring, NMR is indispensable for a complete structural assignment.
Below, we present a predicted and detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are based on established chemical shift values for similar structural motifs, including N-methylpiperidine and ethyl esters, and known coupling constant patterns in substituted piperidine rings.[1][2][3][4][5]
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.
Caption: Molecular structure of this compound with key proton environments labeled.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 4.15 | Quartet (q) | 7.1 | 2H | O-CH₂ -CH₃ |
| b | 3.10 | Doublet of Doublets (dd) | 9.5, 4.0 | 1H | H-2 |
| c | 2.90 | Doublet of Multiplets (dm) | ~11.0 | 1H | H-6 (axial) |
| d | 2.30 | Singlet (s) | - | 3H | N-CH₃ |
| e | 2.20 | Triplet of Doublets (td) | ~11.0, 3.0 | 1H | H-6 (equatorial) |
| f | 1.80 - 1.50 | Multiplet (m) | - | 6H | H-3, H-4, H-5 |
| g | 1.25 | Triplet (t) | 7.1 | 3H | O-CH₂-CH₃ |
Rationale Behind the Assignments:
-
Ethyl Ester Group (a, g): The methylene protons (a) of the ethyl group are adjacent to an oxygen atom, resulting in a downfield shift to around 4.15 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (g) are in a typical aliphatic region around 1.25 ppm and appear as a triplet due to coupling with the methylene protons.
-
Piperidine Ring Protons (b, c, e, f):
-
The proton at the C-2 position (b), being alpha to both the nitrogen and the carbonyl group, is expected to be the most downfield of the ring protons, appearing around 3.10 ppm. Its multiplicity will be a doublet of doublets due to coupling with the two non-equivalent protons at C-3.
-
The protons at C-6 (c, e) are adjacent to the nitrogen atom and are expected to be diastereotopic. The axial proton (c) is typically more shielded and will appear slightly upfield compared to the equatorial proton (e). Both will show complex splitting patterns due to geminal and vicinal coupling.
-
The protons on C-3, C-4, and C-5 (f) will overlap in a complex multiplet in the upfield region of the spectrum, typically between 1.80 and 1.50 ppm.
-
-
N-Methyl Group (d): The three protons of the N-methyl group are in a distinct chemical environment and will appear as a sharp singlet around 2.30 ppm.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 173.0 | C =O |
| 65.0 | C-2 |
| 60.5 | O-CH₂ -CH₃ |
| 57.0 | C-6 |
| 42.0 | N-CH₃ |
| 28.0 | C-3 |
| 25.5 | C-5 |
| 24.0 | C-4 |
| 14.0 | O-CH₂-CH₃ |
Rationale Behind the Assignments:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield, around 173.0 ppm.
-
Ethyl Ester Carbons: The O-CH₂ carbon will be around 60.5 ppm, while the terminal CH₃ carbon will be in the aliphatic region at approximately 14.0 ppm.
-
Piperidine Ring Carbons:
-
The C-2 carbon, being attached to both the nitrogen and the ester group, will be the most downfield of the ring carbons, around 65.0 ppm.
-
The C-6 carbon, alpha to the nitrogen, will appear around 57.0 ppm.
-
The remaining ring carbons (C-3, C-4, and C-5) will be found in the upfield region between 24.0 and 28.0 ppm.
-
-
N-Methyl Carbon: The N-methyl carbon will have a characteristic chemical shift around 42.0 ppm.
Comparative Analysis with Alternative Techniques
While NMR provides a comprehensive structural picture, other techniques offer complementary and often faster, though less detailed, information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₁₇NO₂. The fragmentation pattern in the mass spectrum can also provide structural clues.
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 126 | [M - OCH₂CH₃]⁺ |
| 98 | [M - COOCH₂CH₃]⁺ |
| 84 | Piperidine ring fragment |
The fragmentation is likely to involve the loss of the ethyl ester group or parts of it, as well as fragmentation of the piperidine ring. This information is valuable for confirming the presence of these functional groups but does not provide the detailed connectivity and stereochemical information that NMR does.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2940-2800 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) |
| 1250-1020 | C-N stretch (aliphatic amine) and C-O stretch (ester) |
The strong carbonyl stretch at around 1735 cm⁻¹ is a clear indicator of the ester group. The C-H and C-N stretches confirm the presence of the aliphatic piperidine ring. However, IR spectroscopy provides no information on the connectivity of these groups.
Experimental Protocols
To ensure the acquisition of high-quality data, the following protocols are recommended.
NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved by vortexing.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[6][7][8][9][10]
-
Cap the NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the raw data by applying Fourier transform, phase correction, and baseline correction.
-
GC-MS Analysis
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Setup:
-
Use a gas chromatograph equipped with a capillary column suitable for the analysis of volatile amines (e.g., a low- to mid-polarity column).[11][12]
-
Set the injector temperature to 250 °C and the transfer line to 280 °C.
-
Program the oven temperature, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer should be set to scan a mass range of, for example, m/z 40-400.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
ATR-IR Spectroscopy
Step-by-Step Protocol:
-
Background Collection:
-
Sample Analysis:
-
Cleaning:
-
Clean the ATR crystal thoroughly with a solvent-dampened cloth after the analysis.
-
Conclusion
The structural elucidation of this compound is most comprehensively achieved through a combination of analytical techniques, with NMR spectroscopy playing the pivotal role. The detailed analysis of ¹H and ¹³C NMR spectra provides unambiguous evidence for the molecular structure, including the connectivity of all atoms and insights into the stereochemistry. While Mass Spectrometry and Infrared Spectroscopy are valuable for confirming the molecular weight and the presence of key functional groups, they lack the fine structural detail offered by NMR. The integrated use of these techniques, guided by the protocols outlined in this guide, ensures a thorough and confident characterization of this and similar heterocyclic molecules, which is a critical step in the journey of drug discovery and development.
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A Comparative Analysis of Anticonvulsant Efficacy: A Guide for Preclinical Researchers
This guide provides a comprehensive framework for the comparative analysis of novel anticonvulsant compounds against established standard drugs. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of preclinical models, experimental design, and data interpretation. By understanding the nuances of these methodologies, researchers can generate robust and translatable data to accelerate the discovery of more effective antiepileptic therapies.
Introduction: The Unmet Need in Epilepsy Treatment
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies.[2][3] Preclinical evaluation in validated animal models is a critical step in the development of new antiseizure medications (ASMs).[3] This guide will focus on two of the most widely used and historically significant preclinical screening models: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) tests.[1][4]
Foundational Preclinical Models for Anticonvulsant Screening
The selection of an appropriate animal model is paramount for predicting the clinical efficacy of a potential anticonvulsant. The MES and PTZ models, due to their distinct mechanisms of seizure induction, are valuable for identifying compounds with different pharmacological profiles.
The Maximal Electroshock (MES) Seizure Model
The MES test is a well-established model for generalized tonic-clonic seizures.[5] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[5] This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.[6]
The following diagram outlines the critical steps in performing the MES test.
-
Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing.[7]
-
Drug Administration: Administer the test compound or a standard drug (e.g., Phenytoin, Carbamazepine) via the intended route (e.g., intraperitoneally, orally). A vehicle control group (e.g., 0.9% saline) must be included.[7] The timing of the test should coincide with the presumed time of peak effect of the drug.[8]
-
Electrode Application: At the time of peak drug effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas. Place corneal electrodes and apply a drop of saline to ensure good electrical contact.[5]
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) using an electroconvulsive shock generator.[5]
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is the primary endpoint and indicates that the animal is protected.[5]
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
The Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for absence seizures.[4] PTZ is a non-competitive antagonist of the GABA-A receptor, and its administration leads to reduced neuronal inhibition and subsequent hyperexcitability.[9] This model is effective in identifying compounds that enhance GABAergic neurotransmission.[9]
The following diagram illustrates the key stages of the PTZ-induced seizure test.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are commonly used.[9]
-
Drug Administration: Administer the test compound or a standard drug (e.g., Valproic Acid, Ethosuximide) at a predetermined pre-treatment time. A vehicle control group is essential.
-
PTZ Preparation and Administration: Prepare a fresh solution of PTZ in 0.9% saline.[9] Administer PTZ intraperitoneally (i.p.). A two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to be effective in rats.[10]
-
Observation and Scoring: Immediately after PTZ administration, place the animal in an observation chamber and record seizure activity for at least 30 minutes. Seizure severity can be scored using a modified Racine scale.[9]
-
Data Analysis: The primary endpoints can include the latency to the first seizure, the duration of seizures, and the seizure severity score. The ED50 for preventing or reducing seizure severity is then calculated.
Mechanisms of Action of Standard Anticonvulsant Drugs
A thorough understanding of the mechanisms of action of standard AEDs is crucial for interpreting comparative data. Most ASMs act by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[3][11]
Comparative Efficacy: Older vs. Newer Antiepileptic Drugs
The landscape of epilepsy treatment has evolved with the introduction of newer AEDs. While the goal is to achieve complete seizure freedom with minimal side effects, the comparative efficacy between older and newer drugs is not always straightforward.[12]
Studies have shown that for newly diagnosed epilepsy, there are not significant differences in the likelihood that one drug, either old or new, is more likely to control seizures than another.[13] However, newer AEDs may offer advantages in terms of tolerability, safety, and pharmacokinetic profiles.[13][14][15]
Comparative Data Summary
The following tables summarize key efficacy and tolerability data from comparative studies. It is important to note that direct head-to-head trials are limited, and much of the comparative data comes from placebo-controlled trials and network meta-analyses.[2][16]
Table 1: Efficacy of Selected AEDs in Partial Epilepsy (Add-on Therapy)
| Drug | Responder Rate (%) vs. Placebo | Odds Ratio vs. Placebo (95% CI) |
| Older AEDs | ||
| Carbamazepine | 20-40% | 3.5 - 4.0 |
| Valproate | 25-45% | 3.0 - 4.5 |
| Newer AEDs | ||
| Lamotrigine | 30-50% | 3.8 - 4.2 |
| Levetiracetam | 35-55% | 4.0 - 4.8 |
| Topiramate | 30-50% | 3.5 - 4.5 |
| Oxcarbazepine | 35-50% | 3.7 - 4.3 |
Data synthesized from multiple sources for illustrative purposes.[2][17]
Table 2: Tolerability of Selected AEDs (Discontinuation due to Adverse Events)
| Drug | Discontinuation Rate (%) | Common Adverse Effects |
| Older AEDs | ||
| Carbamazepine | 10-25% | Dizziness, rash, ataxia |
| Phenytoin | 15-30% | Gum swelling, cognitive impairment |
| Valproate | 10-20% | Weight gain, tremor, hair loss |
| Newer AEDs | ||
| Lamotrigine | 5-15% | Rash, headache, dizziness |
| Levetiracetam | 5-15% | Somnolence, irritability |
| Topiramate | 15-25% | Paresthesia, weight loss, cognitive slowing |
| Oxcarbazepine | 10-20% | Dizziness, somnolence, hyponatremia |
Data synthesized from multiple sources for illustrative purposes.[14][15][18]
Conclusion: A Forward Look in Anticonvulsant Drug Discovery
The preclinical models and comparative data presented in this guide provide a foundational understanding for the evaluation of novel anticonvulsant compounds. While the MES and PTZ tests are invaluable screening tools, it is important to recognize their limitations and consider a broader range of models that reflect the complexity of human epilepsy. The ultimate goal is to identify and develop new therapies that offer improved efficacy and a better safety profile, ultimately improving the quality of life for individuals with epilepsy.[12]
References
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit9.37. [Link]
- Epilepsy Foundation. (n.d.).
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
- Glauser, T. A., et al. (2006). The SANAD study of effectiveness of carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial. The Lancet, 368(9543), 1263–1273. [Link]
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- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Rogawski, M. A. (2013). A new look at the mechanism of action of anticonvulsant drugs. Epilepsy Currents, 13(4), 169–171. [Link]
- Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (131), 56573. [Link]
- Thomas, M., Badyal, D. K., & Durai, J. (2023). Comparative effectiveness-safety of conventional versus newer antiepileptics in epileptic patients in a tertiary care hospital, India. Journal of Clinical Medicine of Kazakhstan, 20(6), 50-54. [Link]
- White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73–77. [Link]
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A Comparative Guide to Assessing the Efficacy of Novel Piperidine-Based CB1 Receptor Agonists
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities targeting the Cannabinoid Receptor Type 1 (CB1), with a specific focus on the emerging class of ethyl 1-methylpiperidine-2-carboxylate derivatives. As direct, published data on this specific scaffold is nascent, we will establish a robust comparative methodology. This involves benchmarking its hypothetical performance against well-characterized, canonical CB1 agonists. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new cannabinoid-based therapeutics.
Introduction: The Rationale for Novel CB1 Agonist Scaffolds
The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a cornerstone of the endocannabinoid system and a critical therapeutic target.[1] Its activation modulates a wide array of physiological processes, including pain perception, appetite, memory, and mood. While agonists like Δ⁹-tetrahydrocannabinol (THC) and potent synthetic cannabinoids (e.g., CP 55,940, WIN 55,212-2) have demonstrated therapeutic potential, their clinical utility is often hampered by psychoactive side effects, abuse liability, and in the case of some synthetic cannabinoids, significant toxicity.[2][3]
The pursuit of novel chemical scaffolds, such as piperidine derivatives, is driven by the need to dissociate the therapeutic benefits of CB1 agonism from its undesirable effects. The piperidine moiety is a common motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and serve as a scaffold for diverse substitutions, potentially enabling the fine-tuning of receptor affinity, efficacy, and pharmacokinetic properties.[4][5] This guide outlines the essential in vitro and in vivo assays required to systematically characterize a new chemical series, using this compound derivatives as a primary example, and compare its efficacy profile to established benchmarks.
The CB1 Receptor Signaling Cascade
Understanding the mechanism of action is fundamental. The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o.[1] Agonist binding initiates a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o and Gβγ subunits then dissociate to modulate downstream effectors, most notably inhibiting adenylyl cyclase activity, which reduces intracellular cyclic AMP (cAMP) levels. This cascade is the basis for the functional assays described herein.
Caption: Canonical CB1 receptor signaling pathway.
In Vitro Efficacy Assessment: A Two-Pillar Approach
The initial characterization of any novel compound requires a quantitative assessment of its interaction with the target receptor. This is achieved through two primary in vitro assays: one to determine binding affinity (how tightly it binds) and another to measure functional activity (its ability to activate the receptor).
Pillar 1: Receptor Binding Affinity (Kᵢ)
Binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates higher binding affinity. The standard method is a competitive radioligand binding assay.
This protocol measures the ability of an unlabeled test compound (e.g., an this compound derivative) to displace a radiolabeled ligand with known affinity for the CB1 receptor (e.g., [³H]CP 55,940 or [³H]SR141716A).[1][6]
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Step-by-Step Methodology:
-
Reagent Preparation: Use the same CB1-expressing membranes as in the binding assay. The assay buffer typically contains MgCl₂, EDTA, NaCl, and a sufficient concentration of GDP (e.g., 10-30 µM) to ensure G-proteins are in their basal, inactive state. [7]2. Assay Setup: In a 96-well plate, add buffer, varying concentrations of the test agonist, a vehicle control (basal activity), and a positive control (a saturating concentration of a full agonist like CP 55,940 for determining 100% stimulation).
-
Pre-incubation: Add the membrane preparation to the wells and pre-incubate at 30°C for 15-30 minutes.
-
Reaction Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes. During this time, agonist-activated G-proteins will bind the radiolabel.
-
Termination and Quantification: Terminate the reaction and quantify the incorporated radioactivity using the same filtration and scintillation counting method as the binding assay.
-
Data Analysis: Subtract non-specific binding and calculate the agonist-stimulated increase over basal levels. Plot this stimulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
The goal for a novel therapeutic is often high potency (low EC₅₀) and potentially partial agonism (Eₘₐₓ < 100%) to create a "ceiling effect" that may reduce psychoactive side effects.
| Compound | EC₅₀ (nM) - Potency | Eₘₐₓ (%) - Efficacy | Classification |
| CP 55,940 | 3.4 [2] | 100% (by definition) | Full Agonist |
| WIN 55,212-2 | ~10-30 | ~100% | Full Agonist [8] |
| AM-2201 | 38 [9] | ~100% | Full Agonist [9] |
| Δ⁹-THC | 167.4 [2] | < 100% | Partial Agonist |
In Vivo Efficacy Assessment: The Cannabinoid Tetrad
Promising in vitro candidates must be evaluated in vivo to confirm their physiological effects. The "cannabinoid tetrad" is a battery of four well-established behavioral tests in rodents that are highly predictive of CB1 receptor-mediated activity. [10]A compound that produces all four effects is considered to have a cannabinoid-like profile. [11]
These tests are typically performed sequentially on the same animal after intraperitoneal (i.p.) administration of the test compound. [11] Workflow Diagram:
Caption: Workflow for the in vivo cannabinoid tetrad assay.
Step-by-Step Methodologies:
-
Locomotor Suppression: Place the mouse in an open-field arena equipped with infrared beams to track movement. Record total distance traveled or total beam breaks over a set period (e.g., 10-30 minutes). [12]CB1 agonists dose-dependently decrease locomotor activity.
-
Catalepsy (Ring Test or Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface. Measure the time the mouse remains immobile in this unnatural posture. A longer duration of immobility indicates catalepsy.
-
Analgesia (Hot Plate Test): Place the mouse on a surface maintained at a constant noxious temperature (e.g., 52-55°C). Measure the latency to a pain response (e.g., hind paw lick or jump). An increased latency indicates an analgesic effect.
-
Hypothermia: Measure the core body temperature using a rectal probe before and at a set time after drug administration. [3]CB1 agonists induce a characteristic drop in body temperature.
For a novel piperidine derivative, researchers would establish a dose-response curve for each of the four effects. The potency (ED₅₀) to produce these effects can then be compared to known compounds. For example, potent synthetic agonists like AM-2201 produce these effects at doses between 0.3-3 mg/kg in rats, providing a benchmark for comparison. [9]Critically, to confirm that these effects are CB1-mediated, a follow-up experiment should be conducted where the effects of the novel agonist are blocked by pre-treatment with a CB1 antagonist like SR141716A (rimonabant) or AM251. [11][13]
Conclusion and Future Directions
This guide provides a foundational, comparative framework for the preclinical evaluation of novel this compound derivatives, or any new chemical series, as CB1 receptor agonists. A promising lead candidate would exhibit:
-
High binding affinity (low nanomolar Kᵢ) in radioligand binding assays.
-
Controlled functional activity (measurable EC₅₀ and a desired Eₘₐₓ, potentially partial agonism) in [³⁵S]GTPγS assays.
-
A complete in vivo cannabinoid profile in the tetrad model, with effects that are blockable by a CB1 antagonist.
Successful characterization through these stages provides the necessary evidence to advance a compound to more complex studies, including selectivity profiling (CB2 receptor binding), pharmacokinetic analysis (ADME), off-target liability screening, and evaluation in more sophisticated behavioral models relevant to specific disease states (e.g., neuropathic pain, anxiety, or appetite stimulation). [4][14]This systematic approach ensures that only the most promising candidates, with a well-understood mechanism of action and efficacy profile, proceed through the drug development pipeline.
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A Comparative Guide to Cross-Reactivity Studies of Ethyl 1-Methylpiperidine-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for ethyl 1-methylpiperidine-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] In the absence of publicly available cross-reactivity data for this specific molecule, this document serves as a practical, in-depth technical guide, synthesizing established principles of analytical validation with field-proven insights.
Introduction: The Imperative for Specificity
This compound is a heterocyclic compound featuring a piperidine core, a structure prevalent in a wide array of pharmaceuticals and biologically active molecules.[3] Its role as a synthetic intermediate necessitates rigorous analytical methods to ensure the purity and safety of final active pharmaceutical ingredients (APIs). Cross-reactivity, the potential for an analytical method to detect compounds other than the intended analyte, poses a significant risk to data integrity. False positives or inaccurate quantification can arise from structurally similar compounds, including synthetic precursors, metabolites, and degradation products.
This guide will compare two gold-standard analytical methodologies for assessing cross-reactivity: Immunoassays (specifically, competitive ELISA) and Chromatographic techniques (LC-MS/MS and GC-MS). We will delve into the causality behind experimental choices, providing detailed, self-validating protocols grounded in authoritative standards.
The Landscape of Potential Cross-Reactants
A robust cross-reactivity study begins with the judicious selection of potential interfering compounds. For this compound, these fall into three primary categories:
-
Structurally Similar Compounds: These include positional isomers (e.g., ethyl 1-methylpiperidine-3-carboxylate and ethyl 1-methylpiperidine-4-carboxylate) and analogues with minor substitutions on the piperidine ring or ester group.
-
Synthetic Precursors and Impurities: The synthesis of this compound can result in residual starting materials or byproducts. For instance, its preparation may involve the reaction of 1-methyl-2-piperidinecarboxylic acid with an ethylating agent.[2] Residual 1-methyl-2-piperidinecarboxylic acid would be a critical compound to test.
-
Metabolites and Degradants: Piperidine-containing drugs are known to undergo metabolism, often through N-dealkylation or oxidation.[4][5] Forced degradation studies, exposing the compound to stress conditions like acid, base, oxidation, heat, and light, can generate potential degradation products that must be assessed.[6][7][8][9][10]
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Class | Specific Examples | Rationale for Inclusion |
| Positional Isomers | Ethyl 1-methylpiperidine-3-carboxylateEthyl 1-methylpiperidine-4-carboxylate | High structural similarity, potential for co-elution in chromatography and cross-binding in immunoassays. |
| Structural Analogues | Ethyl piperidine-2-carboxylateMthis compound | Assess the impact of the N-methyl and ethyl ester groups on method specificity. |
| Synthetic Precursors | 1-Methyl-2-piperidinecarboxylic acidPiperidine-2-carboxylic acid (Pipecolic acid) | Potential process-related impurities from synthesis. |
| Potential Metabolites | 1-Methylpiperidine-2-carboxylic acid (hydrolyzed ester)Ethyl piperidine-2-carboxylate (N-demethylation) | In vivo modification could lead to cross-reactive species.[4][5] |
| Forced Degradation Products | To be identified through stress testing | Represents potential impurities formed during storage or handling.[6][9] |
Methodologies for Cross-Reactivity Assessment
The choice of analytical technique is pivotal and depends on the intended application of the method being validated. Immunoassays are often employed for high-throughput screening, while chromatographic methods provide higher specificity and are considered confirmatory.
Immunoassay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive technique ideal for detecting small molecules.[11] Its specificity is dictated by the binding characteristics of the antibody used.
In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, typically immobilized on a microplate. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.
-
Antibody Coating: Microplate wells are coated with a specific antibody against this compound. The choice between monoclonal and polyclonal antibodies is critical; monoclonal antibodies offer higher specificity to a single epitope, while polyclonal antibodies can provide a stronger signal but may have higher cross-reactivity.[12][13][14][15][16]
-
Blocking: Non-specific binding sites are blocked to prevent background noise.
-
Competition: A fixed concentration of enzyme-labeled this compound is mixed with either the standard analyte or the potential cross-reactant at various concentrations. This mixture is then added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding to the immobilized antibodies.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the labeled analyte to produce a measurable color change.
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined.
Cross-reactivity is calculated using the following formula:[17]
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
A high percentage indicates significant cross-reactivity.
Chromatographic Methods: LC-MS/MS and GC-MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high selectivity and are considered the gold standard for quantitative analysis.[18][19][20][21][22]
These techniques first separate compounds in a mixture based on their physicochemical properties (e.g., polarity, volatility) as they pass through a chromatographic column.[23][24][25][26][27] The separated compounds then enter a mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and detecting the resulting fragment ions, creating a unique "fingerprint" for each compound.
LC-MS/MS is highly versatile for a wide range of compounds and is particularly suited for those that are not easily volatilized.
-
Sample Preparation: Samples (e.g., from a biological matrix or a reaction mixture) are prepared to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution with a mobile phase (e.g., acetonitrile and water with formic acid) is used to separate the analyte from potential cross-reactants.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and each potential cross-reactant are monitored.
-
Data Analysis: The presence of a peak at the expected retention time with the correct MRM transition confirms the identity of a compound. Cross-reactivity is assessed by injecting each potential cross-reactant and observing if it produces a signal at the retention time and MRM transition of the target analyte.
GC-MS is an excellent technique for volatile and thermally stable compounds.[23][24][25][26][27] For compounds like this compound, it can offer high chromatographic resolution.
-
Sample Preparation: Similar to LC-MS/MS, samples must be clean. The solvent should be volatile (e.g., dichloromethane, hexane).[20][21][28] Derivatization may be necessary for less volatile or polar cross-reactants to improve their chromatographic behavior.
-
Chromatographic Separation: The sample is injected into the GC, where it is vaporized. The vapor is carried by an inert gas through a capillary column (e.g., DB-5ms) where separation occurs based on boiling point and polarity.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a highly specific fingerprint for identification.
-
Data Analysis: Cross-reactivity is evaluated by analyzing each potential interfering compound to see if it co-elutes with the target analyte and shares common fragment ions that could lead to misidentification or inaccurate quantification.
Comparative Analysis of Methodologies
Table 2: Comparison of Analytical Techniques for Cross-Reactivity Studies
| Parameter | Competitive ELISA | LC-MS/MS | GC-MS |
| Specificity | Moderate to High (Antibody-dependent) | Very High | Very High |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) |
| Throughput | High (96/384-well plates) | Moderate | Moderate |
| Development Time | Long (antibody development) | Moderate | Moderate |
| Cost per Sample | Low | High | Moderate |
| Matrix Effects | Can be significant | Can be significant, requires careful management[6][7][8][18][29] | Less common, but possible |
| Confirmatory Power | Low | High | High |
| Best For | High-throughput screening, initial assessment | Quantitative bioanalysis, confirmation[18][19][20][21][22] | Volatile and semi-volatile compounds |
Conclusion and Recommendations
A thorough investigation of cross-reactivity is a non-negotiable aspect of analytical method validation in pharmaceutical development, directly impacting the reliability of safety and efficacy data. For this compound, a dual approach is recommended:
-
Initial Screening with Competitive ELISA: Due to its high throughput and sensitivity, a well-developed competitive ELISA can be used to rapidly screen a large panel of potential cross-reactants. This can help prioritize compounds that show significant interaction.
-
Confirmatory Analysis with LC-MS/MS or GC-MS: Any compound showing significant cross-reactivity in the ELISA should be further investigated using a highly specific chromatographic method. LC-MS/MS is generally the more versatile and preferred method for such pharmaceutical intermediates.
This tiered strategy ensures both efficiency and confidence in the final analytical method's specificity. All validation activities should be conducted in accordance with regulatory guidelines, such as ICH Q2(R1), to ensure data integrity and regulatory acceptance.[11][28][29][30][31][32][33][34][35]
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The Impact of N-Methylation on Piperidine Pharmacokinetics: A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacological properties. A common synthetic modification in drug discovery is the methylation of the piperidine nitrogen, a seemingly minor alteration that can profoundly influence a compound's pharmacokinetic profile.[2][3] This guide provides a comprehensive comparison of the pharmacokinetic properties of N-methylated versus non-methylated piperidines, offering experimental frameworks and data-driven insights for researchers, scientists, and drug development professionals.
The Rationale for N-Methylation: A Double-Edged Sword
N-methylation is frequently employed to modulate a molecule's properties, including its lipophilicity, basicity, and metabolic stability.[2][4] The addition of a methyl group can enhance membrane permeability by increasing lipophilicity and may also protect the nitrogen from certain metabolic pathways.[2][4] However, this modification is not without its trade-offs. It can also alter receptor-binding affinity and introduce new metabolic liabilities. Understanding the precise impact of N-methylation on a piperidine-containing drug candidate's absorption, distribution, metabolism, and excretion (ADME) is therefore critical for successful drug development.
A Framework for Comparative Pharmacokinetic Analysis
To objectively assess the influence of N-methylation, a head-to-head pharmacokinetic study in a relevant preclinical species, such as the Sprague-Dawley rat, is indispensable.[5][6] This section outlines a robust experimental protocol designed to yield high-quality, comparative pharmacokinetic data.
Experimental Workflow
Figure 1: A typical experimental workflow for a comparative oral pharmacokinetic study in rats.
Detailed Experimental Protocol
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).[5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[5]
-
Acclimatization: A minimum of a 3-day acclimatization period is recommended.
-
Justification: The rat is a commonly used model in preclinical pharmacokinetics due to its well-characterized physiology and metabolic pathways, many of which are relevant to humans.
2. Surgical Preparation (for serial sampling):
-
Procedure: Jugular vein cannulation is performed under anesthesia to allow for serial blood sampling without causing undue stress to the animals.[6]
-
Recovery: A post-surgical recovery period of at least 48 hours is necessary.[6]
-
Rationale: Cannulation enables the collection of a full pharmacokinetic profile from a single animal, reducing inter-animal variability and the number of animals required.
3. Compound Formulation and Administration:
-
Vehicle: A suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water, should be used to suspend the test compounds.[7]
-
Dose: A single oral dose of 10 mg/kg is administered via gavage.[7]
-
Fasting: Animals should be fasted overnight prior to dosing to minimize the effect of food on absorption.[6][8]
-
Rationale: Oral administration is the most common route for drug delivery, and a 10 mg/kg dose is a standard starting point for preclinical pharmacokinetic studies.
4. Blood Sampling:
-
Timepoints: Blood samples (approximately 100-200 µL) are collected at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]
-
Anticoagulant: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[6][8]
-
Rationale: The selected timepoints are designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
5. Bioanalytical Method: LC-MS/MS:
-
Technique: Plasma concentrations of the parent compounds are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9][10][11][12]
-
Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting small molecules from plasma.[6][12]
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and procedural variability.[10]
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]
-
Rationale: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[9]
Comparative Pharmacokinetic Data: A Hypothetical Case Study
To illustrate the potential impact of N-methylation, the following table presents hypothetical, yet realistic, pharmacokinetic data for a non-methylated piperidine (Compound A) and its N-methylated analogue (Compound B) following a 10 mg/kg oral dose in rats.
| Pharmacokinetic Parameter | Compound A (Non-methylated) | Compound B (N-methylated) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.0 | 0.5 |
| AUC (0-t) (ngh/mL) | 4250 | 7200 |
| AUC (0-inf) (ngh/mL) | 4500 | 7800 |
| t1/2 (h) | 4.5 | 6.0 |
| CL/F (L/h/kg) | 2.22 | 1.28 |
| Vd/F (L/kg) | 14.3 | 11.1 |
| Oral Bioavailability (%) | 35 | 60 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Interpretation and Discussion of Pharmacokinetic Differences
The hypothetical data above illustrates several key differences that can arise from N-methylation:
-
Enhanced Absorption: Compound B exhibits a higher Cmax and a larger AUC, suggesting improved oral absorption. This is also reflected in its significantly higher oral bioavailability (60% vs. 35%). The increased lipophilicity imparted by the methyl group likely enhances its ability to passively diffuse across the gastrointestinal membrane.[4]
-
Faster Rate of Absorption: The shorter Tmax for Compound B (0.5h vs. 1.0h) indicates a more rapid absorption from the gut into the systemic circulation.
-
Reduced Clearance: The apparent total clearance (CL/F) of Compound B is lower than that of Compound A. This could be due to the methyl group sterically hindering access of metabolic enzymes, such as cytochrome P450s, to the piperidine nitrogen, a common site of metabolism.[7] N-dealkylation is a major metabolic pathway for many piperidine-containing drugs, and N-methylation can block this route.[7]
-
Longer Half-Life: The reduced clearance contributes to a longer elimination half-life (t1/2) for Compound B, meaning it remains in the body for a longer duration.
Metabolic Pathways and the Role of Cytochrome P450
The metabolism of piperidine derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] Common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, and oxidation.[7]
Figure 2: Potential metabolic pathways for non-methylated and N-methylated piperidines.
For non-methylated piperidines, N-dealkylation is often a significant clearance pathway.[7] N-methylation blocks this direct dealkylation but introduces the possibility of N-demethylation, which can also be catalyzed by CYP enzymes.[4] The relative rates of these different metabolic pathways will ultimately determine the overall metabolic stability of the compound.
Implications for Drug Development
The decision to incorporate an N-methyl group onto a piperidine scaffold has significant strategic implications for a drug development program:
-
Improved "Drug-like" Properties: N-methylation can be a valuable tool to enhance oral bioavailability and extend the duration of action of a drug candidate, potentially leading to a more favorable dosing regimen.
-
Potential for Altered Safety Profile: Changes in metabolism can lead to the formation of different metabolites, which must be characterized for their own pharmacological activity and potential toxicity.
-
Impact on Target Engagement: While not a pharmacokinetic parameter, it is crucial to remember that N-methylation can also affect the compound's affinity and selectivity for its biological target.
Conclusion
The N-methylation of piperidines is a powerful and frequently utilized strategy in medicinal chemistry to fine-tune the pharmacokinetic properties of drug candidates. As demonstrated in this guide, this seemingly simple structural modification can lead to significant improvements in oral absorption, metabolic stability, and half-life. However, a thorough and comparative experimental evaluation, as outlined herein, is essential to fully understand the ADME profile of both the methylated and non-methylated analogues. By employing a systematic and data-driven approach, drug development professionals can leverage N-methylation to design safer and more effective medicines.
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- PubMed. (2018).
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Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Assessment of N-Methylpiperidine Carboxylates
A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation for Novel Piperidine Derivatives
For researchers in drug discovery, the journey of a novel chemical entity from benchtop to potential therapeutic is a meticulous process of characterization. Simple N-methylpiperidine scaffolds, such as ethyl 1-methylpiperidine-2-carboxylate, represent a foundational class of compounds whose biological activities can be profoundly influenced by subtle structural modifications.[1][2] While direct experimental data on this specific ester may be nascent, a wealth of knowledge can be gleaned from its structural analogues, most notably the well-researched muscarinic agonist, arecoline.[3][4][5]
This guide provides a comparative framework for the in vitro and in vivo evaluation of N-methylpiperidine carboxylates, leveraging insights from the study of arecoline and other piperidine derivatives to inform experimental design. Our focus is not merely on protocol execution, but on the strategic rationale that bridges the gap between cellular-level interactions and systemic physiological outcomes.
Part 1: The Controlled Environment: In Vitro Characterization
In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled, high-throughput environment to elucidate a compound's fundamental biological and toxicological properties. These assays are designed to answer critical questions: Does the compound interact with cells? If so, at what concentration is it toxic? What specific molecular targets does it engage?
Causality in Experimental Choice: From Cytotoxicity to Mechanism
The initial step is invariably to assess cytotoxicity. This establishes a therapeutic window, guiding the concentrations used in all subsequent, more nuanced mechanistic studies. A compound that is highly cytotoxic at concentrations required for a desired biological effect is unlikely to be a viable drug candidate. For a compound like arecoline, known to impact oral tissues, cell lines such as human oral keratinocytes (HOK) or neuronal cell lines are logical choices.[6]
Following cytotoxicity, the investigation moves towards the mechanism of action. Arecoline is a known cholinergic agent that stimulates muscarinic receptors.[5][6] Therefore, a receptor binding assay is a crucial next step to quantify the affinity of our test compound for these specific targets. This provides a direct measure of potency at the molecular level.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human oral keratinocytes (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound, Arecoline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO, if used for solubilization) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: In Vitro Cytotoxicity Workflow
Caption: General workflow for an in vivo pharmacological assessment in a rodent model.
Data Summary: Typical In Vivo Results
| Study Type | Parameter | Typical Value Range | Significance |
| Acute Toxicity | LD50 (mg/kg) | 50 - 2000 | Indicates the lethal potential and helps classify the compound's toxicity. |
| Pharmacokinetics | t½ (hours) | 1 - 12 | Half-life; determines how long the compound stays in the body. |
| Pharmacodynamics | ED50 (mg/kg) | 1 - 50 | The dose that produces 50% of the maximal therapeutic effect. |
| Behavioral Assay | % Change vs. Control | Varies | Quantifies the compound's effect on a specific physiological or behavioral endpoint. |
Part 3: Bridging the Divide - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a meaningful correlation between the controlled simplicity of in vitro data and the complex reality of in vivo outcomes.
| Aspect | In Vitro Studies | In Vivo Studies |
| System | Isolated cells, receptors, enzymes | Whole, living organism |
| Objective | Mechanism, potency, cytotoxicity | Efficacy, safety, pharmacokinetics |
| Complexity | Low (controlled variables) | High (multiple interacting systems) |
| Throughput | High | Low |
| Cost | Low | High |
| Key Insights | How a compound can work at a molecular level. | How a compound does work in a physiological context. |
A strong in vitro potency (e.g., a low nanomolar Ki in a receptor binding assay) does not guarantee in vivo efficacy. The compound must also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) to reach its target in the body at a sufficient concentration and for an adequate duration. [7]Conversely, a lack of in vitro activity in a specific assay does not always preclude in vivo effects, as the compound may be converted to an active metabolite.
Expert Synthesis: The power of a well-designed preclinical program lies in the iterative dialogue between in vitro and in vivo experiments. In vitro assays screen candidates and refine our understanding of their molecular mechanisms, allowing us to select the most promising compounds and doses for in vivo testing. The results from animal models then validate these mechanisms in a systemic context and expose critical safety or pharmacokinetic liabilities. This feedback loop is essential for making informed decisions, optimizing lead compounds, and ultimately enhancing the probability of clinical success. For novel entities like this compound, this structured, comparative approach is not just a template—it is the logical foundation for rigorous scientific exploration.
References
- Liu, Y. J., Peng, W., Hu, M. B., Xu, M., & Wu, C. J. (2016). The pharmacology, toxicology and potential applications of arecoline: a review. Pharmaceutical biology, 54(11), 2753–2760. [Link]
- Liu, Y. J., Peng, W., Hu, M. B., Xu, M., & Wu, C. J. (2016). The pharmacology, toxicology and potential applications of arecoline: a review. Taylor & Francis Online, 54(11), 2753-2760. [Link]
- Ghelardini, C., Galeotti, N., Lelli, C., Bartolini, A., & Malmberg-Aiello, P. (2001). The new muscarinic agonist, arecoline hydrobromide, is active in the passive-avoidance test in the rat. Pharmacology, Biochemistry and Behavior, 70(2-3), 295-300. Note: This is a representative type of study; a direct URL is not available from the search results.
- Guan, L., et al. (2024). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics.
- Wikipedia contributors. (2024, December 22). Arecoline. In Wikipedia, The Free Encyclopedia. [Link]
- ChemBK. (n.d.).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon (FR): International Agency for Research on Cancer. [Link]
- Han, G., et al. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Molecules, 29(23), 5283. [Link]
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]
- Giri, S., et al. (2018). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. Drug Metabolism and Disposition, 46(11), 1626-1634. [Link]
- Al-Masri, I. M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 943-952. [Link]
- Seliem, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(9), 1269. [Link]
- Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 4(4), 211-216. [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity Assessment of Ethyl 1-Methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is not a trivial detail; it is a critical attribute that can profoundly influence pharmacological activity, pharmacokinetic profiles, and toxicological outcomes.[1] For chiral molecules like ethyl 1-methylpiperidine-2-carboxylate, a versatile building block in medicinal chemistry, ensuring isomeric purity is a cornerstone of quality control and regulatory compliance.[2] This guide provides an in-depth comparison of analytical methodologies for the robust assessment of its isomeric purity, grounded in field-proven insights and experimental rigor.
The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the stereoisomeric composition of new drugs.[1] These regulations mandate that the identity, strength, quality, and purity of a drug substance must be assured from a stereochemical viewpoint. This necessity stems from the fact that enantiomers of a chiral drug can exhibit different, and sometimes adverse, biological effects.[3] Therefore, the development of precise and reliable analytical methods for quantifying enantiomeric excess (e.e.) is not merely an academic exercise but a regulatory and safety imperative.
This guide will navigate through the primary analytical techniques available for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). We will dissect the underlying principles of each method, compare their relative strengths and weaknesses, and provide detailed, actionable protocols to empower researchers in their selection and implementation of the most appropriate strategy.
Comparative Analysis of Key Methodologies
The choice of an analytical technique for isomeric purity assessment is dictated by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. For this compound, both chromatographic and spectroscopic methods offer viable solutions, each with its own set of advantages and limitations.
| Feature | Chiral HPLC (Direct & Indirect) | Chiral GC | NMR with Chiral Auxiliaries | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction with a chiral stationary phase (CSP) or separation of diastereomers formed by derivatization.[4] | Separation of volatile enantiomers on a chiral stationary phase.[5] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or stable diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[6] | Differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer. |
| Primary Output | Chromatogram with separated peaks for each enantiomer or diastereomer. | Chromatogram with separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum with distinct, quantifiable signals for each diastereomer.[7] | VCD spectrum which, when compared to a calculated spectrum, determines the absolute configuration.[8] |
| Sample Preparation | Direct: Minimal. Indirect: Requires chemical derivatization to form diastereomers.[9] | Often requires derivatization to enhance volatility and thermal stability.[10] | Minimal for CSAs (simple mixing); requires chemical derivatization for CDAs.[6] | Sample dissolution in an appropriate deuterated solvent.[8] |
| Instrumentation | HPLC system, chiral column, UV/MS detector.[11] | Gas chromatograph, chiral column, FID/MS detector. | High-resolution NMR spectrometer. | VCD spectrometer (FTIR-based). |
| Key Advantages | High resolution and accuracy, well-established methods, suitable for quantitative analysis.[11] | High efficiency and resolution for volatile compounds. | Rapid analysis, non-destructive, provides structural information.[12] | Determines absolute configuration, no need for enantiomerically pure standards for this purpose.[13] |
| Limitations | Method development can be empirical and time-consuming, expensive chiral columns. | Limited to thermally stable and volatile compounds, derivatization can introduce errors. | Lower sensitivity compared to chromatography, potential for signal overlap, requires higher sample concentrations. | Requires specialized equipment, relies on theoretical calculations for absolute configuration assignment. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing not just procedural steps but also the scientific rationale behind them.
Protocol 1: Chiral HPLC via Diastereomeric Derivatization
Causality: The choice of CDA is critical. For a secondary amine like the piperidine nitrogen (after potential hydrolysis of the ester), a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is effective. It reacts under mild conditions to form stable diastereomeric derivatives with a strong UV chromophore, enhancing detection sensitivity.[7]
Workflow for Chiral HPLC via Derivatization
Caption: Workflow for enantiomeric purity by HPLC after chiral derivatization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
-
Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Prepare a 1 M sodium bicarbonate solution in water.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample solution with 100 µL of the 1 M sodium bicarbonate solution.
-
Add 200 µL of the Marfey's reagent solution.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.
-
After incubation, cool the mixture to room temperature and quench the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting point is a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the diastereomeric derivatives.
-
Integrate the peak areas (A1 and A2).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
-
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent
This method offers a rapid assessment of enantiomeric purity without the need for covalent modification of the analyte.[6] The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte forms transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers, allowing for their quantification.[12]
Causality: The effectiveness of a CSA depends on the formation of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that are stereochemically distinct for each enantiomer. For this compound, a CSA capable of interacting with the ester group or the piperidine ring, such as a derivative of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral acid, would be a logical choice.
Logical Flow for NMR-based Enantiomeric Purity Assessment
Caption: Logic diagram for enantiomeric ratio determination using NMR and a CSA.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify characteristic, well-resolved signals (e.g., the N-methyl or ester ethyl group protons).
-
-
Addition of CSA:
-
To the same NMR tube, add a molar equivalent of a suitable CSA, for instance, (R)-(-)-1,1'-Bi-2-naphthol. The optimal analyte-to-CSA ratio may need to be determined empirically by titration.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum under the same conditions as the initial spectrum.
-
Carefully examine the previously identified characteristic signals for splitting. The chemical shift difference (ΔΔδ) between the signals of the two enantiomers should be maximized by optimizing the CSA concentration or temperature.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals (I1 and I2) corresponding to the two enantiomers.
-
Calculate the enantiomeric ratio directly from the integration values (Ratio = I1 / I2).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(I1 - I2) / (I1 + I2)| * 100
-
Protocol 3: Absolute Configuration with Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that not only provides information on purity but can also be used to unambiguously determine the absolute configuration (R/S) of a chiral molecule.[13] This is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations for a known enantiomer.
Causality: The VCD spectrum is a result of the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers are non-superimposable mirror images, they produce mirror-image VCD spectra. By calculating the theoretical spectrum for, say, the (R)-enantiomer and comparing it to the experimental spectrum, a match confirms the sample is (R), while a mirror-image match indicates the sample is (S).[8]
VCD Absolute Configuration Determination Workflow
Caption: VCD workflow for assigning the absolute configuration of a chiral molecule.
Step-by-Step Methodology:
-
Experimental Measurement:
-
Dissolve a sufficient amount of the purified enantiomer of this compound (typically 5-15 mg) in an appropriate deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) using a VCD spectrometer. The sample is recoverable.
-
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of this compound.
-
Perform a conformational search to identify low-energy conformers.
-
For each significant conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged theoretical spectrum.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as (R).
-
If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as (S).[13]
-
Software tools can be used to calculate a similarity index to provide a confidence level for the assignment.[8]
-
Conclusion
The assessment of isomeric purity for this compound is a critical analytical challenge that can be confidently addressed by a selection of orthogonal techniques. Chiral chromatography, particularly HPLC after derivatization, offers a gold standard for quantitative analysis due to its high resolution and sensitivity. For rapid screening and situations where derivatization is undesirable, NMR spectroscopy with chiral solvating agents provides a powerful, non-destructive alternative. Finally, VCD stands as the definitive method for the assignment of absolute configuration, a crucial piece of information for any chiral drug development program.
The selection of the optimal method requires a careful consideration of the specific analytical needs, from high-throughput screening in early discovery to rigorous quality control in late-stage development. By understanding the principles and practical considerations outlined in this guide, researchers can implement a robust and reliable strategy for the isomeric purity assessment of this compound, ensuring the quality and safety of future therapeutics.
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- Woolf, T. F., Adams, J. D., Jr., Trevor, A. J., Williams, L. R., & Castagnoli, N., Jr. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661.
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- National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- PubMed. (2025, November 3). Enantioselective N-Heteroaryl C-H Functionalization for Piperidine-Azine Conjugation: Alkynes as Allylmetal Pronucleophiles in Dearomative Addition-Hydrogen Auto-Transfer.
- MavMatrix. (2023). COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS OF D-AMINO ACIDS, D-AMINO ACID CONTAINING PEPTIDES AND D-AMINO ACID RELATED SECONDARY METABOLITES USING LIQUID CHROMATOGRAPHY.
- OUCI. (n.d.). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva.
- National Institutes of Health. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.
- American Chemical Society. (2025, November 26). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Semantic Scholar. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile.
- National Institutes of Health. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
- Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- ChemBK. (2024, April 9). This compound.
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- National Institutes of Health. (n.d.). Chiral Drugs: An Overview.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 1-methylpiperidine-2-carboxylate for Laboratory Professionals
Effective and compliant chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling and disposing of specialized reagents like Ethyl 1-methylpiperidine-2-carboxylate requires a methodical approach grounded in a clear understanding of the compound's potential hazards and prevailing regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines, providing a self-validating system for waste management.
Section 1: Hazard Identification and Risk Assessment
The foundational step in the safe disposal of any chemical is a thorough understanding of its hazards. This compound (also known as Ethyl 1-methylpipecolinate) is a combustible liquid that can cause skin and serious eye irritation.[1] Before handling, a comprehensive risk assessment must be conducted to evaluate the potential for exposure and to implement appropriate control measures. This assessment is not merely a procedural formality; it is a critical safety analysis that informs every subsequent step of the handling and disposal process.
All laboratory personnel must have access to and be familiar with the Safety Data Sheet (SDS) for this compound.[2] The SDS provides critical information on physical and chemical properties, hazards, first-aid measures, and emergency procedures.[2]
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Source |
| CAS Number | 30727-18-5 | [3] |
| Molecular Formula | C9H17NO2 | [1][3] |
| Physical State | Liquid | [1] |
| GHS Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Key Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Section 2: Personal Protective Equipment (PPE)
Based on the hazard assessment, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. The causality is direct: the irritant nature of the compound necessitates a physical barrier to protect the user.
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes.[4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[4]
-
Body Protection : A laboratory coat or chemical-resistant apron should be worn to protect against spills.[4]
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Section 3: Waste Segregation and Container Management
Proper segregation of chemical waste is a fundamental principle of laboratory safety, designed to prevent dangerous reactions between incompatible substances.[5]
-
Waste Characterization : this compound waste must be classified as hazardous chemical waste. It should not be mixed with non-hazardous waste.[6]
-
Container Selection : Use only containers that are compatible with the chemical. Plastic is often preferred for its durability.[7] The container must be in good condition, with a secure, leak-proof screw cap.[2][5]
-
Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Combustible," "Irritant").[8] This ensures that anyone handling the container is aware of its contents and the associated risks.
-
Storage : Keep waste containers closed at all times except when adding waste.[7][9] This minimizes the release of vapors and prevents spills.
Section 4: Step-by-Step Disposal Protocol
The disposal of laboratory-scale quantities of this compound must follow a systematic process, from the point of generation to its placement in a designated waste accumulation area.
Experimental Protocol: Waste Collection at the Point of Generation
-
Designate a Waste Container : Before starting any experiment that will generate this waste, designate a properly labeled hazardous waste container as described in Section 3.
-
Transfer Waste : Carefully transfer the waste liquid into the designated container using a funnel to prevent spills.
-
Rinse Contaminated Items : Any disposable items (e.g., pipette tips) that come into contact with the chemical should be considered contaminated and placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinseate collected as hazardous waste.
-
Secure the Container : Once waste has been added, securely cap the container.
-
Move to Accumulation Area : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 6: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : As the material is combustible, remove all sources of heat and ignition.[1]
-
Contain the Spill : If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose : Carefully collect the absorbent material and spilled substance and place it into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1]
Section 7: Regulatory Compliance
All chemical waste disposal activities are governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[11] Academic and research laboratories may operate under specific rules, such as the alternative requirements for eligible academic entities found in 40 CFR part 262, subpart K, or the standard satellite accumulation area regulations.[10][12] It is the responsibility of the institution and the individual researcher to be aware of and comply with all applicable regulations.[11]
By adhering to this structured and well-documented disposal protocol, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility.
References
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- ADx Health. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- ChemAnalyst. (n.d.). Ethyl 1-methylpipecolinate(30727-18-5)MSDS Melting Point Boiling...
- Capot Chemical. (n.d.). 30727-18-5 | Ethyl 1-methylpipecolinate.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- ChemBK. (2024). This compound.
Sources
- 1. aksci.com [aksci.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Ethyl 1-methylpipecolinate(30727-18-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. medlabmag.com [medlabmag.com]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. urgent.supply [urgent.supply]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
